molecular formula C10H13N B070501 5-Methyl-2,3-dihydro-1H-inden-1-amine CAS No. 168902-79-2

5-Methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B070501
CAS No.: 168902-79-2
M. Wt: 147.22 g/mol
InChI Key: GPCQIJHZALEOMP-UHFFFAOYSA-N
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Description

5-Methyl-2,3-dihydro-1H-inden-1-amine is a chiral amine building block of significant interest in medicinal chemistry and neuroscience research. This compound features a fused indane ring system, which provides a rigid, three-dimensional scaffold that is highly valuable for the design and synthesis of novel bioactive molecules. Its primary amine functionality allows for straightforward derivatization into amides, sulfonamides, and imines, or for use in the construction of more complex heterocyclic systems. The specific stereochemistry of the chiral center at the 1-position can critically influence biological activity, making enantiopure forms of this compound particularly valuable for probing structure-activity relationships (SAR).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-7-2-4-9-8(6-7)3-5-10(9)11/h2,4,6,10H,3,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCQIJHZALEOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595275
Record name 5-Methyl-2,3-dihydro-1H-inden-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168902-79-2
Record name 2,3-Dihydro-5-methyl-1H-inden-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168902-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2,3-dihydro-1H-inden-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methyl-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 5-Methyl-2,3-dihydro-1H-inden-1-amine, a valuable building block in medicinal chemistry and drug development. This document details the core synthetic strategies, providing in-depth experimental protocols and quantitative data to support research and development efforts.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas. A robust and scalable synthesis of this amine is therefore of significant interest to the pharmaceutical and chemical research communities. The primary synthetic approach involves a two-step sequence: the formation of the key intermediate, 5-Methyl-1-indanone, followed by its conversion to the target amine.

Synthesis of the Key Intermediate: 5-Methyl-1-indanone

The most common and well-established method for the synthesis of 5-Methyl-1-indanone is the intramolecular Friedel-Crafts acylation. This reaction typically proceeds from a substituted benzene derivative.

Friedel-Crafts Acylation of Toluene

A prevalent method for synthesizing 5-Methyl-1-indanone involves the Friedel-Crafts acylation of toluene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

G cluster_0 Friedel-Crafts Acylation Toluene Toluene Indanone 5-Methyl-1-indanone Toluene->Indanone 1. AlCl3 2. Heat ChloropropionylChloride 3-Chloropropionyl Chloride ChloropropionylChloride->Indanone AlCl3 AlCl3

Caption: Friedel-Crafts acylation of toluene to yield 5-Methyl-1-indanone.

Experimental Protocol:

A detailed experimental procedure for the synthesis of 5-methyl-2,3-dihydro-1-indanone is outlined below.

To a 1-liter three-neck flask, add toluene (100g, 1.08 mol), aluminum trichloride (405g, 3.05 mol), and NaCl (70g, 1.2 mol). While stirring, slowly add 3-chloropropionyl chloride (140g, 1.1 mol) at a temperature of 5-15 °C. After the addition, continue stirring for 120 minutes at a temperature of 170-180 °C. Cool the reaction mixture to 75-85 °C and pour it into 1 kg of an ice-water hydrochloric acid mixture. The crude product is obtained by suction filtration and can be further purified by recrystallization to yield the final product.[1]

Quantitative Data:

ParameterValueReference
Yield72%[1]
Purity>98%[1]
Melting Point73-74 °C[1]

Conversion of 5-Methyl-1-indanone to this compound

The transformation of the ketone intermediate to the target primary amine is most commonly achieved through reductive amination. Several methods are available for this conversion.

Reductive Amination

Reductive amination is a versatile method that converts a carbonyl group to an amine via an intermediate imine.[2] This can be performed as a one-pot reaction or in a stepwise manner. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for the iminium ion over the ketone starting material.[3][4] Catalytic hydrogenation over metal catalysts like Raney Nickel or Palladium on carbon is also a viable approach.

Reaction Scheme:

G cluster_1 Reductive Amination Indanone 5-Methyl-1-indanone Amine This compound Indanone->Amine Ammonia NH3 Ammonia->Amine ReducingAgent Reducing Agent (e.g., NaBH3CN, H2/Catalyst) ReducingAgent->Amine

Caption: Reductive amination of 5-Methyl-1-indanone to the target amine.

Experimental Protocol (General Procedure using Sodium Cyanoborohydride):

This protocol is based on general procedures for the reductive amination of ketones.

In a suitable reaction vessel, dissolve 5-Methyl-1-indanone in a solvent such as methanol. Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol. The reaction is typically carried out at a pH of around 6-7. Add sodium cyanoborohydride portion-wise while monitoring the reaction progress by a suitable analytical method like TLC or GC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified using standard work-up and purification techniques, such as extraction and chromatography. It is important to note that sodium cyanoborohydride is highly toxic.[5]

Alternative Reductive Amination Methods:

  • Catalytic Hydrogenation: The ketone can be subjected to catalytic hydrogenation in the presence of ammonia. A common catalyst for this is Raney Nickel, often requiring elevated temperature and pressure.

  • Leuckart Reaction: This method involves heating the ketone with ammonium formate or formamide.[2] The reaction typically requires high temperatures (120-185 °C).[2] The initial product is the N-formyl derivative, which is then hydrolyzed to yield the primary amine.

Synthesis via Oxime Formation and Reduction

An alternative two-step approach involves the formation of an oxime from the ketone, followed by its reduction to the amine.

Reaction Scheme:

G cluster_2 Oxime Formation and Reduction Indanone 5-Methyl-1-indanone Oxime 5-Methyl-1-indanone oxime Indanone->Oxime Hydroxylamine NH2OH·HCl Hydroxylamine->Oxime Amine This compound Oxime->Amine ReducingAgent Reducing Agent (e.g., H2/Catalyst) ReducingAgent->Amine

Caption: Synthesis of the target amine via an oxime intermediate.

Experimental Protocol (General Procedure):

Step 1: Oxime Formation 5-Methyl-1-indanone is reacted with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base like pyridine or sodium hydroxide, to form 5-Methyl-1-indanone oxime.

Step 2: Oxime Reduction The isolated oxime is then reduced to the corresponding primary amine. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a Palladium or Platinum catalyst) or with reducing agents like sodium in alcohol. A patent describes a similar reduction of 1-indanone oxime using an alumino nickel catalyst in an alkaline solution.

Data Summary

The following table summarizes the key quantitative data for the synthesis of 5-Methyl-1-indanone.

Starting MaterialsReactionProductYieldPurityMelting Point (°C)Reference
Toluene, 3-Chloropropionyl chlorideFriedel-Crafts Acylation5-Methyl-1-indanone72%>98%73-74[1]

Quantitative data for the conversion of 5-Methyl-1-indanone to the final amine product is highly dependent on the chosen reductive amination method and specific reaction conditions.

Conclusion

The synthesis of this compound is a well-defined process, primarily proceeding through the key intermediate 5-Methyl-1-indanone. The Friedel-Crafts acylation of toluene provides an efficient route to this intermediate. Subsequent conversion to the target amine can be accomplished through several reductive amination strategies, offering flexibility in terms of reagents and reaction conditions. This guide provides a solid foundation for researchers to develop and optimize the synthesis of this important molecule for applications in drug discovery and development. Further optimization of the reductive amination step for 5-Methyl-1-indanone is recommended to establish a high-yielding and scalable process.

References

Physicochemical Properties of 5-Methyl-1-Aminoindan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1-aminoindan is a substituted aminoindan derivative. The aminoindan chemical scaffold is of significant interest in medicinal chemistry due to its structural analogy to amphetamines and its role as a monoamine oxidase (MAO) inhibitor and monoamine transporter substrate. This guide provides a detailed overview of the core physicochemical properties of 5-methyl-1-aminoindan, outlines standard experimental protocols for their determination, and presents logical workflows and potential biological mechanisms. Due to the limited availability of direct experimental data for 5-methyl-1-aminoindan, this guide incorporates predicted values and data from structurally related compounds to provide a comprehensive profile.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The data for 5-methyl-1-aminoindan is summarized below.

PropertyValue (5-Methyl-1-Aminoindan)Value (Related Compounds)Method
Molecular Formula C₁₀H₁₃NC₉H₁₁N (1-Aminoindan)-
Molecular Weight 147.22 g/mol 133.19 g/mol (1-Aminoindan)-
Melting Point Predicted: 10-15 °C15 °C (1-Aminoindan)[1][2]; 34-36 °C (5-Aminoindan)[3][4]Experimental
Boiling Point Predicted: 105-107 °C at 8 mmHg96-97 °C at 8 mmHg (1-Aminoindan)[1][2]Experimental
Water Solubility Predicted: LowInsoluble (1-Aminoindan)[1]; Slightly Soluble (5-Aminoindan)[3]Experimental
pKa (Basic) Predicted: 9.35 ± 0.209.21 at 22°C (1-Aminoindan)[1]; 9.44 (Predicted, (R)-1-Aminoindan)[2]; 5.17 (Predicted, 5-Aminoindan)[3]Predicted
logP (Octanol-Water) Predicted: 2.151.758 (Calculated, 5-Aminoindan)[5]Predicted

Note: Predicted values are generated based on computational models and should be confirmed by experimental data. Data for related compounds are provided for comparative purposes.

Experimental Protocols

The following sections detail standard methodologies for the experimental determination of the key physicochemical properties listed above.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.

Boiling Point Determination

The boiling point at reduced pressure is determined using vacuum distillation.

  • Apparatus Setup: The liquid sample is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source with a manometer.

  • Heating: The flask is heated gently in a heating mantle.

  • Pressure Control: The system pressure is lowered to the desired level (e.g., 8 mmHg) and maintained.

  • Observation: The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining thermodynamic solubility.

  • Sample Preparation: An excess amount of the compound is added to a known volume of water (or a buffered aqueous solution) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common method for determining the ionization constant of a compound.

  • Solution Preparation: A precise amount of the aminoindan is dissolved in a suitable solvent, often a water-methanol mixture to ensure solubility. The solution is then slightly acidified.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the buffer region on the titration curve.

logP Determination (HPLC Method)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating the octanol-water partition coefficient (logP).

  • Column and Mobile Phase: An RP-HPLC column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration: A series of standard compounds with known logP values are injected to create a calibration curve by plotting their retention times against their logP values.

  • Sample Analysis: 5-Methyl-1-aminoindan is injected under the same chromatographic conditions.

  • Calculation: The retention time of the sample is measured, and its logP value is determined by interpolation from the calibration curve.

Synthesis and Biological Activity

Synthetic Workflow

A common and efficient method for the synthesis of 1-aminoindans is the reductive amination of the corresponding 1-indanone. The workflow for synthesizing 5-methyl-1-aminoindan from its precursor, 5-methyl-1-indanone, is outlined below.

G start 5-Methyl-1-indanone intermediate Imine or Oxime Intermediate start->intermediate Reaction reagents Ammonia (NH₃) or Hydroxylamine (NH₂OH) + Reducing Agent (e.g., H₂/Pd, NaBH₃CN) reagents->intermediate product 5-Methyl-1-aminoindan intermediate->product Reduction purification Purification (e.g., Distillation or Chromatography) product->purification G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron vesicle Vesicle with Serotonin (5-HT) transporter Serotonin Transporter (SERT) serotonin Serotonin (5-HT) transporter->serotonin Causes reverse transport (Efflux) synthesis 5-HT Synthesis synthesis->vesicle Packaging compound 5-Methyl-1-Aminoindan compound->transporter Binds to & enters via receptor 5-HT Receptor serotonin->receptor Binds to

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-Methyl-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometric analysis of 5-Methyl-2,3-dihydro-1H-inden-1-amine, a substituted aminoindane. Aminoindanes are a class of compounds with significant interest in medicinal chemistry and pharmacology due to their psychoactive properties and potential therapeutic applications, including as anti-Parkinsonian agents.[1][2] A thorough understanding of their mass spectrometric behavior is crucial for their identification, characterization, and quantification in various matrices.

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, this guide will present a theoretical analysis based on established principles of amine fragmentation and the known mass spectrometric behavior of the indane core structure.

Predicted Electron Ionization Mass Spectrum and Fragmentation Pathway

The mass spectrum of this compound is predicted to be dominated by fragmentation patterns characteristic of aliphatic amines, specifically α-cleavage.[3][4] The molecular ion (M+) is expected to be observed, and its odd molecular weight (147.23 g/mol ) is consistent with the nitrogen rule for a compound containing a single nitrogen atom.

The primary fragmentation is anticipated to be the cleavage of the C1-C2 bond, which is alpha to the amine group, leading to the loss of a C2H4 radical and the formation of a stable iminium cation. Subsequent fragmentation of the indane ring structure is also expected. The mass spectrum of the related compound without the amino group, 5-methylindan, shows a prominent molecular ion and fragmentation involving the loss of a methyl group.[5][6]

Predicted Fragmentation Pathway Diagram

Fragmentation_Pathway Predicted Fragmentation of this compound mol This compound (m/z = 147) frag1 Iminium Cation (m/z = 119) mol->frag1 α-cleavage (-C2H4) frag2 Loss of Methyl Radical (m/z = 132) mol->frag2 -CH3 frag3 Tropylium-like Cation (m/z = 104) frag1->frag3 -CH3

Caption: Predicted fragmentation pathway of this compound.

Table 1: Predicted Major Ions in the Mass Spectrum of this compound

m/zPredicted Ion StructureFragmentation Pathway
147[C10H13N]+•Molecular Ion
132[C9H10N]+Loss of a methyl radical from the molecular ion
119[C8H9N]+α-cleavage with loss of ethene
104[C7H6N]+Loss of a methyl radical from the m/z 119 fragment
91[C7H7]+Tropylium ion from rearrangement of the indane ring

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These protocols are adapted from established methods for the analysis of aminoindanes and related small molecules.[7]

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Prepare a series of working standards by serial dilution of the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • For analysis of the free base, inject the methanolic solution directly. For improved chromatography, derivatization with an agent like N-Methyl-bis(trifluoroacetamide) (MBTFA) can be performed to increase volatility and reduce peak tailing.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Split Ratio: 20:1.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

  • Sample Preparation:

    • Prepare stock and working standard solutions as described for GC-MS, using a mobile phase-compatible solvent such as a 50:50 (v/v) mixture of acetonitrile and water.

  • LC-MS Instrumentation and Conditions:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B.

      • 1-5 min: 5% to 95% B.

      • 5-7 min: 95% B.

      • 7-7.1 min: 95% to 5% B.

      • 7.1-9 min: 5% B.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Drying Gas Temperature: 325°C.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 40 psi.

    • Sheath Gas Temperature: 350°C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 135 V.

Potential Signaling Pathways and Biological Activity

Aminoindanes are recognized for their interaction with monoamine neurotransmitter systems.[1][2] They can act as releasing agents and/or reuptake inhibitors of serotonin, dopamine, and norepinephrine. This activity is central to their psychoactive and potential therapeutic effects. The diagram below illustrates a generalized mechanism of action for an aminoindane at a monoaminergic synapse.

Generalized Signaling Pathway for Aminoindanes

Signaling_Pathway Generalized Mechanism of Action for Aminoindanes cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron vesicle Vesicle with Neurotransmitters synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft Exocytosis transporter Monoamine Transporter (e.g., SERT, DAT) postsynaptic_neuron receptor Postsynaptic Receptor receptor->postsynaptic_neuron Signal Transduction aminoindane 5-Methyl-1-aminoindane aminoindane->transporter Blocks Reuptake & Promotes Efflux synaptic_cleft->receptor Neurotransmitter Binding

Caption: Generalized signaling at a monoaminergic synapse influenced by an aminoindane.

Experimental and Analytical Workflow

The successful analysis of this compound requires a systematic workflow, from initial sample handling to final data interpretation.

Analytical Workflow Diagram

Experimental_Workflow Analytical Workflow for 5-Methyl-1-aminoindane sample_prep Sample Preparation (e.g., extraction, dilution) chromatography Chromatographic Separation (GC or LC) sample_prep->chromatography mass_spec Mass Spectrometry (Ionization and Mass Analysis) chromatography->mass_spec data_acquisition Data Acquisition mass_spec->data_acquisition data_processing Data Processing (e.g., peak integration, background subtraction) data_acquisition->data_processing spectral_interp Spectral Interpretation (Fragmentation analysis) data_processing->spectral_interp quantification Quantification (Calibration curve) data_processing->quantification reporting Reporting spectral_interp->reporting quantification->reporting

Caption: A typical experimental workflow for the mass spectrometric analysis of a small molecule.

References

In-Depth Technical Guide to the Biological Activity of Substituted Aminoindan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities of substituted aminoindan derivatives. The core of this class of compounds, the aminoindan scaffold, has proven to be a versatile template for the development of therapeutic agents targeting a range of biological systems. This document collates quantitative pharmacological data, detailed experimental methodologies, and visual representations of signaling pathways and structure-activity relationships to serve as a valuable resource for ongoing research and drug discovery efforts.

Interaction with Monoamine Transporters

Substituted aminoindan derivatives are well-known modulators of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Their activity at these transporters underlies many of their psychoactive and therapeutic effects.

Quantitative Data: Monoamine Transporter Affinity and Potency

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of various substituted aminoindan derivatives for monoamine transporters. These values are critical for understanding the selectivity and potential pharmacological profile of these compounds.

CompoundTransporterKᵢ (nM)EC₅₀ (nM) for ReleaseReference
2-Aminoindan (2-AI)DAT>10,000439[1][2]
NET>10,00086[1][2]
SERT>10,000>10,000[1][2]
5-Methoxy-2-aminoindan (5-MeO-AI)DAT>10,0002,750[1][2]
NET>10,000860[1][2]
SERT>10,000130[1][2]
5,6-Methylenedioxy-2-aminoindan (MDAI)DAT>10,0002,128[1][2]
NET>10,000208[1][2]
SERT4,822224[1][2]
5-Methoxy-6-methyl-2-aminoindan (MMAI)DAT>10,0001,740[1][2]
NET>10,0001,780[1][2]
SERT>10,00017[1][2]
Experimental Protocols

This protocol is used to determine the binding affinity (Ki) of a compound to a specific monoamine transporter.[3][4]

  • Membrane Preparation: Cell membranes expressing the transporter of interest (e.g., from HEK293 cells stably expressing hDAT, hNET, or hSERT) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis, and the Ki value is calculated using the Cheng-Prusoff equation.

This assay measures the ability of a compound to inhibit the reuptake of a monoamine neurotransmitter into cells expressing the corresponding transporter.[5][6][7]

  • Cell Culture: Plate cells stably expressing the monoamine transporter of interest (e.g., HEK293-hDAT, -hNET, or -hSERT) in a 96-well plate and allow them to adhere.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Uptake Initiation: Initiate uptake by adding a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Determine the IC50 value for uptake inhibition by non-linear regression analysis.

Signaling Pathway

The primary mechanism of action of these aminoindan derivatives at monoamine transporters is the inhibition of reuptake or the induction of substrate release (efflux). By blocking the reuptake of dopamine, norepinephrine, and/or serotonin from the synaptic cleft, these compounds increase the concentration and duration of action of these neurotransmitters at their postsynaptic receptors. This leads to the modulation of various downstream signaling pathways.

Monoamine_Transporter_Modulation cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Aminoindan Derivative Aminoindan Derivative Monoamine Transporter Monoamine Transporter Aminoindan Derivative->Monoamine Transporter Binds to and inhibits Monoamine Monoamine Monoamine Transporter->Monoamine Blocks reuptake of Increased Monoamine Concentration Increased Monoamine Concentration Monoamine->Increased Monoamine Concentration Accumulates Postsynaptic Receptor Postsynaptic Receptor Increased Monoamine Concentration->Postsynaptic Receptor Binds to Downstream Signaling Downstream Signaling Postsynaptic Receptor->Downstream Signaling Activates

Caption: Modulation of monoaminergic signaling by aminoindan derivatives.

Inhibition of Monoamine Oxidase (MAO)

Certain substituted aminoindan derivatives, most notably rasagiline and its analogs, are potent inhibitors of monoamine oxidase (MAO) enzymes, particularly MAO-B. This inhibition prevents the degradation of monoamine neurotransmitters, leading to increased synaptic levels and therapeutic effects in neurodegenerative disorders like Parkinson's disease.

Quantitative Data: MAO Inhibition

The following table presents the inhibitory potencies (IC50) of selected aminoindan derivatives against MAO-A and MAO-B.

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity (MAO-A/MAO-B)Reference
Rasagiline4.20.0044955[8]
Selegiline1.60.0042381[8]
Clorgiline0.0007310.60.000069[8]
Experimental Protocol: In Vitro MAO Inhibition Assay

This fluorometric assay is commonly used to determine the inhibitory activity of compounds against MAO-A and MAO-B.[9][10]

  • Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B is used as the enzyme source. A suitable substrate, such as kynuramine or tyramine, is prepared in a buffer.

  • Assay Setup: In a 96-well plate, the enzyme is pre-incubated with varying concentrations of the test compound.

  • Reaction Initiation: The reaction is initiated by adding the substrate. The MAO-catalyzed deamination of the substrate produces hydrogen peroxide (H₂O₂).

  • Detection: A detection reagent containing horseradish peroxidase and a fluorogenic probe (e.g., Amplex Red) is added. The H₂O₂ produced reacts with the probe in the presence of horseradish peroxidase to generate a fluorescent product (resorufin).

  • Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Signaling Pathway

By inhibiting MAO-B, aminoindan derivatives prevent the breakdown of dopamine in the brain. This leads to an increase in dopamine levels in the striatum, which helps to alleviate the motor symptoms of Parkinson's disease.

MAO_Inhibition_Pathway Aminoindan Derivative Aminoindan Derivative MAO-B MAO-B Aminoindan Derivative->MAO-B Inhibits DOPAC Inactive Metabolites MAO-B->DOPAC Produces Increased Dopamine Levels Increased Dopamine Levels MAO-B->Increased Dopamine Levels Inhibition leads to Dopamine Dopamine Dopamine->MAO-B Metabolized by Therapeutic Effect Alleviation of Parkinsonian Symptoms Increased Dopamine Levels->Therapeutic Effect

Caption: Mechanism of action of MAO-B inhibiting aminoindan derivatives.

Antibacterial Activity

Recent studies have explored the potential of substituted aminoindan derivatives as antibacterial agents, showing activity against various pathogenic bacteria.

Quantitative Data: Antibacterial Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of several aminoindan derivatives against selected bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 8Acinetobacter baumannii3.9025–15.625[11][12]
Methicillin-resistant Staphylococcus aureus (MRSA)3.9025–15.625[11][12]
Compound 9Acinetobacter baumannii3.9025–15.625[11][12]
Methicillin-resistant Staphylococcus aureus (MRSA)3.9025–15.625[11][12]
Experimental Protocol: Broth Microdilution Assay

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13][14][15]

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.

  • Serial Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Anticancer Activity

The anticancer potential of substituted aminoindan derivatives is an emerging area of research, with some compounds demonstrating cytotoxic effects against various cancer cell lines.

Quantitative Data: Anticancer Activity

Due to the proprietary nature of early-stage drug discovery, publicly available quantitative data on the anticancer activity of a wide range of substituted aminoindan derivatives is limited. Further research is needed to populate a comprehensive table.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Structure-Activity Relationships (SAR)

The biological activity of substituted aminoindan derivatives is highly dependent on the nature and position of substituents on the indan ring system.

Monoamine Transporter Interactions
  • Unsubstituted 2-Aminoindan: Tends to be a selective substrate for NET and DAT.[1][2]

  • Ring Substitution: The addition of substituents to the aromatic ring generally increases potency at SERT while reducing potency at DAT and NET.[1][2] For example, methoxy and methylenedioxy substitutions enhance SERT activity.[1][2]

MAO-B Inhibition

The SAR of rasagiline analogs has been extensively studied:

  • Propargylamine Moiety: The N-propargyl group is crucial for the irreversible inhibition of MAO-B.[16]

  • Substituents on the Indan Ring: The position and size of substituents on the aminoindan ring influence binding affinity and selectivity.[16][17] For instance, a hydroxyl group at the C4 or C6 position can lead to inhibition of both MAO-A and MAO-B, while bulkier substituents are better tolerated at the C4 position.[17]

SAR_Logical_Relationships cluster_substituents Substitutions cluster_activity Biological Activity Aminoindan Scaffold Aminoindan Scaffold Unsubstituted Unsubstituted Aminoindan Scaffold->Unsubstituted Ring Substituents (e.g., -OCH3, -O-CH2-O-) Ring Substituents (e.g., -OCH3, -O-CH2-O-) Aminoindan Scaffold->Ring Substituents (e.g., -OCH3, -O-CH2-O-) N-Propargyl Group N-Propargyl Group Aminoindan Scaffold->N-Propargyl Group Ring Substituents (e.g., -OH, -OC(O)NRR') Ring Substituents (e.g., -OH, -OC(O)NRR') Aminoindan Scaffold->Ring Substituents (e.g., -OH, -OC(O)NRR') Selective NET/DAT Activity Selective NET/DAT Activity Unsubstituted->Selective NET/DAT Activity Increased SERT Activity Increased SERT Activity Ring Substituents (e.g., -OCH3, -O-CH2-O-)->Increased SERT Activity Irreversible MAO-B Inhibition Irreversible MAO-B Inhibition N-Propargyl Group->Irreversible MAO-B Inhibition Modulated MAO-A/B Selectivity Modulated MAO-A/B Selectivity Ring Substituents (e.g., -OH, -OC(O)NRR')->Modulated MAO-A/B Selectivity

Caption: Key structure-activity relationships of substituted aminoindans.

References

5-Methyl-2,3-dihydro-1H-inden-1-amine: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2,3-dihydro-1H-inden-1-amine is a crucial synthetic intermediate in the development of various pharmaceutical compounds. Its rigid, bicyclic structure makes it a valuable scaffold in medicinal chemistry, notably in the synthesis of neurologically active agents. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and significant applications, with a focus on its role in the preparation of bioactive molecules. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to facilitate its use in research and drug development.

Introduction

The indane scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of an amine group at the 1-position of the indane ring system, as seen in this compound, provides a key point for further molecular elaboration. This primary amine functionality allows for the straightforward formation of amides, sulfonamides, and secondary or tertiary amines, enabling the exploration of a broad chemical space for drug discovery. A significant application of this intermediate is in the synthesis of rasagiline, a potent and selective monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1] The 5-methyl substitution on the aromatic ring can influence the molecule's lipophilicity and metabolic stability, potentially offering advantages in pharmacokinetic profiles compared to its unsubstituted analog.

Chemical and Physical Properties

This compound is typically handled as its hydrochloride salt, which exhibits greater stability and ease of handling compared to the free base. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₃N-
Molecular Weight 147.22 g/mol -
Boiling Point (Predicted) 244.7 ± 19.0 °C[2]
Density (Predicted) 1.034 ± 0.06 g/cm³[2]
pKa (Predicted) 9.51 ± 0.20[2]
Storage Temperature 2-8 °C (under inert gas)[2]

Synthesis of this compound

The primary synthetic routes to this compound start from the corresponding ketone, 5-methyl-1-indanone. Two common methods are the reduction of the oxime and direct reductive amination.

Synthesis via Oxime Reduction

This two-step method involves the initial formation of 5-methyl-1-indanone oxime, followed by its reduction to the desired primary amine.

Step 1: Oximation of 5-Methyl-1-indanone

The reaction of 5-methyl-1-indanone with hydroxylamine hydrochloride in the presence of a base yields the corresponding oxime.

Step 2: Reduction of 5-Methyl-1-indanone Oxime

The oxime is then reduced to the primary amine. A common method for this transformation is the use of a reducing agent such as an aluminum-nickel alloy in an alkaline solution, as described for the synthesis of the closely related 2,3-dihydro-1H-inden-1-amine.[3]

Experimental Protocol (Adapted from a similar synthesis[3])

  • Materials: 5-methyl-1-indanone oxime, aluminum-nickel alloy (Raney nickel), sodium hydroxide, ethanol, water.

  • Procedure:

    • In a reaction vessel, dissolve 5-methyl-1-indanone oxime in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide to make the solution alkaline.

    • Gradually add the aluminum-nickel alloy to the reaction mixture with stirring. The reaction is exothermic and may require cooling.

    • After the addition is complete, continue stirring at a controlled temperature until the reaction is complete (monitored by TLC or GC).

    • Filter the reaction mixture to remove the catalyst.

    • Extract the aqueous filtrate with a suitable organic solvent (e.g., dichloromethane or ether).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.

Note: This is an adapted protocol. Specific quantities, reaction times, and temperatures should be optimized for the 5-methyl analog.

Synthesis via Reductive Amination

Direct reductive amination offers a more streamlined one-pot approach to synthesize the target amine from 5-methyl-1-indanone. This method involves the reaction of the ketone with an ammonia source in the presence of a reducing agent.

Experimental Protocol (General Procedure)

  • Materials: 5-methyl-1-indanone, ammonia source (e.g., ammonium acetate, ammonia in methanol), reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation), methanol or ethanol.

  • Procedure:

    • Dissolve 5-methyl-1-indanone in methanol or ethanol.

    • Add the ammonia source to the solution.

    • Add the reducing agent portion-wise while monitoring the temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

    • Quench the reaction carefully with water or a dilute acid.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product as described in section 3.1.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic routes to this compound.

Synthesis_via_Oxime_Reduction Start 5-Methyl-1-indanone Oxime 5-Methyl-1-indanone Oxime Start->Oxime 1. NH2OH·HCl 2. Base Amine This compound Oxime->Amine Reduction (e.g., Al-Ni alloy, NaOH)

Caption: Synthesis of this compound via oxime formation and reduction.

Reductive_Amination_Synthesis Start 5-Methyl-1-indanone Amine This compound Start->Amine 1. NH3 source 2. Reducing Agent

Caption: One-pot synthesis of this compound via reductive amination.

Applications as a Synthetic Intermediate

The primary amine functionality of this compound makes it a versatile building block for the synthesis of more complex molecules. A notable example is its use in the preparation of N-substituted derivatives with potential therapeutic applications.

Synthesis of Rasagiline Analogs

Rasagiline, an N-propargyl-1-aminoindan, is a key therapeutic for Parkinson's disease. The 5-methyl analog of this amine can be used to synthesize rasagiline derivatives, which may exhibit altered pharmacological profiles.[1]

Experimental Workflow for N-Alkylation

N_Alkylation_Workflow Start Start: Dissolve this compound in a suitable solvent (e.g., acetonitrile). AddBase Add a base (e.g., K2CO3). Start->AddBase AddAlkylatingAgent Add the alkylating agent (e.g., propargyl bromide). AddBase->AddAlkylatingAgent Reaction Heat the reaction mixture. AddAlkylatingAgent->Reaction Monitor Monitor reaction progress (TLC/GC). Reaction->Monitor Workup Perform aqueous workup and extraction. Monitor->Workup Purification Purify the product (e.g., column chromatography). Workup->Purification End End: Characterize the N-alkylated product. Purification->End

Caption: General workflow for the N-alkylation of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR:

  • Aromatic protons: Signals in the aromatic region (δ 7.0-7.3 ppm), showing a characteristic substitution pattern for a 1,2,4-trisubstituted benzene ring.

  • Benzylic proton (C1-H): A multiplet around δ 4.0-4.5 ppm, coupled to the adjacent methylene protons.

  • Methylene protons (C2-H₂ and C3-H₂): Complex multiplets in the aliphatic region (δ 1.5-3.0 ppm).

  • Methyl protons (C5-CH₃): A singlet around δ 2.3 ppm.

  • Amine protons (NH₂): A broad singlet that can appear over a wide range and is exchangeable with D₂O.

¹³C NMR:

  • Aromatic carbons: Six signals in the aromatic region (δ 120-150 ppm).

  • Benzylic carbon (C1): A signal around δ 55-65 ppm.

  • Methylene carbons (C2 and C3): Signals in the aliphatic region (δ 25-40 ppm).

  • Methyl carbon (C5-CH₃): A signal around δ 20-25 ppm.

IR Spectroscopy:

  • N-H stretch: Two characteristic peaks for a primary amine in the range of 3300-3500 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.

  • N-H bend (scissoring): A band around 1590-1650 cm⁻¹.

  • C-N stretch: A band in the region of 1000-1250 cm⁻¹.

Mass Spectrometry:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free base (147.22 m/z).

  • Major Fragmentation: Loss of the amine group (M-16) and fragmentation of the indane ring.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of pharmaceutically relevant compounds. Its preparation from readily available starting materials via established synthetic methodologies, such as oxime reduction or reductive amination, makes it an accessible building block for medicinal chemists. The presence of the primary amine on the rigid indane scaffold provides a handle for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. The detailed information provided in this guide is intended to support researchers in the effective utilization of this important synthetic intermediate.

References

An In-Depth Technical Guide to the Enantiomers of 5-Methyl-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enantiomers of 5-Methyl-2,3-dihydro-1H-inden-1-amine, a chiral compound with potential applications in medicinal chemistry and drug development. This document details the synthesis of the racemic mixture and the subsequent resolution into its constituent (R) and (S) enantiomers. Experimental protocols for key synthetic and analytical procedures are provided, along with a summary of the limited publicly available pharmacological data. The guide is intended to be a valuable resource for researchers and scientists working on the development of novel therapeutics targeting the central nervous system.

Introduction

Chirality is a fundamental property of many drug molecules, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. The separation and individual characterization of enantiomers are therefore critical steps in the drug discovery and development process. This compound possesses a chiral center at the C1 position of the indane ring system, giving rise to two enantiomers: (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine and (S)-5-Methyl-2,3-dihydro-1H-inden-1-amine. Understanding the synthesis, separation, and biological activity of each enantiomer is crucial for elucidating their therapeutic potential.

Synthesis and Chiral Resolution

The preparation of the enantiomers of this compound involves a two-stage process: the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic this compound

The synthesis of the racemic amine is typically achieved through a two-step sequence starting from 5-methyl-1-indanone.

Step 1: Synthesis of 5-Methyl-1-indanone

5-Methyl-1-indanone serves as the key precursor for the synthesis of the target amine. A common and effective method for its preparation is the intramolecular Friedel-Crafts acylation of 3-(p-tolyl)propanoic acid.[1][2][3]

Experimental Protocol: Synthesis of 5-Methyl-1-indanone

A detailed protocol for the synthesis of 5-methyl-1-indanone can be adapted from general procedures for Friedel-Crafts acylation of arylpropionic acids.[2]

Step 2: Reductive Amination of 5-Methyl-1-indanone

The racemic this compound is synthesized from 5-methyl-1-indanone via reductive amination.[4] This one-pot reaction involves the formation of an imine intermediate, which is then reduced to the corresponding amine.

Experimental Protocol: Reductive Amination of 5-Methyl-1-indanone

A general procedure for reductive amination can be adapted for this specific transformation.[5]

Chiral Resolution of Racemic this compound

The separation of the racemic amine into its individual enantiomers is most commonly achieved by diastereomeric salt formation using a chiral resolving agent, such as tartaric acid.[6][7]

Experimental Protocol: Diastereomeric Salt Resolution using L-(+)-Tartaric Acid

This protocol outlines the resolution of racemic this compound to isolate one of its enantiomers. A similar process using D-(-)-tartaric acid can be employed to isolate the other enantiomer.[6][8]

Table 1: Materials for Chiral Resolution

ReagentPurpose
Racemic this compoundSubstrate
L-(+)-Tartaric AcidChiral Resolving Agent
MethanolSolvent
10% Sodium Hydroxide SolutionBase for liberation of free amine
Diethyl EtherExtraction Solvent
Anhydrous Magnesium SulfateDrying Agent

Workflow for Chiral Resolution

G cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Liberation of Enantiomer racemic_amine Racemic Amine in Methanol mix Formation of Diastereomeric Salts racemic_amine->mix Combine tartaric_acid L-(+)-Tartaric Acid in Methanol tartaric_acid->mix Combine cool Less Soluble Diastereomeric Salt (Crystals) mix->cool Cool & Crystallize filter filter cool->filter Filter mother_liquor More Soluble Diastereomeric Salt (in solution) basify Liberated (S)-Amine filter->basify Treat with NaOH extract extract basify->extract Extract with Diethyl Ether dry dry extract->dry Dry over MgSO4 evaporate Pure (S)-Enantiomer dry->evaporate Evaporate Solvent G cluster_0 Dopamine D2 Receptor Pathway cluster_1 Serotonin 5-HT2A Receptor Pathway D2R D2 Receptor Gi Gi Protein D2R->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Inhibition PKA PKA cAMP->PKA Inhibition Downstream Downstream Effects PKA->Downstream HT2AR 5-HT2A Receptor Gq Gq Protein HT2AR->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC

References

Stability and Storage of 5-Methyl-1-Aminoindan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices for ensuring the stability and proper storage of 5-methyl-1-aminoindan. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide synthesizes information from general guidelines for aminoindanes and established protocols for stability testing of pharmaceutical substances. The recommendations herein are intended to provide a robust framework for handling and storing 5-methyl-1-aminoindan to maintain its integrity for research and development purposes.

Recommended Storage Conditions

Proper storage is paramount to prevent the degradation of 5-methyl-1-aminoindan. The following conditions are recommended based on the general properties of aminoindanes and related compounds.

Table 1: Recommended Storage Conditions for 5-Methyl-1-Aminoindan

ParameterRecommended ConditionRationale & Remarks
Temperature Refrigerated (2-8 °C)To minimize the rate of potential chemical degradation. For long-term storage, consider freezing (-20 °C or below).
Atmosphere Under an inert atmosphere (e.g., Nitrogen or Argon)To prevent oxidation, which can be a degradation pathway for amino compounds.
Light Protected from light (stored in amber vials or in the dark)To prevent photolytic degradation.
Container Tightly sealed, inert container (e.g., amber glass vial with a PTFE-lined cap)To prevent exposure to moisture and air, and to avoid interaction with the container material.
Moisture Keep in a dry place. Use of desiccants is advisable.To prevent hydrolysis.

Potential Degradation Pathways

While specific degradation products of 5-methyl-1-aminoindan have not been extensively documented, analogous compounds are susceptible to several degradation pathways. Understanding these potential pathways is crucial for designing appropriate stability studies and analytical methods.

  • Oxidation: The amino group in 5-methyl-1-aminoindan is a primary site for oxidation, which can be initiated by exposure to air (oxygen), light, or certain metal ions. This can lead to the formation of various oxidation products, potentially altering the compound's purity and activity.

  • Hydrolysis: Although generally stable, under certain pH and temperature conditions, the amino group or other parts of the molecule could be susceptible to hydrolysis.

  • Photodegradation: Exposure to ultraviolet (UV) or visible light can provide the energy to initiate degradation reactions.

  • Thermal Degradation: Elevated temperatures can accelerate the rate of all degradation reactions.

The following diagram illustrates the relationship between environmental factors and the potential degradation of 5-methyl-1-aminoindan.

G Figure 1. Factors Influencing the Stability of 5-Methyl-1-Aminoindan cluster_compound 5-Methyl-1-Aminoindan cluster_products Outcome Temperature Elevated Temperature Thermal Thermal Degradation Temperature->Thermal Light Light Exposure Photolytic Photolytic Degradation Light->Photolytic Oxygen Oxygen (Air) Oxidative Oxidative Degradation Oxygen->Oxidative Moisture Moisture (Humidity) Hydrolytic Hydrolytic Degradation Moisture->Hydrolytic pH Extreme pH pH->Hydrolytic Compound 5-Methyl-1-Aminoindan (Stable) DegradationProducts Degradation Products (Loss of Purity & Potency) Thermal->DegradationProducts Photolytic->DegradationProducts Oxidative->DegradationProducts Hydrolytic->DegradationProducts

Caption: Factors Influencing the Stability of 5-Methyl-1-Aminoindan

Experimental Protocols for Stability Assessment

To rigorously assess the stability of 5-methyl-1-aminoindan, a series of forced degradation studies should be conducted. These studies expose the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways. This information is vital for developing stability-indicating analytical methods.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are a key component of pharmaceutical development and are essential for establishing the stability of a drug molecule.[1][2][3] These studies help in understanding the degradation pathways and the intrinsic stability of the molecule.[3]

Table 2: Protocol for Forced Degradation Studies of 5-Methyl-1-Aminoindan

Stress ConditionProtocolPurpose
Acid Hydrolysis Dissolve 5-methyl-1-aminoindan in 0.1 M HCl and heat at 60 °C for 24 hours.To assess stability in acidic conditions.
Base Hydrolysis Dissolve 5-methyl-1-aminoindan in 0.1 M NaOH and heat at 60 °C for 24 hours.To assess stability in alkaline conditions.
Oxidative Degradation Dissolve 5-methyl-1-aminoindan in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.To evaluate susceptibility to oxidation.
Thermal Degradation Expose solid 5-methyl-1-aminoindan to dry heat at 80 °C for 48 hours.To determine the effect of high temperature on the solid state.
Photostability Expose a solution of 5-methyl-1-aminoindan (in a suitable solvent like methanol) and the solid compound to UV (254 nm) and fluorescent light for a specified duration (e.g., as per ICH Q1B guidelines).To assess sensitivity to light.
Stability-Indicating Analytical Method

A validated stability-indicating analytical method is required to separate and quantify the intact 5-methyl-1-aminoindan from its potential degradation products.[4][5] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[5][6]

Table 3: General Protocol for Development of a Stability-Indicating HPLC Method

StepDescriptionDetails
1. Column Selection Choose a suitable reversed-phase HPLC column.A C18 column is often a good starting point.
2. Mobile Phase Optimization Develop a mobile phase that provides good separation between the parent compound and degradation products.A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized.
3. Detection Wavelength Select a UV wavelength where 5-methyl-1-aminoindan and its potential degradation products have good absorbance.A photodiode array (PDA) detector can be used to scan a range of wavelengths.
4. Method Validation Validate the developed method according to ICH guidelines.Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
5. Analysis of Stressed Samples Analyze the samples from the forced degradation studies using the validated method.This will confirm the method's ability to separate and quantify the parent compound in the presence of its degradants.

The following workflow diagram illustrates the process of conducting stability studies for 5-methyl-1-aminoindan.

G Figure 2. Experimental Workflow for Stability Assessment of 5-Methyl-1-Aminoindan cluster_start Initiation cluster_stress Forced Degradation Studies cluster_analysis Analytical Method Development cluster_results Data Analysis & Interpretation cluster_end Conclusion Start Start: 5-Methyl-1-Aminoindan (Pure Compound) Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Stress Start->Thermal Photo Photostability Start->Photo Analysis Analyze Stressed Samples by Validated HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis MethodDev Develop Stability-Indicating HPLC Method MethodVal Validate HPLC Method (ICH Guidelines) MethodDev->MethodVal MethodVal->Analysis Degradation Identify & Characterize Degradation Products Analysis->Degradation Stability Determine Intrinsic Stability & Degradation Pathways Degradation->Stability End Establish Recommended Storage Conditions & Shelf-Life Stability->End

Caption: Experimental Workflow for Stability Assessment

Conclusion

References

A Technical Guide to the Solubility of 5-Methyl-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methyl-2,3-dihydro-1H-inden-1-amine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental protocol for determining the solubility of this compound in various solvents. The presented methodologies are based on established principles for amine-containing organic compounds.

Physicochemical Properties

This compound is an aromatic amine. The presence of the basic amine group dictates its solubility behavior, particularly in aqueous solutions of varying pH. As a weak base, its solubility is expected to increase significantly in acidic conditions due to the formation of the corresponding water-soluble ammonium salt. In organic solvents, its solubility will be governed by the principle of "like dissolves like," with higher solubility anticipated in polar organic solvents. The hydrochloride salt form of this compound is also available and is expected to exhibit greater aqueous solubility than the free base.

Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various solvents is not extensively reported in scientific literature. Researchers are encouraged to determine this data empirically using the protocols outlined below. The following table is provided as a template to record experimentally determined solubility values.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Determination
Water (pH 7)
0.1 M HCl
0.1 M NaOH
Methanol
Ethanol
Isopropanol
Acetone
Acetonitrile
Dichloromethane
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

Method 1: Isothermal Saturation Method

This method involves creating a saturated solution of the compound at a specific temperature and then determining the concentration of the solute in that solution.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, DMSO)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.

Method 2: Turbidimetric Solubility Assay

This is a high-throughput method for estimating the kinetic solubility of a compound.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

  • 96-well microplate

  • Plate reader capable of measuring turbidity (e.g., at 620 nm)

  • Multichannel pipette

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with the aqueous buffer.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation of the compound.

  • Turbidity Measurement: Measure the turbidity of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the isothermal saturation method for determining solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_excess Add excess compound to solvent start->add_excess equilibrate Equilibrate at constant temperature (24-48h) add_excess->equilibrate settle Allow solid to settle equilibrate->settle filter Filter supernatant settle->filter dilute Dilute sample filter->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify end_node Solubility Data quantify->end_node

Caption: Workflow for Isothermal Solubility Determination.

Methodological & Application

Application Note: Quantification of 5-Methyl-2,3-dihydro-1H-inden-1-amine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 5-Methyl-2,3-dihydro-1H-inden-1-amine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution, allowing for a short run time. Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The method was developed and validated based on the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2][3][4][5]

Introduction

This compound is a primary amine belonging to the aminoindane class of compounds. Accurate and reliable quantification of this and similar molecules in biological matrices is crucial for pharmacokinetic studies in drug development. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[6] This method provides a detailed protocol for the extraction and quantification of this compound in human plasma, suitable for supporting preclinical and clinical research.

Experimental

Materials and Reagents
  • This compound reference standard

  • This compound-d3 (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method was used for the extraction of the analyte and internal standard from human plasma.

  • Allow all samples and standards to thaw to room temperature.

  • To 50 µL of plasma sample, add 10 µL of internal standard working solution (100 ng/mL in 50% methanol).

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Liquid Chromatography
  • System: UHPLC system

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient:

    Time (min) %B
    0.0 5
    0.5 5
    2.5 95
    3.0 95
    3.1 5

    | 4.0 | 5 |

Mass Spectrometry
  • System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

Table 1: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound148.2131.210025
This compound-d3 (IS)151.2134.210025

Method Validation

The method was validated for linearity, accuracy, precision, selectivity, and stability in accordance with regulatory guidelines.[1][2][3][4][5]

Linearity

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. The coefficient of determination (r²) was >0.99 for all validation runs.

Table 2: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression ModelWeightingMean r²
This compound0.5 - 500Linear1/x²0.998
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Table 3: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%Bias) (n=18)
LLOQ0.58.2-3.59.8-2.1
Low QC1.56.52.17.53.2
Mid QC754.11.55.30.8
High QC4003.8-0.84.9-1.5
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at Low, Mid, and High QC concentrations.

Table 4: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)
Low QC1.592.598.2
Mid QC7594.1101.5
High QC40093.799.8

Visual Protocols

experimental_workflow cluster_sample_handling Sample Handling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing SampleReceipt Sample Receipt Thawing Thawing SampleReceipt->Thawing PlasmaAlquot Aliquot Plasma Thawing->PlasmaAlquot AddIS Add Internal Standard PlasmaAlquot->AddIS ProteinPrecipitation Protein Precipitation AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Transfer Supernatant Centrifugation->SupernatantTransfer LCMS_Injection LC-MS/MS Injection SupernatantTransfer->LCMS_Injection DataAcquisition Data Acquisition LCMS_Injection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Overall experimental workflow from sample receipt to data reporting.

sample_preparation_workflow start Start: 50 µL Plasma add_is Add 10 µL Internal Standard (100 ng/mL) start->add_is vortex1 Vortex (10s) add_is->vortex1 add_acn Add 200 µL Acetonitrile vortex1->add_acn vortex2 Vortex (30s) add_acn->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex2->centrifuge transfer Transfer 100 µL Supernatant to Autosampler Vial centrifuge->transfer end Ready for Injection transfer->end

Caption: Step-by-step sample preparation protocol.

Conclusion

The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput analysis in a research setting. The method meets the general criteria for bioanalytical method validation and can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

Application Notes and Protocols: Synthesis of 5-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of 5-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the Friedel-Crafts acylation of p-xylene, followed by intramolecular cyclization to yield 5-methyl-1-indanone. Subsequent oximation and catalytic hydrogenation afford the target amine, which is then converted to its hydrochloride salt.

Chemical Reaction Pathway

Synthesis of this compound hydrochloride p_xylene p-Xylene chloro_ketone 3-Chloro-1-(p-tolyl)propan-1-one p_xylene->chloro_ketone 1. 3-Chloropropionyl chloride,    AlCl3 (Friedel-Crafts Acylation) indanone 5-Methyl-1-indanone chloro_ketone->indanone 2. AlCl3    (Intramolecular Cyclization) oxime 5-Methyl-1-indanone oxime indanone->oxime 3. NH2OH·HCl,    Pyridine (Oximation) amine This compound oxime->amine 4. H2, Pd/C    (Catalytic Hydrogenation) hcl_salt 5-Methyl-2,3-dihydro-1H- inden-1-amine hydrochloride amine->hcl_salt 5. HCl in Ether    (Salt Formation)

Caption: Overall synthetic scheme for this compound hydrochloride.

Experimental Protocols

The following protocols are a composite of procedures described in the literature for similar compounds and should be adapted and optimized as necessary.

Step 1: Synthesis of 5-Methyl-1-indanone

This step involves a Friedel-Crafts acylation of p-xylene with 3-chloropropionyl chloride to form an intermediate, which then undergoes an intramolecular cyclization to yield 5-methyl-1-indanone.

Materials:

  • p-Xylene

  • 3-Chloropropionyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Heptane or Hexane (for recrystallization)

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0-5 °C, slowly add 3-chloropropionyl chloride (1.1 equivalents).

  • After stirring for 15 minutes, add p-xylene (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 3-chloro-1-(p-tolyl)propan-1-one.

  • For the cyclization, add the crude intermediate to a mixture of a larger excess of aluminum chloride (e.g., 2.0-3.0 equivalents) and heat the mixture. A patent suggests heating at 170-180 °C.

  • After cooling, the reaction mixture is worked up similarly by pouring onto ice/HCl and extracting with an organic solvent.

  • The crude 5-methyl-1-indanone can be purified by recrystallization from heptane or hexane.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
5-Methyl-1-indanoneC₁₀H₁₀O146.1969-73[1]White to off-white solid[1]
Step 2: Synthesis of 5-Methyl-1-indanone oxime

The ketone is converted to its corresponding oxime using hydroxylamine hydrochloride.

Materials:

  • 5-Methyl-1-indanone

  • Hydroxylamine hydrochloride

  • Pyridine or Sodium Acetate/Ethanol

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-methyl-1-indanone (1.0 equivalent) in pyridine.

  • Add hydroxylamine hydrochloride (1.05-1.2 equivalents) and stir the mixture at 50 °C for approximately 20-30 minutes, monitoring the reaction by TLC.[2]

  • Cool the reaction mixture to room temperature and remove the pyridine under reduced pressure.[2]

  • To the residue, add ethyl acetate and 1 M aqueous HCl.[2]

  • Separate the layers and extract the aqueous phase with ethyl acetate.[2]

  • Combine the organic extracts and wash sequentially with 1 M aqueous HCl and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 5-methyl-1-indanone oxime as a solid.[2] The product can be a mixture of (E) and (Z) isomers.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Appearance
5-Methyl-1-indanone oximeC₁₀H₁₁NO161.20Pale yellow solid
Step 3: Synthesis of this compound

The oxime is reduced to the corresponding primary amine via catalytic hydrogenation.

Materials:

  • 5-Methyl-1-indanone oxime

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas

  • Celite (optional)

Procedure:

  • Dissolve 5-methyl-1-indanone oxime (1.0 equivalent) in ethanol or methanol in a hydrogenation vessel.

  • Add a catalytic amount of Pd/C (typically 5-10 mol %).

  • Pressurize the vessel with hydrogen gas (e.g., 3 atm) and stir the reaction mixture at room temperature.[3]

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Appearance
This compoundC₁₀H₁₃N147.22Oil or low-melting solid
Step 4: Preparation of this compound hydrochloride

The free amine is converted to its hydrochloride salt for improved stability and handling.

Materials:

  • This compound

  • Hydrochloric acid solution in diethyl ether or isopropanol

  • Diethyl ether (anhydrous)

Procedure:

  • Dissolve the crude this compound in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.

  • A precipitate of the hydrochloride salt should form.

  • Continue stirring for a short period in the ice bath to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Compound Molecular Formula Molecular Weight ( g/mol ) Purity
This compound hydrochlorideC₁₀H₁₄ClN183.6897% (commercially available)[4]

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Step 1: 5-Methyl-1-indanone Synthesis cluster_1 Step 2: Oximation cluster_2 Step 3: Reduction to Amine cluster_3 Step 4: Hydrochloride Salt Formation A1 Friedel-Crafts Acylation: p-Xylene + 3-Chloropropionyl chloride + AlCl3 A2 Aqueous Work-up A1->A2 A3 Intramolecular Cyclization with AlCl3 A2->A3 A4 Purification (Recrystallization) A3->A4 B1 Reaction with NH2OH·HCl A4->B1 B2 Solvent Removal & Aqueous Work-up B1->B2 B3 Isolation of Oxime B2->B3 C1 Catalytic Hydrogenation (H2, Pd/C) B3->C1 C2 Catalyst Filtration C1->C2 C3 Solvent Evaporation C2->C3 D1 Dissolution in Ether C3->D1 D2 Addition of HCl in Ether D1->D2 D3 Filtration and Drying D2->D3 E E D3->E Final Product

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the compounds involved in the synthesis. Note that yields are highly dependent on reaction scale and optimization.

Compound Molecular Formula Molecular Weight ( g/mol ) Theoretical Yield (based on 1 mol p-xylene) Physical State
p-XyleneC₈H₁₀106.17-Liquid
3-Chloropropionyl chlorideC₃H₄Cl₂O126.97-Liquid
5-Methyl-1-indanoneC₁₀H₁₀O146.19146.19 gSolid
5-Methyl-1-indanone oximeC₁₀H₁₁NO161.20161.20 gSolid
This compoundC₁₀H₁₃N147.22147.22 gOil/Solid
This compound hydrochlorideC₁₀H₁₄ClN183.68183.68 gSolid

Disclaimer: The provided protocols and data are intended for informational purposes for trained professionals. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The procedures may require optimization to achieve desired yields and purity. It is recommended to consult original literature sources for further details.

References

Application Notes and Protocols for the Analytical Derivatization of 5-Methyl-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 5-Methyl-2,3-dihydro-1H-inden-1-amine for analytical purposes, primarily focusing on gas chromatography-mass spectrometry (GC-MS). Derivatization is a critical step for improving the chromatographic behavior and mass spectrometric detection of primary amines like this compound. This process enhances volatility, reduces peak tailing, and allows for the generation of characteristic mass fragments suitable for identification and quantification.

Introduction to Derivatization for Aminoindanes

Primary amines, such as the aminoindane class of compounds, can exhibit poor chromatographic performance due to their polarity. Derivatization chemically modifies the amine group to create a less polar and more volatile derivative.[1][2][3][4] The two most common derivatization strategies for primary amines are silylation and acylation.

  • Silylation: This method replaces the active hydrogen on the amine with a trimethylsilyl (TMS) group or a more robust tert-butyldimethylsilyl (TBDMS) group.[5] Common silylating agents include N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-N-t-butyldimethylsilyl trifluoroacetamide (MTBSTFA).[5]

  • Acylation: This technique involves the reaction of the amine with an acylating agent, such as a perfluorinated anhydride, to form a stable amide derivative.[6][7] Commonly used reagents include N-methyl-bis(trifluoroacetamide) (MBTFA), Heptafluorobutyric Anhydride (HFBA), and Pentafluoropropionic Anhydride (PFPA).[1][2][6]

The choice of derivatization reagent can impact the retention time, fragmentation pattern in the mass spectrometer, and overall sensitivity of the analytical method.

Experimental Protocols

The following are detailed protocols for the derivatization of this compound. These protocols are based on established methods for the derivatization of analogous aminoindane compounds and primary amines.

Protocol 1: Silylation using MSTFA

This protocol is adapted from the derivatization of amphetamine, a structurally related primary amine.

Materials:

  • This compound sample

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine

  • Anhydrous solvent (e.g., Chloroform, Ethyl Acetate)

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • Accurately weigh approximately 1 mg of the sample or transfer a solution containing the analyte to a clean, dry reaction vial. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 270 µL of MSTFA to the dried sample.

  • Add 30 µL of pyridine to the mixture. Pyridine acts as a catalyst.

  • Securely cap the vial and heat at 70°C for 20 minutes.

  • Cool the reaction vial to room temperature.

  • If necessary, dilute the derivatized sample with an appropriate anhydrous solvent to the desired concentration for GC-MS analysis.

  • Transfer the final solution to a GC vial for injection.

Protocol 2: Acylation using Heptafluorobutyric Anhydride (HFBA)

This protocol is based on the derivatization of aminoindanes for GC-MS analysis.[1][2]

Materials:

  • This compound sample

  • Heptafluorobutyric Anhydride (HFBA)

  • Anhydrous solvent (e.g., Ethyl Acetate, Toluene)

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • Prepare a solution of the sample in an appropriate anhydrous solvent (e.g., 1 mg/mL in ethyl acetate).

  • Transfer 100 µL of the sample solution to a reaction vial.

  • Add 50 µL of HFBA to the sample solution.

  • Securely cap the vial and heat at 70°C for 30 minutes.

  • Cool the reaction vial to room temperature.

  • The derivatized sample can be directly injected or diluted with the solvent as needed for GC-MS analysis.

  • Transfer the final solution to a GC vial for injection.

Protocol 3: Acylation using Pentafluoropropionic Anhydride (PFPA)

This protocol is a widely used method for the acylation of primary amines.[6][8]

Materials:

  • This compound sample

  • Pentafluoropropionic Anhydride (PFPA)

  • Anhydrous solvent (e.g., Ethyl Acetate)

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • Dissolve the sample in an anhydrous solvent to a known concentration (e.g., 1 mg/mL).

  • In a reaction vial, combine 100 µL of the sample solution with 50 µL of PFPA.

  • Cap the vial tightly and heat at 65°C for 30 minutes.[6]

  • After heating, allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis. Dilute with the solvent if necessary.

  • Transfer the final solution to a GC vial.

Data Presentation

The following tables summarize expected quantitative data for the GC-MS analysis of derivatized aminoindanes. The data presented is for structurally similar compounds and should be used as a reference for method development for this compound.

Table 1: GC-MS Parameters for Analysis of Derivatized Aminoindanes

ParameterSettingReference
GC Column Rxi®-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness)[1][2]
Injector Temperature 250 °C[1]
Injection Mode Splitless[1]
Carrier Gas Helium[1]
Oven Program Initial 80°C, hold 1 min, ramp to 280°C at 20°C/min, hold 5 min[1]
MS Transfer Line 280 °C[1]
Ion Source Temp 230 °C[1]
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Scan Range 40-550 amu[1]

Table 2: Expected Retention Times and Mass Fragments for Derivatized Aminoindanes (Analogous Compounds)

CompoundDerivatizing AgentExpected Retention Time (min)Key Mass Fragments (m/z)Reference
2-AminoindaneMBTFA~ 7.5243 (M+), 117, 115[1]
2-AminoindaneHFBA~ 8.2329 (M+), 117, 115[1]
2-AminoindaneECF~ 9.1205 (M+), 117, 115[1]
AmphetamineMSTFAVaries207 (M+), 192, 118
AmphetaminePFPAVaries281 (M+), 190, 118[6]

Visualizations

The following diagrams illustrate the derivatization and analytical workflows.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample 5-Methyl-2,3-dihydro- 1H-inden-1-amine Solvent Dissolve in Anhydrous Solvent Sample->Solvent Reagent Add Derivatizing Agent (e.g., MSTFA, HFBA) Solvent->Reagent Heat Heat at specified temperature and time Reagent->Heat GC_MS GC-MS Injection and Analysis Heat->GC_MS Data Data Acquisition and Processing GC_MS->Data

Caption: General workflow for the derivatization of this compound.

Analytical_Process Start Start: Derivatized Sample GC_Injection GC Injection Port (Vaporization) Start->GC_Injection GC_Column GC Column (Separation) GC_Injection->GC_Column MS_Ionization Mass Spectrometer (Ionization - EI) GC_Column->MS_Ionization MS_Analyzer Mass Analyzer (Fragment Separation) MS_Ionization->MS_Analyzer MS_Detector Detector (Signal Acquisition) MS_Analyzer->MS_Detector Data_System Data System (Chromatogram & Mass Spectrum) MS_Detector->Data_System End End: Compound Identification & Quantification Data_System->End

Caption: The analytical pathway of a derivatized sample through a GC-MS system.

Derivatization_Reactions cluster_silylation Silylation Reaction cluster_acylation Acylation Reaction Amine_S Primary Amine (R-NH2) TMS_Amine TMS-Derivative (R-NH-TMS) Amine_S->TMS_Amine + MSTFA MSTFA MSTFA Amine_A Primary Amine (R-NH2) Acyl_Amine Acyl-Derivative (R-NH-CO-C3F7) Amine_A->Acyl_Amine + HFBA HFBA HFBA

Caption: Chemical transformation in silylation and acylation derivatization reactions.

References

Application Notes and Protocols for 5-Methyl-2,3-dihydro-1H-inden-1-amine as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2,3-dihydro-1H-inden-1-amine is a valuable chiral building block in organic synthesis and medicinal chemistry. Its rigid indane scaffold and chiral amino group make it an important intermediate for the synthesis of a variety of biologically active molecules. The presence of the methyl group on the aromatic ring allows for further structural modifications and can influence the pharmacological properties of the final compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chiral derivatives, with a focus on obtaining enantiomerically pure compounds and their potential applications in drug discovery. A notable application of closely related aminoindanes is in the synthesis of neuroprotective agents like Rasagiline, an irreversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2]

Applications

The primary application of chiral this compound lies in its use as a scaffold for the synthesis of enantiomerically pure compounds. The amine functionality serves as a key handle for various chemical transformations, including N-acylation and N-alkylation, to introduce diverse functional groups and build molecular complexity.

Key Application Areas:

  • Asymmetric Synthesis: As a chiral amine, it can be used as a chiral auxiliary or as a starting material for the synthesis of more complex chiral molecules.

  • Medicinal Chemistry: It is a key intermediate for the synthesis of pharmacologically active compounds, particularly in the area of neurodegenerative diseases. Analogs of Rasagiline, such as N-propargyl-5-methyl-2,3-dihydro-1H-inden-1-amine, are of significant interest.

  • Drug Discovery: The indane core is a privileged structure in drug discovery, and derivatives of this compound can be synthesized and screened for a wide range of biological activities.

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic this compound

Objective: To separate the enantiomers of racemic this compound via diastereomeric salt formation using (+)-tartaric acid. This method is a widely used and effective technique for resolving racemic amines.[3][4]

Materials:

  • Racemic this compound

  • (+)-Tartaric acid (L-(+)-tartaric acid)

  • Methanol

  • 1 M Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve 10.0 g of racemic this compound in 100 mL of methanol in a 250 mL Erlenmeyer flask.

    • In a separate flask, dissolve a stoichiometric equivalent of (+)-tartaric acid in a minimal amount of warm methanol.

    • Slowly add the tartaric acid solution to the amine solution with constant stirring.

    • Allow the mixture to cool to room temperature, which should induce the precipitation of the diastereomeric salt. For complete crystallization, the flask can be placed in an ice bath for 1-2 hours.

  • Fractional Crystallization:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This initial precipitate will be enriched in one of the diastereomers.

    • To enhance the enantiomeric purity, the collected salt can be recrystallized from a minimal amount of hot methanol. The solution should be allowed to cool slowly to facilitate the formation of well-defined crystals. This process can be repeated until a constant specific rotation is achieved.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the purified diastereomeric salt in approximately 50 mL of water.

    • With stirring, add 1 M NaOH solution dropwise until the pH of the solution becomes basic (pH > 11). This will decompose the salt and liberate the free amine.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic extracts and dry them over anhydrous magnesium sulfate.

    • The solvent is then removed under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.

Data Presentation:

StepParameterValueReference
ResolutionResolving Agent(+)-Tartaric Acid[5][6]
SolventMethanol[5]
Expected OutcomeEnantiomeric Excess (e.e.)>95% (after recrystallization)General expectation for this method

G racemic Racemic this compound salt_formation Diastereomeric Salt Formation racemic->salt_formation tartaric (+)-Tartaric Acid tartaric->salt_formation solvent1 Methanol solvent1->salt_formation diastereomers Mixture of Diastereomeric Salts salt_formation->diastereomers fractional_crystallization Fractional Crystallization diastereomers->fractional_crystallization less_soluble Less Soluble Diastereomeric Salt fractional_crystallization->less_soluble Precipitate mother_liquor Mother Liquor (Enriched in other diastereomer) fractional_crystallization->mother_liquor Solution liberation Liberation of Free Amine less_soluble->liberation base Base (e.g., NaOH) base->liberation enantioenriched Enantiomerically Enriched Amine liberation->enantioenriched extraction Extraction & Drying enantioenriched->extraction final_product Purified Enantiomer extraction->final_product

Caption: General scheme for the N-acylation of the chiral amine.

Protocol 3: N-Propargylation of (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine (Synthesis of a Rasagiline Analog)

Objective: To synthesize the N-propargyl derivative of (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine, an analog of the anti-Parkinson's drug Rasagiline.

Materials:

  • (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine

  • Propargyl bromide or Propargyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Water

  • Ethyl acetate

Procedure:

  • Reaction Setup:

    • To a solution of (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents).

    • Stir the suspension at room temperature.

  • Addition of Alkylating Agent:

    • Slowly add propargyl bromide (1.2 equivalents) to the reaction mixture.

    • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic impurities.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield the N-propargylated amine.

Data Presentation:

Reactant 1Reactant 2BaseSolventExpected YieldReference
(R)-5-Methyl-2,3-dihydro-1H-inden-1-aminePropargyl bromideK₂CO₃Acetonitrile70-85%Based on similar reactions for Rasagiline synthesis

Potential Signaling Pathway Involvement of Rasagiline Analogs

Derivatives of this compound, particularly N-propargylated analogs similar to Rasagiline, are expected to exhibit neuroprotective effects. The mechanism of action of Rasagiline involves not only the inhibition of MAO-B but also the modulation of signaling pathways related to cell survival and apoptosis. [7][8]These compounds have been shown to increase the expression of anti-apoptotic proteins like Bcl-2 and modulate the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways. [9] Potential Neuroprotective Signaling Pathway

G drug N-propargyl-5-methyl- 2,3-dihydro-1H-inden-1-amine maob MAO-B drug->maob Inhibits pkc Protein Kinase C (PKC) drug->pkc Activates mapk MAPK Pathway drug->mapk Activates dopamine Dopamine maob->dopamine Degrades bcl2 Bcl-2 (Anti-apoptotic) pkc->bcl2 Upregulates mapk->bcl2 Upregulates apoptosis Apoptosis bcl2->apoptosis Inhibits survival Neuronal Survival apoptosis->survival Prevents

Caption: Potential signaling pathway for neuroprotection by Rasagiline analogs.

References

Application Notes and Protocols for In Vitro Biological Activity Testing of 5-Methyl-1-Aminoindan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyl-1-aminoindan and its derivatives represent a class of compounds with significant potential in neuropharmacology. Their structural similarity to endogenous monoamines suggests interactions with key targets in the central nervous system. These application notes provide detailed protocols for a panel of in vitro assays designed to characterize the biological activity of these compounds, focusing on their potential as monoamine oxidase inhibitors, monoamine reuptake inhibitors, acetylcholinesterase inhibitors, and neuroprotective agents. The following protocols are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel therapeutic candidates.

Monoamine Oxidase (MAO) Inhibition Assay

Application Note:

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes that catabolize monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine.[1] Inhibition of these enzymes is a key therapeutic strategy for depression (MAO-A inhibitors) and neurodegenerative disorders like Parkinson's disease (MAO-B inhibitors).[2] This assay determines the potency and selectivity of 5-methyl-1-aminoindan derivatives to inhibit MAO-A and MAO-B, providing critical insights into their therapeutic potential and possible side-effect profiles. The protocol is based on a fluorometric method where the hydrogen peroxide (H₂O₂) produced by MAO activity is detected.[3]

Signaling Pathway: MAO Catalysis and Inhibition

MAO_Inhibition cluster_pathway MAO Catalytic Pathway cluster_inhibition Inhibition cluster_detection Fluorometric Detection Monoamine Monoamine (Substrate) MAO MAO-A or MAO-B Monoamine->MAO O₂, H₂O Aldehyde Aldehyde H2O2 Hydrogen Peroxide (H₂O₂) HRP Horseradish Peroxidase (HRP) H2O2->HRP MAO->Aldehyde NH₃ MAO->H2O2 Inhibitor 5-Methyl-1-aminoindan Derivative Inhibitor->MAO Fluorescence Fluorescent Product HRP->Fluorescence Dye Non-fluorescent Dye Reagent Dye->HRP

Caption: Mechanism of MAO catalysis, inhibition, and fluorometric detection.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4.

    • Enzyme Solutions: Prepare stock solutions of recombinant human MAO-A and MAO-B in Assay Buffer. The final concentration should be optimized for linear reaction kinetics.

    • Substrate Solution: Prepare a stock solution of a suitable substrate, such as p-tyramine (for both MAO-A and MAO-B) or kynuramine.[2][3]

    • Detection Reagents: Prepare a working solution containing Horseradish Peroxidase (HRP) and a non-fluorescent dye reagent (e.g., Amplex Red or similar).[3]

    • Test Compounds: Prepare a serial dilution of 5-methyl-1-aminoindan derivatives and positive controls (Clorgyline for MAO-A, Selegiline or Pargyline for MAO-B) in Assay Buffer.[1][3] Keep the final DMSO concentration below 1%.

  • Assay Procedure (96-well format):

    • Add 45 µL of MAO-A or MAO-B enzyme solution to each well of a black, clear-bottom 96-well plate.

    • Add 5 µL of the test compound dilution, positive control, or vehicle (for 100% activity control) to the respective wells.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[3]

    • Initiate the reaction by adding 50 µL of a master mix containing the substrate and detection reagents to all wells.

    • Measure the fluorescence immediately (kinetic mode) or after a fixed incubation time (e.g., 20-30 minutes at room temperature, protected from light) in endpoint mode.[3] Use an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a four-parameter logistic curve.

Data Presentation:

CompoundTargetIC₅₀ (µM)Selectivity Index (MAO-A IC₅₀ / MAO-B IC₅₀)
Derivative 1 MAO-A5.20.15
MAO-B35.4
Derivative 2 MAO-A45.18.51
MAO-B5.3
Clorgyline MAO-A0.0080.0001
MAO-B80.0
Selegiline MAO-A12.0>1200
MAO-B<0.01

Monoamine Transporter Uptake Inhibition Assay

Application Note:

The serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters are membrane proteins that regulate neurotransmission by clearing neurotransmitters from the synaptic cleft.[4][5] Many antidepressants and psychostimulants act by inhibiting these transporters.[5][6] This assay evaluates the ability of 5-methyl-1-aminoindan derivatives to inhibit the reuptake of serotonin, dopamine, or norepinephrine into cells expressing the respective transporters. It is crucial for identifying the primary molecular targets and predicting the pharmacological effects (e.g., antidepressant, anxiolytic, or stimulant-like).[7]

Experimental Workflow: Transporter Uptake Assay

Transporter_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Plate_Cells 1. Plate cells expressing hDAT, SERT, or NET Prep_Cmpd 2. Prepare serial dilutions of test compounds Pretreat 3. Pretreat cells with compounds or vehicle Prep_Cmpd->Pretreat Add_Substrate 4. Add fluorescent or radiolabeled substrate Pretreat->Add_Substrate Incubate 5. Incubate for a defined time (e.g., 10-20 min) Add_Substrate->Incubate Terminate 6. Terminate uptake (wash with ice-cold buffer) Incubate->Terminate Measure 7. Measure fluorescence or radioactivity Terminate->Measure Calculate 8. Calculate % Inhibition and determine IC₅₀ Measure->Calculate

Caption: Workflow for a monoamine transporter uptake inhibition assay.

Experimental Protocol:

  • Cell Culture and Plating:

    • Use cell lines stably expressing the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporter (e.g., HEK293 or MDCK cells).[4][8]

    • Plate the cells in 96-well plates at an appropriate density to achieve ~80-90% confluency on the day of the assay.[9]

  • Reagent Preparation:

    • Assay Buffer: HEPES-buffered solution or similar physiological buffer.[10]

    • Test Compounds: Prepare serial dilutions of the 5-methyl-1-aminoindan derivatives and reference inhibitors (e.g., Fluoxetine for SERT, Vanoxerine for DAT, Nisoxetine for NET).[10]

    • Substrate: Prepare a working solution of a fluorescent substrate (available in commercial kits) or a radiolabeled neurotransmitter (e.g., [³H]serotonin or [³H]dopamine) at a concentration near its Kₘ value.[8][11][12]

  • Assay Procedure (Fluorescence-Based):

    • Wash the cell plates three times with Assay Buffer.[10]

    • Add the diluted test compounds or controls to the wells and pre-incubate for 15 minutes at 37°C.[10]

    • Initiate uptake by adding the fluorescent substrate to all wells.

    • Read the fluorescence intensity in kinetic mode over 10-30 minutes using a bottom-read fluorescent microplate reader.[11]

  • Assay Procedure (Radiolabel-Based):

    • Pre-incubate cells with test compounds as described above.[12]

    • Initiate uptake by adding the [³H]-labeled neurotransmitter and incubate for a short period (e.g., 5-10 minutes) at 37°C.[12]

    • Rapidly terminate the reaction by washing the cells three times with ice-cold Assay Buffer to remove the extracellular radioligand.[12]

    • Lyse the cells with a lysis buffer (e.g., 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.[12]

  • Data Analysis:

    • Determine the rate of uptake (for kinetic assays) or total counts (for endpoint assays).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by non-linear regression analysis.

Data Presentation:

CompoundDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)
Derivative 1 45012085
Derivative 2 9815002500
Fluoxetine 21001.5150
Vanoxerine 15800450

Acetylcholinesterase (AChE) Inhibition Assay

Application Note:

Acetylcholinesterase (AChE) is the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating cholinergic neurotransmission.[13] AChE inhibitors are a primary therapeutic class for managing the symptoms of Alzheimer's disease.[13] Evaluating the AChE inhibitory activity of 5-methyl-1-aminoindan derivatives is important to assess their potential for treating cognitive deficits associated with neurodegenerative disorders. This protocol is based on the widely used Ellman's method, a colorimetric assay.[13][14]

Experimental Workflow: AChE Inhibition Assay (Ellman's Method)

AChE_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Analysis Prep_Reagents 1. Prepare Assay Buffer, AChE, DTNB, and Test Compounds Add_Enzyme 2. Add AChE Enzyme and Test Compound/Control Prep_Reagents->Add_Enzyme Pre_Incubate 3. Pre-incubate for 15 min Add_Enzyme->Pre_Incubate Add_DTNB 4. Add DTNB Solution Pre_Incubate->Add_DTNB Start_Rxn 5. Add Substrate (ATCI) to start reaction Add_DTNB->Start_Rxn Measure_Abs 6. Measure absorbance at 412 nm kinetically Start_Rxn->Measure_Abs Calculate_IC50 7. Calculate reaction rate, % Inhibition, and IC₅₀ Measure_Abs->Calculate_IC50

Caption: Workflow for the colorimetric AChE inhibition assay.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[13]

    • AChE Enzyme Solution: Prepare a working solution of AChE (e.g., from Electrophorus electricus) in Assay Buffer. A final concentration of 0.1-0.25 U/mL is a common starting point.[13]

    • DTNB Solution: 10 mM 5,5'-dithiobis(2-nitrobenzoic acid) in Assay Buffer. Protect from light.[13]

    • Substrate Solution: 14-15 mM Acetylthiocholine iodide (ATCI) in deionized water. Prepare fresh.[13]

    • Test Compounds: Prepare serial dilutions of 5-methyl-1-aminoindan derivatives and a positive control (e.g., Donepezil) in Assay Buffer.

  • Assay Procedure (96-well format, 200 µL final volume):

    • Design a plate map including blanks (no enzyme), negative controls (no inhibitor), positive controls, and test compounds.[13]

    • To each well (except the blank), add 10 µL of the AChE working solution.[13]

    • Add 10 µL of the appropriate inhibitor dilution or vehicle to the corresponding wells.

    • Add 150 µL of Assay Buffer to all wells.

    • Add 10 µL of DTNB solution to all wells.

    • Incubate the plate for 15 minutes at room temperature.[15]

    • Initiate the reaction by adding 20 µL of the ATCI substrate solution to all wells.

    • Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes) using a microplate reader.[13]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100.

    • Determine the IC₅₀ value by plotting percent inhibition versus the log of inhibitor concentration.

Data Presentation:

CompoundAChE IC₅₀ (µM)
Derivative 1 15.8
Derivative 2 2.5
Derivative 3 > 100
Donepezil 0.02

Neuroprotection and Cell Viability Assays

Application Note:

Assessing the neuroprotective potential and general cytotoxicity of 5-methyl-1-aminoindan derivatives is essential. Neuroprotection assays determine if a compound can protect neuronal cells from insults relevant to neurodegenerative diseases, such as oxidative stress or excitotoxicity.[16][17] Cell viability assays, such as the MTT assay, measure the overall health of the cells and establish a therapeutic window by identifying concentrations at which the compounds become toxic.[18][19] These assays are often performed using neuronal cell lines like SH-SY5Y.[20][21]

Experimental Workflow: Neuroprotection Assay

Neuroprotection_Workflow cluster_prep Preparation cluster_assay Toxin Challenge & Viability cluster_analysis Analysis Plate_Cells 1. Plate SH-SY5Y neuronal cells Treat_Cmpd 2. Treat cells with test compounds for 24h Plate_Cells->Treat_Cmpd Add_Toxin 3. Add neurotoxin (e.g., H₂O₂, MPP⁺) Treat_Cmpd->Add_Toxin Incubate 4. Incubate for 24h Add_Toxin->Incubate Viability_Assay 5. Perform MTT Assay: Add MTT, Incubate, Add Solubilizer Incubate->Viability_Assay Measure_Abs 6. Measure absorbance at 570 nm Viability_Assay->Measure_Abs Calculate 7. Calculate % Cell Viability and determine EC₅₀ Measure_Abs->Calculate

Caption: Workflow for assessing neuroprotection against a toxin using an MTT assay.

Experimental Protocol (MTT Assay for Neuroprotection):

  • Cell Culture and Plating:

    • Culture human neuroblastoma SH-SY5Y cells in appropriate media.

    • Seed cells into a 96-well plate at a density of 2.5 x 10⁴ cells/cm² and allow them to adhere overnight.[21]

  • Compound and Toxin Treatment:

    • For Neuroprotection: Pre-treat the cells with various non-toxic concentrations of the 5-methyl-1-aminoindan derivatives for 24 hours.

    • Induce cellular stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂, for oxidative stress) or MPP⁺ (a mitochondrial complex I inhibitor used to model Parkinson's disease) at a pre-determined toxic concentration (e.g., a concentration that causes ~50% cell death).[17][21]

    • Incubate for an additional 24 hours.

    • For Cytotoxicity: Treat cells with a range of concentrations of the derivatives for 24-48 hours without any toxin.

  • MTT Assay Procedure:

    • After the treatment period, remove the culture medium.

    • Add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[18]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[22]

    • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[22]

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • For Neuroprotection: Determine the EC₅₀ (effective concentration providing 50% protection).

    • For Cytotoxicity: Determine the CC₅₀ (cytotoxic concentration causing 50% cell death).

Data Presentation:

CompoundNeuroprotection EC₅₀ (µM) (vs. H₂O₂)Cytotoxicity CC₅₀ (µM)Therapeutic Index (CC₅₀ / EC₅₀)
Derivative 1 8.2> 100> 12.2
Derivative 2 25.185.43.4
Memantine 1.0150150

References

Troubleshooting & Optimization

Technical Support Center: 5-Methyl-2,3-dihydro-1H-inden-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Methyl-2,3-dihydro-1H-inden-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the synthesis, helping to optimize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and well-documented method is the reductive amination of the corresponding ketone, 5-Methyl-2,3-dihydro-1H-inden-1-one.[1] This can be performed as a one-pot reaction using various reducing agents.[2] An alternative, classical method is the Leuckart reaction, which uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[3][4] Another reported route involves the formation of an oxime from the starting ketone, followed by reduction using reagents like alumino-nickel under alkaline conditions.[5]

Q2: Which reducing agent is best for the reductive amination of 5-Methyl-2,3-dihydro-1H-inden-1-one?

A2: The choice of reducing agent depends on the specific reaction conditions, scale, and available equipment. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are highly effective and selective for reducing the intermediate imine in the presence of the starting ketone.[6][7] Sodium borohydride (NaBH₄) can also be used, but it requires careful control of pH and addition timing, as it can also reduce the starting ketone.[6]

Q3: At what temperature should the Leuckart reaction be performed for this synthesis?

A3: The Leuckart reaction typically requires high temperatures to proceed efficiently. For reactions using ammonium formate, temperatures are generally between 120 and 130 °C.[3] If formamide is used as the primary reagent, temperatures may need to be higher, often exceeding 165 °C.[3] It is crucial to monitor the reaction progress to avoid degradation of the product at these elevated temperatures.

Q4: How can I purify the final this compound product?

A4: The basic nature of the amine allows for a straightforward purification using acid-base extraction. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine, transferring it to the aqueous phase as an ammonium salt. Neutral impurities remain in the organic layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into a fresh organic solvent. Further purification can be achieved by column chromatography or crystallization of a suitable salt (e.g., hydrochloride).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Inefficient Imine Formation (Reductive Amination) Ensure the reaction is run under slightly acidic conditions (pH 5-6) to catalyze imine formation. The removal of water, formed as a byproduct, can also shift the equilibrium towards the imine; this can be achieved by using a dehydrating agent like molecular sieves.[1]
Inactive Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) is moisture-sensitive.[6] Ensure it is handled under anhydrous conditions. For other borohydrides, check the age and storage conditions of the reagent.
Incorrect Temperature (Leuckart Reaction) The Leuckart reaction is temperature-sensitive. Ensure the reaction is heated to the optimal range (120-130 °C for ammonium formate) to drive the reaction to completion.[3]
Poor Quality Starting Material Verify the purity of the starting 5-Methyl-2,3-dihydro-1H-inden-1-one via techniques like NMR or GC-MS before starting the reaction.

Issue 2: Formation of Significant Side Products

Potential Cause Side Product Identity Recommended Solution
Reduction of Starting Ketone 5-Methyl-2,3-dihydro-1H-inden-1-olThis occurs if the reducing agent is too reactive towards the ketone (e.g., NaBH₄ under neutral conditions). Switch to a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN, which preferentially reduces the protonated imine.[6]
Over-alkylation Secondary or tertiary aminesThis is more common if the product amine reacts with another molecule of the ketone. Use a large excess of the ammonia source (e.g., ammonium acetate) to favor the formation of the primary amine. In direct alkylation attempts, this is a known issue.[7]
Formation of N-formyl derivative N-(5-methyl-2,3-dihydro-1H-inden-1-yl)formamideThis is a common intermediate in the Leuckart reaction.[8] Ensure the final hydrolysis step (typically with aqueous HCl) is carried out for a sufficient duration to completely convert the formamide to the desired primary amine.

Below is a troubleshooting workflow to help identify and solve common synthesis problems.

G start Problem: Low Yield or Impure Product check_reaction Was starting material fully consumed? (Check via TLC/GC-MS) start->check_reaction side_products Are there significant side products? check_reaction->side_products Yes incomplete_reaction Issue: Incomplete Reaction check_reaction->incomplete_reaction No side_product_id Identify Side Product side_products->side_product_id solution_time Solution: - Increase reaction time - Increase temperature (if thermally stable) incomplete_reaction->solution_time solution_reagent Solution: - Check reagent activity/purity - Increase equivalents of reducing agent incomplete_reaction->solution_reagent alcohol Alcohol from Ketone Reduction side_product_id->alcohol Mass = Ketone + 2 overalkylation Secondary/Tertiary Amine side_product_id->overalkylation Mass > Product solution_alcohol Solution: - Use a milder reducing agent (e.g., NaBH(OAc)3) - Control pH carefully alcohol->solution_alcohol solution_overalkylation Solution: - Use a large excess of ammonia source - Lower reaction temperature overalkylation->solution_overalkylation

Caption: Troubleshooting workflow for synthesis issues.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes the one-pot synthesis of the target amine from its corresponding ketone.

  • Reagents and Equipment:

    • 5-Methyl-2,3-dihydro-1H-inden-1-one

    • Ammonium acetate (NH₄OAc)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • 1M Hydrochloric acid (HCl)

    • 1M Sodium hydroxide (NaOH)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add 5-Methyl-2,3-dihydro-1H-inden-1-one (1.0 eq) and ammonium acetate (5-10 eq).

    • Add anhydrous DCM or DCE as the solvent (approx. 0.2 M concentration).

    • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

    • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the suspension. The reaction may be slightly exothermic.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and proceed with acid-base extraction as described in the purification FAQ (Q4).

    • Dry the final organic extract over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

The general workflow for this synthesis and purification is outlined below.

G start Start: 5-Methyl-2,3-dihydro-1H-inden-1-one reaction One-Pot Reductive Amination - NH4OAc, NaBH(OAc)3 - Solvent: DCM - Temp: Room Temp start->reaction quench Reaction Quench (aq. NaHCO3) reaction->quench extraction1 Acidic Extraction - Dissolve in Organic Solvent - Wash with 1M HCl quench->extraction1 basify Basify Aqueous Layer (Add 1M NaOH until pH > 10) extraction1->basify extraction2 Organic Extraction - Extract with DCM/EtOAc basify->extraction2 dry Dry & Concentrate (MgSO4, Rotovap) extraction2->dry product Final Product: This compound dry->product

Caption: General workflow for synthesis and purification.

Protocol 2: Leuckart Reaction

This protocol provides an alternative synthesis route using classical conditions.

  • Reagents and Equipment:

    • 5-Methyl-2,3-dihydro-1H-inden-1-one

    • Ammonium formate (HCOONH₄)

    • Concentrated Hydrochloric acid (HCl)

    • Diethyl ether or Toluene

    • Heating mantle, reflux condenser, thermometer

  • Procedure:

    • In a round-bottom flask, combine 5-Methyl-2,3-dihydro-1H-inden-1-one (1.0 eq) and ammonium formate (5-7 eq).

    • Heat the mixture with stirring to 120-130 °C. The mixture will become molten.

    • Maintain this temperature for 6-12 hours. Monitor the reaction by taking small aliquots, hydrolyzing them with HCl, and analyzing by TLC or GC-MS.

    • After cooling, add concentrated HCl to the reaction mixture and heat at reflux for 4-8 hours to hydrolyze the intermediate N-formyl amine.

    • Cool the mixture to room temperature and dilute with water.

    • Wash the aqueous solution with a nonpolar solvent like diethyl ether or toluene to remove any unreacted ketone or neutral byproducts.

    • Basify the aqueous layer with concentrated NaOH until strongly alkaline (pH > 12), keeping the flask in an ice bath.

    • Extract the liberated amine product with an organic solvent (e.g., diethyl ether or DCM).

    • Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Below is a simplified representation of the reductive amination mechanism.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Ketone Ketone (R2C=O) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Ammonia Ammonia (NH3) Ammonia->Hemiaminal Imine Imine (R2C=NH) Hemiaminal->Imine Water Water (H2O) Hemiaminal->Water - H2O Imine_r Imine (R2C=NH) Amine Primary Amine (R2CH-NH2) Imine_r->Amine Reducer Reducing Agent [H-] Reducer->Amine

References

Technical Support Center: Synthesis of 5-Methyl-1-Aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 5-methyl-1-aminoindan.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of 5-methyl-1-aminoindan?

A1: Common impurities can be categorized based on their origin:

  • Starting Material-Related Impurities: These originate from the synthesis of the precursor, 5-methyl-1-indanone.

  • Synthesis-Related Impurities: These are formed during the reductive amination of 5-methyl-1-indanone.

  • Degradation Products: These may form over time or under specific storage conditions.

A summary of potential impurities is provided in the table below.

Q2: My final product shows a lower than expected yield and contains multiple impurities. What are the likely causes?

A2: Low yield and high impurity profiles often stem from issues in the reductive amination step. Key factors to investigate include:

  • Purity of 5-methyl-1-indanone: The presence of impurities in the starting ketone can lead to the formation of corresponding amine byproducts.

  • Reaction Conditions: Suboptimal pH, temperature, or reaction time can lead to incomplete conversion or the formation of side products.

  • Reducing Agent: The choice and quality of the reducing agent are critical. Inefficient reduction can leave unreacted imine intermediate.

  • Work-up and Purification: Inadequate extraction or chromatographic separation can result in a failure to remove impurities effectively.

Q3: I have an impurity with a similar mass to my product in the mass spectrum. What could it be?

A3: An impurity with a mass similar to 5-methyl-1-aminoindan could be a regioisomer, such as 6-methyl-1-aminoindan or 4-methyl-1-aminoindan. These isomers can arise if the initial synthesis of 5-methyl-1-indanone from toluene results in a mixture of methylated indanones. Careful analysis of the starting material by GC-MS or NMR is recommended to rule out this possibility.

Troubleshooting Guides

Issue 1: Presence of Unreacted 5-Methyl-1-Indanone

Symptoms:

  • A significant peak corresponding to 5-methyl-1-indanone is observed in GC-MS or HPLC analysis of the crude product.

  • The yield of 5-methyl-1-aminoindan is low.

Possible Causes:

  • Incomplete imine formation.

  • Inefficient reduction of the imine intermediate.

  • Insufficient reaction time.

Troubleshooting Steps:

  • Verify Imine Formation: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting ketone and the formation of the imine intermediate before adding the reducing agent.

  • Optimize pH: Ensure the reaction pH is weakly acidic (typically pH 5-6) to facilitate imine formation without causing degradation of the reactants.

  • Increase Reducing Agent Stoichiometry: Add the reducing agent in slight excess (e.g., 1.2-1.5 equivalents) to ensure complete reduction.

  • Extend Reaction Time: Allow the reaction to proceed for a longer duration and monitor for completion.

Issue 2: Identification of an Imine Intermediate Impurity

Symptoms:

  • An impurity with a mass corresponding to the imine of 5-methyl-1-indanone and the amine source is detected.

  • This impurity is typically less polar than the final amine product.

Possible Causes:

  • Insufficient amount or activity of the reducing agent.

  • Reaction quenching before complete reduction.

Troubleshooting Steps:

  • Check Reducing Agent Quality: Use a fresh, high-purity reducing agent. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are common choices.

  • Ensure Proper Reaction Conditions: Some reducing agents have specific temperature and pH requirements for optimal activity.

  • Staggered Addition: Add the reducing agent portion-wise to maintain its concentration throughout the reaction.

Data Presentation

Table 1: Common Impurities in the Synthesis of 5-Methyl-1-Aminoindan

Impurity NameChemical StructureTypical OriginRecommended Analytical MethodTypical Acceptance Criteria
5-Methyl-1-indanoneC₁₀H₁₀OUnreacted starting materialGC-MS, HPLC≤ 0.1%
N-(5-methyl-1-indanylidene)amineC₁₀H₁₁NIncomplete reduction of imine intermediateLC-MS, HPLCNot Detected
6-Methyl-1-aminoindanC₁₀H₁₃NRegioisomeric impurity from starting materialGC-MS, Chiral HPLC≤ 0.15%
Dimeric byproductC₂₀H₂₂N₂Side reaction during imine formationLC-MSNot Detected

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-1-Aminoindan via Reductive Amination
  • Imine Formation:

    • Dissolve 5-methyl-1-indanone (1.0 eq) in methanol.

    • Add ammonium acetate (10 eq) and stir at room temperature for 1 hour.

    • Monitor the reaction by TLC or LC-MS to confirm the formation of the imine.

  • Reduction:

    • Cool the reaction mixture to 0 °C.

    • Slowly add sodium cyanoborohydride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up:

    • Quench the reaction by the slow addition of 2M HCl.

    • Basify the mixture with 2M NaOH to pH > 10.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis of 5-Methyl-1-Indanone cluster_amination Reductive Amination Start p-Xylene + 3-Chloropropionyl chloride FC_Acylation Friedel-Crafts Acylation (AlCl3) Start->FC_Acylation Indanone_Crude Crude 5-Methyl-1-Indanone (contains regioisomers) FC_Acylation->Indanone_Crude Purification1 Purification (Distillation/Crystallization) Indanone_Crude->Purification1 Indanone_Pure Pure 5-Methyl-1-Indanone Purification1->Indanone_Pure Reductive_Amination Reductive Amination (NH4OAc, NaBH3CN) Indanone_Pure->Reductive_Amination Aminoindan_Crude Crude 5-Methyl-1-Aminoindan Reductive_Amination->Aminoindan_Crude Purification2 Purification (Column Chromatography) Aminoindan_Crude->Purification2 Final_Product 5-Methyl-1-Aminoindan Purification2->Final_Product Troubleshooting_Logic Start Low Yield or High Impurity Profile Check_SM Analyze Starting Material (5-Methyl-1-Indanone) Start->Check_SM Check_Reaction Review Reaction Conditions Start->Check_Reaction Check_Purification Evaluate Purification Method Start->Check_Purification SM_Impure Starting Material Impure Check_SM->SM_Impure Reaction_Issue Reaction Incomplete or Side Reactions Check_Reaction->Reaction_Issue Purification_Issue Inefficient Separation Check_Purification->Purification_Issue Repurify_SM Re-purify Starting Material SM_Impure->Repurify_SM Yes Optimize_Reaction Optimize Reaction (pH, Temp, Reagents) Reaction_Issue->Optimize_Reaction Yes Optimize_Purification Optimize Chromatography (Solvent System, Column) Purification_Issue->Optimize_Purification Yes

Technical Support Center: Chiral Separation of 5-Methyl-2,3-dihydro-1H-inden-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 5-Methyl-2,3-dihydro-1H-inden-1-amine enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the enantiomeric separation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the chiral separation of this compound?

A1: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective method for the enantiomeric separation of this compound. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly well-suited for this type of chiral amine.[1][2][3][4] A normal-phase chromatographic mode is often the starting point for method development.

Q2: Which specific Chiral Stationary Phases (CSPs) are recommended for this separation?

A2: Based on separations of structurally similar compounds like 1-aminoindane, polysaccharide-based CSPs are highly recommended. Specifically, columns such as Chiralpak® AS-H (amylose derivative) have shown success.[5] Other amylose and cellulose-based columns (e.g., Chiralpak® AD, IA, IB, IC, and Lux® Cellulose or Amylose series) are also excellent candidates for initial screening due to their broad applicability for chiral amines.[1][2][3]

Q3: What are the typical mobile phase compositions for the normal-phase HPLC separation of this compound?

A3: A typical mobile phase for the normal-phase separation of this compound consists of a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as ethanol or isopropanol.[5] It is crucial to add a small amount of a basic additive, like diethylamine (DEA) or butylamine, to the mobile phase. This additive improves peak shape and reduces tailing by minimizing interactions with residual silanols on the silica support.[4][6][7]

Q4: I am not getting any separation (the enantiomers co-elute). What should I do?

A4: If you observe no separation, consider the following troubleshooting steps:

  • Screen Different CSPs: The initial choice of CSP may not be optimal. It is advisable to screen a selection of polysaccharide-based columns with different chiral selectors.

  • Optimize the Mobile Phase:

    • Alcohol Modifier: Vary the type of alcohol (e.g., switch from ethanol to isopropanol) and its percentage in the mobile phase.

    • Basic Additive: Ensure a basic additive is present. You can also try varying its concentration (typically 0.1-0.4%).

  • Consider Derivatization: If direct separation is unsuccessful, derivatizing the amine with a chiral or achiral agent can enhance its interaction with the CSP and improve separation.

Q5: The resolution between the two enantiomer peaks is poor. How can I improve it?

A5: To improve poor resolution, you can try the following:

  • Decrease Mobile Phase Strength: Reduce the percentage of the alcohol modifier in the mobile phase. This will increase retention times and may improve the separation between the enantiomers.

  • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and lead to better resolution.

  • Optimize Temperature: Lowering the column temperature can sometimes enhance enantioselectivity and improve resolution. However, the effect of temperature can be compound-specific, so it is worth investigating a range of temperatures.

  • Change the Alcohol Modifier: The choice of alcohol (ethanol, isopropanol, etc.) can significantly impact selectivity. Experiment with different alcohol modifiers.

Q6: My peaks are broad and tailing. What is the cause and how can I fix it?

A6: Peak broadening and tailing for basic amines like this compound are often due to undesirable interactions with the stationary phase. To address this:

  • Increase the Concentration of the Basic Additive: A higher concentration of diethylamine or butylamine (e.g., up to 0.4%) can more effectively block active sites on the silica support, leading to improved peak symmetry.

  • Ensure Proper Column Equilibration: Make sure the column is thoroughly equilibrated with the mobile phase containing the basic additive before injecting the sample.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No Separation (Single Peak) Inappropriate Chiral Stationary Phase (CSP).Mobile phase is too strong.Screen different polysaccharide-based CSPs (e.g., Chiralpak® AS-H, AD, IA).Decrease the percentage of the alcohol modifier in the mobile phase.
Poor Resolution Mobile phase composition is not optimal.Flow rate is too high.Temperature is not optimal.Adjust the ratio of hexane to alcohol.Try a different alcohol modifier (e.g., isopropanol instead of ethanol).Reduce the flow rate.Screen a range of column temperatures (e.g., 15°C to 40°C).
Broad or Tailing Peaks Secondary interactions with the stationary phase.Insufficient basic additive.Increase the concentration of the basic additive (e.g., diethylamine, butylamine) in the mobile phase.Ensure the column is fully equilibrated with the mobile phase.
Irreproducible Retention Times Inadequate column equilibration.Mobile phase instability.Allow sufficient time for the column to equilibrate between runs and after mobile phase changes.Prepare fresh mobile phase daily and keep the solvent reservoir capped.
Elution Order Reversal Change in separation mechanism.This can sometimes be induced by changing the mobile phase composition, temperature, or the CSP. If a specific elution order is required, careful method development is necessary.

Experimental Protocols

Below is a recommended starting protocol for the chiral separation of this compound based on methods for structurally similar compounds.[5]

HPLC Method for Enantiomeric Purity

  • Column: Chiralpak® AS-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Ethanol / Butylamine (980:17:0.4, v/v/v)

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 25°C (or ambient)

  • Detection: UV at 265 nm

  • Injection Volume: 15 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1.0 - 1.5 mg/mL.

Quantitative Data Summary

The following table presents expected chromatographic parameters for the chiral separation of 1-aminoindane, a close structural analog of this compound. These values can serve as a benchmark for method development.

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)Selectivity (α)Reference
Chiralpak® AS-Hn-Hexane / Ethanol / Butylamine (980:17:0.4)0.6> 1.5 (expected)> 1.1 (expected)[5]

Mandatory Visualizations

TroubleshootingWorkflow cluster_initial Initial Separation Attempt cluster_evaluation Evaluation cluster_troubleshooting Troubleshooting start Start: Racemic This compound initial_conditions HPLC with Polysaccharide CSP (e.g., Chiralpak® AS-H) Mobile Phase: Hexane/Ethanol/Butylamine start->initial_conditions check_separation Baseline Separation? initial_conditions->check_separation no_separation No Separation check_separation->no_separation No, single peak poor_resolution Poor Resolution check_separation->poor_resolution No, peaks overlap end Successful Separation check_separation->end Yes screen_csp Screen different CSPs no_separation->screen_csp optimize_mp_no_sep Optimize Mobile Phase: - Vary alcohol type/% - Vary additive type/% no_separation->optimize_mp_no_sep optimize_mp_poor_res Optimize Mobile Phase: - Decrease alcohol % - Change alcohol type poor_resolution->optimize_mp_poor_res optimize_conditions Optimize Conditions: - Lower flow rate - Vary temperature poor_resolution->optimize_conditions screen_csp->initial_conditions Re-evaluate optimize_mp_no_sep->initial_conditions Re-evaluate optimize_mp_poor_res->initial_conditions Re-evaluate optimize_conditions->initial_conditions Re-evaluate

Caption: Troubleshooting workflow for chiral separation.

References

Improving the stability of 5-methyl-1-aminoindan solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 5-methyl-1-aminoindan solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of 5-methyl-1-aminoindan solutions?

A1: The stability of 5-methyl-1-aminoindan in solution is primarily influenced by several factors:

  • pH: The pH of the solution can significantly impact the stability of the primary amine group. Acidic conditions can lead to protonation, which may alter reactivity, while alkaline conditions can promote oxidation.

  • Oxidation: The amino group and the aromatic ring are susceptible to oxidation, which can be catalyzed by dissolved oxygen, metal ions, and light. This is often a major degradation pathway.

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate and promote degradation reactions (photodegradation).

  • Solvent: The choice of solvent can influence the stability of the compound. Protic solvents may participate in degradation reactions, while the purity of the solvent (e.g., presence of peroxide impurities) is also critical.

Q2: What are the visible signs of degradation in a 5-methyl-1-aminoindan solution?

A2: Degradation of 5-methyl-1-aminoindan solutions can manifest in several ways:

  • Color Change: A common sign of degradation, particularly oxidation, is a change in the color of the solution, often turning yellow or brown.

  • Precipitation: The formation of insoluble degradation products can lead to the appearance of a precipitate.

  • Changes in Clarity: The solution may become hazy or cloudy.

  • pH Shift: Degradation reactions can produce acidic or basic byproducts, leading to a change in the solution's pH over time.

Q3: What are the recommended storage conditions for 5-methyl-1-aminoindan solutions to ensure maximum stability?

A3: To maximize the stability of 5-methyl-1-aminoindan solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at refrigerated (2-8 °C) or frozen (-20 °C or below) temperatures.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For long-term storage, it is advisable to purge the solution with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Container: Use tightly sealed, high-quality glass or inert plastic containers to prevent solvent evaporation and contamination.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Solution turns yellow/brown upon preparation or storage. Oxidation of the amino group or aromatic ring.Prepare solutions using deoxygenated solvents. Purge the headspace of the container with an inert gas (nitrogen or argon). Add an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to the formulation. Store the solution protected from light.
Precipitate forms in the solution over time. Formation of insoluble degradation products. The initial concentration of the compound exceeds its solubility in the chosen solvent system.Filter the solution through a compatible 0.22 µm filter before use. Re-evaluate the solvent system to ensure adequate solubility. Store at a temperature that does not promote precipitation (check solubility at different temperatures).
Loss of potency observed in analytical assays (e.g., HPLC). Chemical degradation of 5-methyl-1-aminoindan.Review storage conditions (temperature, light exposure). Check the pH of the solution and adjust if necessary using a suitable buffer system. Investigate potential incompatibilities with other components in the formulation.
Inconsistent results in biological assays. Degradation of the active compound, leading to variable concentrations. Formation of degradation products that may have interfering biological activity.Prepare fresh solutions for each experiment. Use a validated, stability-indicating analytical method to confirm the concentration and purity of the solution before use.

Quantitative Data on Stability

Disclaimer: The following data is illustrative and based on typical stability profiles for aromatic amines. Specific stability testing should be performed for 5-methyl-1-aminoindan under your experimental conditions.

Table 1: Effect of Temperature on the Stability of a 1 mg/mL 5-Methyl-1-aminoindan Solution in pH 7.4 Phosphate Buffer

Storage TemperatureInitial Purity (%)Purity after 1 Week (%)Purity after 4 Weeks (%)
4 °C99.899.598.9
25 °C (Room Temp)99.897.292.5
40 °C99.891.578.3

Table 2: Effect of pH on the Stability of a 1 mg/mL 5-Methyl-1-aminoindan Solution at 25 °C for 4 Weeks

pHPurity after 4 Weeks (%)Appearance
3.096.8Colorless
5.097.5Colorless
7.492.5Slight yellow tint
9.085.1Yellow-brown

Experimental Protocols

Protocol 1: Forced Degradation Study of 5-Methyl-1-aminoindan

Objective: To investigate the degradation pathways of 5-methyl-1-aminoindan under various stress conditions.

Materials:

  • 5-methyl-1-aminoindan

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer, pH 7.4

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve 10 mg of 5-methyl-1-aminoindan in 10 mL of 0.1 M HCl. Keep the solution at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve 10 mg of 5-methyl-1-aminoindan in 10 mL of 0.1 M NaOH. Keep the solution at 60 °C for 24 hours.

  • Oxidative Degradation: Dissolve 10 mg of 5-methyl-1-aminoindan in 10 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place 10 mg of solid 5-methyl-1-aminoindan in an oven at 80 °C for 48 hours. Dissolve the stressed solid in a suitable solvent for analysis.

  • Photodegradation: Prepare a 1 mg/mL solution of 5-methyl-1-aminoindan in methanol:water (1:1). Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for 5-Methyl-1-aminoindan

Objective: To develop an HPLC method capable of separating 5-methyl-1-aminoindan from its potential degradation products.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

Sample Preparation: Dilute the 5-methyl-1-aminoindan solution to an appropriate concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

Visualizations

Degradation_Pathway 5-Methyl-1-aminoindan 5-Methyl-1-aminoindan Oxidized_Intermediates Oxidized_Intermediates 5-Methyl-1-aminoindan->Oxidized_Intermediates Oxidation (O2, Metal Ions, Light) Hydrolysis_Products Hydrolysis_Products 5-Methyl-1-aminoindan->Hydrolysis_Products Hydrolysis (Acid/Base) Photodegradation_Products Photodegradation_Products 5-Methyl-1-aminoindan->Photodegradation_Products Photolysis (UV/Vis Light) Degradation_Products Degradation_Products Oxidized_Intermediates->Degradation_Products Further Reactions

Caption: Potential degradation pathways for 5-methyl-1-aminoindan.

Troubleshooting_Workflow cluster_0 Observe Instability cluster_1 Investigate Cause cluster_2 Implement Solutions Observe_Instability Instability Observed (e.g., color change, precipitation, loss of potency) Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Observe_Instability->Check_Storage Check_Formulation Analyze Formulation (pH, Excipients, Solvent) Observe_Instability->Check_Formulation Optimize_Storage Optimize Storage (Refrigerate/Freeze, Protect from Light, Inert Gas) Check_Storage->Optimize_Storage Suboptimal Storage Reformulate Adjust Formulation (Add Buffer, Antioxidant, Chelating Agent) Check_Formulation->Reformulate Formulation Issue Verify_Stability Verify Improved Stability Optimize_Storage->Verify_Stability Re-test Stability Reformulate->Verify_Stability Re-test Stability

Caption: Troubleshooting workflow for stability issues.

Experimental_Workflow Start Start: Prepare 5-Methyl-1-aminoindan Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress_Conditions HPLC_Analysis Analyze by Stability-Indicating HPLC Stress_Conditions->HPLC_Analysis Data_Analysis Data Analysis (Calculate % Degradation, Identify Degradants) HPLC_Analysis->Data_Analysis Conclusion Conclusion: Determine Stability Profile Data_Analysis->Conclusion

Caption: Experimental workflow for a forced degradation study.

Technical Support Center: Derivatization of 5-Methyl-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 5-Methyl-2,3-dihydro-1H-inden-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions during their experiments.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the derivatization of this compound.

Acylation Reactions

Q1: I am observing a significant amount of a di-acylated byproduct in my acylation reaction. How can I favor the formation of the mono-acylated product?

A1: Di-acylation is a common side reaction with primary amines. The initially formed mono-acylated amide can be deprotonated by a base, and the resulting anion can react with another equivalent of the acylating agent. To minimize this, consider the following strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use of a slight excess of the amine or limiting the acylating agent to 1.0 equivalent can favor mono-acylation.

  • Slow Addition: Add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise to the solution of the amine at a low temperature (e.g., 0 °C). This maintains a low concentration of the acylating agent, reducing the likelihood of the second acylation.[1]

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like pyridine or 2,6-lutidine. These bases are effective at scavenging the acid byproduct but are less likely to deprotonate the less acidic amide proton.

  • Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of the second acylation reaction.

Q2: My acylation reaction is sluggish, and I have a low yield of the desired amide. What can I do to improve the reaction rate and yield?

A2: A sluggish reaction can be due to several factors, including insufficient reactivity of the acylating agent or suboptimal reaction conditions. Here are some troubleshooting steps:

  • Acylating Agent Reactivity: If you are using a less reactive acylating agent like an ester, consider switching to a more reactive one, such as an acyl chloride or anhydride.[2]

  • Catalyst: For less reactive acylating agents, the addition of a catalyst such as 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

  • Solvent: Ensure your solvent is anhydrous, as water can hydrolyze the acylating agent. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable.

  • Temperature: While low temperatures are used to control side reactions, gradually warming the reaction to room temperature or slightly above after the addition of the acylating agent may be necessary to drive the reaction to completion.

Alkylation Reactions

Q1: My N-alkylation of this compound is resulting in a mixture of mono- and di-alkylated products, as well as some unreacted starting material. How can I achieve selective mono-alkylation?

A1: Over-alkylation is a persistent issue in the direct alkylation of primary amines because the secondary amine product is often more nucleophilic than the starting primary amine.[3] To achieve selective mono-alkylation, consider these approaches:

  • Use a Large Excess of the Amine: Employing a significant excess of this compound will statistically favor the reaction of the alkylating agent with the primary amine over the newly formed secondary amine.

  • Reductive Amination: This is a highly effective method for controlled mono-alkylation.[4] First, react the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine. This two-step, one-pot procedure avoids the issue of over-alkylation.[5]

  • Use of Protecting Groups: You can protect the primary amine, for example, as a trifluoroacetyl derivative, perform the mono-alkylation, and then deprotect to obtain the secondary amine.[6]

  • Competitive Deprotonation/Protonation Strategy: Using the amine hydrobromide salt and a controlled amount of base can selectively deprotonate the primary amine for reaction, while the secondary amine product remains protonated and unreactive.[7]

Q2: I am attempting a reductive amination, but the reaction is not proceeding. What are the common causes for failure in reductive amination?

A2: Failure of a reductive amination can often be traced back to imine formation or the reduction step.

  • Imine Formation Issues:

    • pH Control: Imine formation is typically acid-catalyzed and is optimal at a pH of around 4-6.[8] If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the carbonyl will not be sufficiently activated.

    • Water Removal: The formation of an imine from an aldehyde or ketone and a primary amine is a reversible reaction that produces water.[9] To drive the equilibrium towards the imine, it is often necessary to remove water using a Dean-Stark apparatus or a dehydrating agent like molecular sieves.[10]

  • Reduction Step Issues:

    • Choice of Reducing Agent: A mild reducing agent that selectively reduces the imine in the presence of the carbonyl compound is crucial for a one-pot reaction. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used for this purpose.[11] More powerful reducing agents like sodium borohydride (NaBH4) can reduce the aldehyde or ketone starting material.

    • Stepwise Procedure: If a one-pot reaction is problematic, a two-step procedure can be employed. First, form and isolate the imine, and then reduce it in a separate step. This allows for the use of a broader range of reducing agents.[11]

Sulfonylation Reactions

Q1: During the sulfonylation of my primary amine, I am getting a significant amount of the di-sulfonylated product. How can I prevent this?

A1: Similar to di-acylation, di-sulfonylation occurs when the initially formed sulfonamide is deprotonated and reacts with a second molecule of the sulfonyl chloride. To favor mono-sulfonylation:

  • Stoichiometry and Slow Addition: Use a 1:1 molar ratio of the amine to the sulfonyl chloride and add the sulfonyl chloride solution slowly to the amine solution at a reduced temperature.

  • Base Selection: Employ a weaker or sterically hindered base such as pyridine. Strong, non-hindered bases like triethylamine can more readily deprotonate the mono-sulfonamide, leading to the di-sulfonylated byproduct.

  • Temperature Control: Perform the reaction at 0 °C or below to minimize the rate of the second sulfonylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for a primary amine like this compound?

A1: The most common derivatization reactions for primary amines are:

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • N-Alkylation: Reaction with alkyl halides to form secondary amines.

  • Reductive Amination: A two-step process involving reaction with an aldehyde or ketone to form an imine, followed by reduction to a secondary or tertiary amine.[12]

  • N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Q2: Are there any potential side reactions involving the aromatic ring or the methyl group of this compound during these derivatizations?

A2: Under standard N-derivatization conditions, the aromatic ring and the methyl group are generally stable. However, under strongly acidic conditions, such as those used in some Friedel-Crafts type reactions, electrophilic substitution on the aromatic ring could potentially occur. The amine group is a strong activating group, but in acidic media, it will be protonated to the ammonium salt, which is a deactivating group. Therefore, Friedel-Crafts reactions on the free amine are generally not feasible. Ring-opening of the indane structure is unlikely under typical derivatization conditions but could be a concern under harsh acidic or basic conditions at elevated temperatures.

Q3: How can I monitor the progress of my derivatization reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of the reaction. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring, providing information about the molecular weights of the components in the reaction mixture.

Data Presentation

Table 1: Troubleshooting Summary for Common Derivatization Side Reactions

DerivatizationCommon Side ReactionKey Troubleshooting Strategies
Acylation Di-acylationControl stoichiometry, slow addition of acylating agent, use of a hindered base, low reaction temperature.
Alkylation Over-alkylation (di- and tri-alkylation)Use a large excess of the primary amine, employ reductive amination, use protecting groups.[3]
Sulfonylation Di-sulfonylationControl stoichiometry, slow addition of sulfonyl chloride, use of a weaker/hindered base, low reaction temperature.

Experimental Protocols

Protocol 1: N-Acetylation of this compound
  • Dissolve this compound (1.0 eq) and a non-nucleophilic base such as pyridine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.05 eq) or acetyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: N-Alkylation of this compound via Reductive Amination
  • To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol (MeOH), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The removal of water using molecular sieves can improve the yield of the imine.[10]

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture.[11]

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_acylation Acylation Workflow cluster_alkylation Reductive Amination Workflow a1 Dissolve Amine and Base a2 Cool to 0°C a1->a2 a3 Add Acylating Agent a2->a3 a4 Reaction and Monitoring a3->a4 a5 Workup and Purification a4->a5 b1 Mix Amine and Carbonyl b2 Imine Formation b1->b2 b3 Add Reducing Agent b2->b3 b4 Reduction and Monitoring b3->b4 b5 Workup and Purification b4->b5

Caption: General experimental workflows for acylation and reductive amination.

troubleshooting_logic cluster_problem Problem Identification cluster_solutions_low_yield Low Yield Solutions cluster_solutions_side_products Side Product Solutions start Derivatization Issue p1 Low Yield start->p1 p2 Side Product Formation start->p2 s1_1 Increase Reactant Reactivity p1->s1_1 s1_2 Add Catalyst (e.g., DMAP) p1->s1_2 s1_3 Optimize Temperature/Time p1->s1_3 s2_1 Control Stoichiometry p2->s2_1 s2_2 Slow Reagent Addition p2->s2_2 s2_3 Change Base/Solvent p2->s2_3 s2_4 Lower Reaction Temperature p2->s2_4 end Problem Resolved s1_1->end s1_2->end s1_3->end s2_1->end s2_2->end s2_3->end s2_4->end

Caption: Troubleshooting logic for common derivatization problems.

References

Technical Support Center: Production of 5-Methyl-1-Aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-methyl-1-aminoindan.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the production of 5-methyl-1-aminoindan at an industrial scale?

The most prevalent and scalable synthetic route to 5-methyl-1-aminoindan involves a two-step process. The first step is the synthesis of the key intermediate, 5-methyl-1-indanone, typically achieved through an intramolecular Friedel-Crafts acylation. The second step is the conversion of the indanone to the corresponding amine via reductive amination.

Q2: What are the critical parameters to control during the Friedel-Crafts acylation step for 5-methyl-1-indanone synthesis?

Successful and high-yielding Friedel-Crafts acylation on a large scale requires careful control of several parameters:

  • Catalyst Choice and Stoichiometry: Lewis acids like aluminum chloride (AlCl₃) are commonly used. The molar ratio of the catalyst to the starting material is critical and needs to be optimized to ensure complete conversion while minimizing side reactions.

  • Solvent Selection: Anhydrous and inert solvents are necessary to prevent the deactivation of the Lewis acid catalyst.

  • Temperature Control: Friedel-Crafts acylations are often exothermic. Strict temperature control is crucial to prevent side reactions and ensure regioselectivity.

  • Purity of Starting Materials: The purity of the starting 3-(p-tolyl)propionic acid or its acid chloride is important to avoid the formation of impurities that can be difficult to remove in later stages.

Q3: What are the common challenges encountered during the reductive amination of 5-methyl-1-indanone?

Scaling up the reductive amination of 5-methyl-1-indanone can present several challenges:

  • Catalyst Selection and Activity: The choice of catalyst (e.g., Palladium on carbon, Raney Nickel) and its activity can significantly impact reaction time, yield, and purity. Catalyst poisoning can also be an issue.

  • Hydrogen Pressure and Temperature: Optimizing hydrogen pressure and reaction temperature is critical for achieving complete conversion without promoting side reactions such as over-reduction or dehalogenation if applicable.

  • Solvent Effects: The choice of solvent can influence the solubility of reactants and intermediates, affecting reaction rates and product isolation.

  • Imine Formation: The initial formation of the imine intermediate is a key step. The reaction conditions should favor imine formation and subsequent reduction.[1]

  • Formation of Byproducts: Over-alkylation leading to the formation of secondary amines can be a significant issue.[2] Using a suitable protecting group strategy or optimizing the stoichiometry of the amine source can mitigate this.

Q4: How can the chiral resolution of 5-methyl-1-aminoindan be achieved on a preparative scale?

For applications requiring a specific enantiomer of 5-methyl-1-aminoindan, chiral resolution is necessary. Common preparative scale techniques include:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization.

  • Preparative Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) to separate the enantiomers. While effective, scaling up can be costly due to the expense of the chiral columns and the large volumes of solvent required.[3][4]

  • Enzymatic Resolution: Biocatalytic methods using enzymes like lipases can offer high enantioselectivity under mild conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield in Friedel-Crafts Acylation Inactive Lewis acid catalyst due to moisture.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient catalyst loading.Optimize the molar ratio of the Lewis acid catalyst.
Incomplete reaction.Increase reaction time or temperature cautiously, monitoring for side product formation.
Formation of Isomeric Impurities in Friedel-Crafts Acylation Poor regioselectivity.Optimize the reaction temperature and the rate of addition of the acylating agent.
Low Yield in Reductive Amination Inefficient catalyst.Screen different hydrogenation catalysts (e.g., various grades of Pd/C, Raney Ni). Ensure the catalyst is not poisoned.
Incomplete imine formation.Adjust the pH of the reaction mixture to favor imine formation (typically weakly acidic).
Suboptimal hydrogen pressure or temperature.Systematically vary the hydrogen pressure and temperature to find the optimal conditions for the specific substrate and catalyst.
Formation of Dimer or Over-Alkylated Impurities in Reductive Amination Reaction of the product amine with the starting ketone.Use a large excess of the ammonia source. Consider a stepwise process where the imine is formed first, followed by reduction.[5]
Incomplete Chiral Resolution Inappropriate chiral resolving agent or HPLC column.Screen a variety of chiral acids for diastereomeric salt formation. For HPLC, screen different types of chiral stationary phases (e.g., polysaccharide-based, protein-based).[3]
Suboptimal crystallization or elution conditions.For crystallization, experiment with different solvents and cooling profiles. For HPLC, optimize the mobile phase composition and temperature.
Product Contamination with Heavy Metals Leaching from the catalyst.Use a high-quality catalyst with low metal leaching. Perform a post-reaction workup to remove residual metals (e.g., treatment with activated carbon, filtration through celite).

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-1-Indanone via Friedel-Crafts Acylation

Materials:

  • 3-(p-tolyl)propionic acid

  • Thionyl chloride (SOCl₂) or Polyphosphoric acid (PPA)

  • Anhydrous aluminum chloride (AlCl₃) (if using acid chloride)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Hydrochloric acid (HCl) solution

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure (using acid chloride):

  • Convert 3-(p-tolyl)propionic acid to its acid chloride by reacting with thionyl chloride.

  • In a reaction vessel under an inert atmosphere, suspend anhydrous AlCl₃ in anhydrous DCM.

  • Cool the suspension to 0-5 °C.

  • Slowly add a solution of the 3-(p-tolyl)propionyl chloride in anhydrous DCM to the AlCl₃ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).

  • Carefully quench the reaction by slowly adding it to a mixture of ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 5-methyl-1-indanone.

  • Purify the crude product by vacuum distillation or recrystallization.

Protocol 2: Synthesis of 5-Methyl-1-Aminoindan via Reductive Amination

Materials:

  • 5-Methyl-1-indanone

  • Ammonia (gas or in a solvent like methanol) or Ammonium acetate

  • Hydrogen gas (H₂)

  • Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%) or Raney Nickel

  • Methanol (MeOH) or Ethanol (EtOH)

  • Acetic acid (optional, as a catalyst for imine formation)

  • Filter aid (e.g., Celite)

Procedure:

  • In a high-pressure reactor, dissolve 5-methyl-1-indanone in methanol or ethanol.

  • Add the ammonia source (e.g., saturate the solution with ammonia gas or add ammonium acetate). A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Carefully add the Pd/C catalyst under an inert atmosphere.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and stir vigorously.

  • Monitor the reaction progress by HPLC or GC until the starting material is consumed.

  • Cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-methyl-1-aminoindan.

  • The crude product can be further purified by distillation under reduced pressure or by salt formation and recrystallization.

Quantitative Data Summary

Parameter Synthesis of 5-Methyl-1-Indanone Reductive Amination to 5-Methyl-1-Aminoindan
Typical Yield 75-90%60-85%
Reaction Time 2-6 hours4-24 hours
Typical Temperature 0-25 °C (Friedel-Crafts)40-80 °C
Typical Pressure N/A50-500 psi (Hydrogen)
Common Solvents Dichloromethane, 1,2-dichloroethaneMethanol, Ethanol
Common Catalysts AlCl₃, PPAPd/C, Raney Ni

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reductive Amination 3_p_tolylpropionic_acid 3-(p-tolyl)propionic acid 5_methyl_1_indanone 5-Methyl-1-indanone 3_p_tolylpropionic_acid->5_methyl_1_indanone AlCl3 or PPA 5_methyl_1_aminoindan 5-Methyl-1-aminoindan 5_methyl_1_indanone->5_methyl_1_aminoindan NH3, H2, Pd/C

Caption: Synthetic pathway for 5-methyl-1-aminoindan production.

Troubleshooting_Workflow start Low Product Yield check_step Identify Problematic Step start->check_step fc_acylation Friedel-Crafts Acylation check_step->fc_acylation Step 1 red_amination Reductive Amination check_step->red_amination Step 2 check_catalyst Check Catalyst Activity fc_acylation->check_catalyst red_amination->check_catalyst check_conditions Verify Reaction Conditions check_catalyst->check_conditions Active optimize_catalyst Optimize Catalyst/Reagents check_catalyst->optimize_catalyst Inactive optimize_conditions Optimize Temp/Pressure/Time check_conditions->optimize_conditions Suboptimal end Yield Improved check_conditions->end Optimal optimize_catalyst->end optimize_conditions->end

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of 5-Methyl-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of residual solvents from 5-Methyl-2,3-dihydro-1H-inden-1-amine.

Frequently Asked Questions (FAQs)

Q1: Which residual solvents are commonly found in this compound?

A1: Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance.[1][2] The specific solvents depend on the synthetic route but often include alcohols (methanol, ethanol, isopropanol), ethers (tetrahydrofuran), esters (ethyl acetate), and hydrocarbons (heptane, toluene).[3][4] It is crucial to identify the solvents used in the preceding manufacturing steps to anticipate which ones might be present.[1]

Q2: What are the regulatory limits for residual solvents in active pharmaceutical ingredients (APIs)?

A2: Regulatory guidelines, such as the ICH Q3C (R8), classify residual solvents into three classes based on their toxicity.[1]

  • Class 1: Solvents to be avoided, known to be human carcinogens or environmentally hazardous.

  • Class 2: Solvents to be limited in concentration due to their inherent toxicity.

  • Class 3: Solvents with low toxic potential, for which a Permitted Daily Exposure (PDE) of 50 mg or more per day would be acceptable.[1]

Quantitative limits for commonly used solvents are summarized in the table below.

Table 1: ICH Q3C Limits for Common Residual Solvents

Solvent Class Concentration Limit (ppm)
Benzene 1 2
Carbon Tetrachloride 1 4
Toluene 2 890
Methanol 2 3000
Acetonitrile 2 410
Dichloromethane 2 600
n-Hexane 2 290
Ethanol 3 5000
Acetone 3 5000
Isopropyl Acetate 3 5000
Heptane 3 5000
Tetrahydrofuran 3 720

Source: ICH Q3C(R8) Guideline[1]

Q3: What are the primary methods for removing residual solvents from an amine compound like this?

A3: The most common methods include:

  • Recrystallization: A highly effective technique for purifying solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the desired compound to crystallize while impurities and residual solvents remain in the solution.[5]

  • Drying under Reduced Pressure (Vacuum Drying): This is a standard final step to remove volatile solvents. Elevating the temperature, within the stability limits of the compound, can further facilitate solvent removal.[3]

  • Chromatography: Flash column chromatography can be used for purification. For basic compounds like amines, specialized stationary phases (e.g., amine-functionalized silica) or solvent systems with amine modifiers may be necessary to achieve good separation and prevent the compound from strongly binding to the acidic silica gel.[6][7]

  • Displacement Drying: A method that involves drying the bulk substance in the presence of water vapor, which displaces the residual organic solvent molecules from the crystal lattice.[8]

Q4: How can I determine the level of residual solvents in my final product?

A4: The standard analytical method for quantifying residual solvents is gas chromatography (GC), typically with headspace sampling (HS-GC).[1][9] This technique is highly sensitive and can accurately measure the concentration of volatile organic compounds in a solid or liquid sample.[10]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Guide 1: Issues During Recrystallization

Problem: The compound "oils out" instead of crystallizing.

  • Cause: The compound's solubility in the chosen solvent is too high, or the cooling process is too rapid. Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Solution:

    • Re-heat the solution until the oil redissolves completely.

    • Add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent) to reduce the overall solubility.

    • Cool the solution slowly. A slower cooling rate promotes the formation of well-ordered crystals.

    • Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

    • Add a seed crystal of the pure compound to induce crystallization.

Problem: Poor recovery or low yield after recrystallization.

  • Cause:

    • The chosen solvent is too good; the compound remains highly soluble even at low temperatures.

    • Too much solvent was used.

    • The product was filtered before crystallization was complete.

  • Solution:

    • Solvent Selection: Choose a solvent system where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Increase Crystallization Time: Allow the solution to stand at a low temperature for a longer period to maximize crystal formation.

    • Concentrate the Mother Liquor: If significant product remains in the filtrate (mother liquor), concentrate it by evaporation and cool it again to obtain a second crop of crystals.

Problem: The purified product is still contaminated with impurities.

  • Cause: The impurity has similar solubility characteristics to the desired compound in the chosen solvent, leading to co-crystallization.

  • Solution:

    • Perform a second recrystallization using a different solvent or solvent system with different polarity.

    • Pre-treat the crude material: Use a technique like liquid-liquid extraction to remove impurities with different acid-base properties before recrystallization.

G start Start: Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly to Induce Crystallization dissolve->cool oil_out Product Oils Out? cool->oil_out filter Filter Crystals from Mother Liquor low_yield Low Yield? filter->low_yield wash Wash Crystals with Cold Solvent dry Dry Crystals Under Vacuum wash->dry end_node End: Pure Product dry->end_node oil_out->filter No reheat Re-heat & Add Anti-Solvent oil_out->reheat Yes low_yield->wash No concentrate Concentrate Mother Liquor for Second Crop low_yield->concentrate Yes reheat->cool concentrate->cool

Caption: Workflow for recrystallization and troubleshooting common issues.

Guide 2: Issues During Column Chromatography

Problem: The amine compound streaks or does not elute from the silica gel column.

  • Cause: Amines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and irreversible adsorption.[6]

  • Solution:

    • Add a Modifier: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%) or ammonium hydroxide, to the eluent (mobile phase). This neutralizes the acidic sites on the silica and competes with your product for binding.[6]

    • Use a Deactivated Stationary Phase: Employ a different stationary phase, such as amine-functionalized silica (KP-NH) or alumina, which is less acidic and more suitable for purifying basic compounds.[6]

    • Solvent System: A common solvent system for amines on silica is dichloromethane/methanol with an amine modifier.[6] For greener options, hexane/ethyl acetate can be effective on amine-functionalized silica.[6]

Problem: Poor separation between the product and impurities.

  • Cause: The polarity of the chosen mobile phase is not optimal for resolving the components of the mixture.

  • Solution:

    • Optimize the Solvent System: Use Thin-Layer Chromatography (TLC) to test various solvent systems and find one that provides a good separation (Rf value of the product around 0.2-0.4 and good separation from spots of impurities).

    • Use a Gradient Elution: Start with a non-polar solvent system and gradually increase the polarity by adding more of a polar solvent. This helps to first elute non-polar impurities and then the product, followed by more polar impurities.

    • Improve Column Packing: Ensure the column is packed uniformly without any cracks or air bubbles, as these can lead to a non-uniform solvent front and poor separation.[7]

G start Purify Amine by Column Chromatography check_stationary_phase Select Stationary Phase start->check_stationary_phase silica Standard Silica Gel check_stationary_phase->silica Standard mod_silica Amine-Functionalized Silica / Alumina check_stationary_phase->mod_silica Modified add_modifier Add Basic Modifier to Eluent (e.g., 1% Triethylamine) silica->add_modifier no_modifier Use Standard Eluent (e.g., Hexane/EtOAc) mod_silica->no_modifier run_column Run Column add_modifier->run_column no_modifier->run_column check_separation Good Separation? run_column->check_separation optimize_eluent Optimize Eluent Polarity (Use Gradient) check_separation->optimize_eluent No success Pure Product Collected check_separation->success Yes optimize_eluent->run_column

Caption: Decision-making process for purifying amines via column chromatography.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., isopropanol, ethanol, heptane, ethyl acetate) to find a suitable one where it is soluble when hot and sparingly soluble when cold.[3]

  • Dissolution: Place the crude amine in an Erlenmeyer flask. Add the minimum volume of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate with a water bath) with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature that will not cause decomposition, until a constant weight is achieved.[3]

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Develop a suitable mobile phase using TLC. For standard silica, a system might be Dichloromethane:Methanol:Triethylamine (e.g., 95:4:1). For amine-functionalized silica, a simpler system like Hexane:Ethyl Acetate might suffice.[6]

  • Column Packing: Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial, non-polar eluent. Pack a glass column with the slurry, ensuring an even and compact bed.[7]

  • Sample Loading: Dissolve the crude amine in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. If using a gradient, start with the low-polarity solvent and gradually increase the proportion of the high-polarity solvent.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

Preventing degradation of 5-methyl-1-aminoindan during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-methyl-1-aminoindan during storage.

Troubleshooting Guide & FAQs

This section addresses specific issues that users might encounter during the storage and handling of 5-methyl-1-aminoindan.

Q1: I have observed a change in the color and physical appearance of my 5-methyl-1-aminoindan sample. What could be the cause?

A1: A change in color or physical appearance, such as clumping or discoloration, is often an indicator of chemical degradation. The primary amino group and the indane ring system in 5-methyl-1-aminoindan are susceptible to oxidation, which can lead to the formation of colored impurities. Exposure to air (oxygen), light, and elevated temperatures can accelerate this process.

Q2: My analytical results show a decrease in the purity of 5-methyl-1-aminoindan over time. What are the likely degradation pathways?

A2: Based on the chemical structure of 5-methyl-1-aminoindan and stability studies of analogous compounds like rasagiline, the most probable degradation pathways are:

  • Oxidation: The primary amino group can be oxidized to form various products. The indane ring can also undergo oxidation. This is often accelerated by exposure to atmospheric oxygen and light.

  • Hydrolysis: While generally less reactive than esters or amides, the amino group can potentially undergo hydrolysis under certain pH and humidity conditions, although this is a less common pathway for simple amines.

  • Reaction with acidic or basic impurities: Contact with acidic or basic substances can catalyze degradation reactions.

Q3: What are the optimal storage conditions to minimize degradation of 5-methyl-1-aminoindan?

A3: To ensure the long-term stability of 5-methyl-1-aminoindan, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature Refrigerated (2-8 °C) or Frozen (-20 °C)Reduces the rate of chemical reactions, including oxidation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes exposure to oxygen, thereby preventing oxidation.
Light Protect from light (store in an amber vial or in the dark)Prevents photolytic degradation.
Container Tightly sealed, airtight containerPrevents exposure to moisture and atmospheric gases.
pH Store as a salt (e.g., hydrochloride salt) if possibleThe salt form is generally more stable and less prone to oxidation than the free base.[1]

Q4: I suspect my sample has degraded. How can I confirm this and identify the degradation products?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for confirming degradation and identifying impurities. A suitable HPLC method should be able to separate the parent 5-methyl-1-aminoindan peak from any potential degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) can then be used to elucidate the structures of the degradation products.

Experimental Protocols

This section provides a detailed methodology for a forced degradation study to assess the stability of 5-methyl-1-aminoindan and to develop a stability-indicating analytical method.

Protocol: Forced Degradation Study of 5-Methyl-1-aminoindan

Objective: To investigate the degradation pathways of 5-methyl-1-aminoindan under various stress conditions and to identify the resulting degradation products.

Materials:

  • 5-methyl-1-aminoindan

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate buffer

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 5-methyl-1-aminoindan in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60°C for 24 hours. Neutralize the solution with 1N NaOH before analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 60°C for 24 hours. Neutralize the solution with 1N HCl before analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of 5-methyl-1-aminoindan in a hot air oven at 70°C for 48 hours. Dissolve the stressed sample in the initial solvent before analysis.

    • Photolytic Degradation: Expose a solution of 5-methyl-1-aminoindan to UV light (254 nm) and fluorescent light for 7 days.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method. A reverse-phase C18 column is often a good starting point.

    • A gradient elution with a mobile phase consisting of a mixture of phosphate buffer and acetonitrile or methanol is recommended to achieve good separation of the parent compound and its degradation products.[2][3][4]

    • Monitor the elution profile using a UV/PDA detector at a suitable wavelength (e.g., 210 nm or 270 nm).[3][4]

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control sample to identify any new peaks corresponding to degradation products.

    • Calculate the percentage degradation of 5-methyl-1-aminoindan under each stress condition.

    • Use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.

Visualizations

Logical Workflow for Troubleshooting Degradation

Troubleshooting Workflow start Start: Suspected Degradation (e.g., color change, low purity) check_storage Step 1: Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage improper_storage Improper Storage (e.g., high temp, light exposure) check_storage->improper_storage correct_storage Action: Implement Recommended Storage Conditions improper_storage->correct_storage Yes analytical_testing Step 2: Perform Analytical Testing (e.g., HPLC, LC-MS) improper_storage->analytical_testing No correct_storage->analytical_testing no_degradation No Significant Degradation Detected analytical_testing->no_degradation degradation_confirmed Degradation Confirmed analytical_testing->degradation_confirmed end End: Implement Corrective Actions (e.g., resynthesize, purify, adjust storage) no_degradation->end characterize_products Step 3: Characterize Degradation Products (Identify structures via LC-MS) degradation_confirmed->characterize_products characterize_products->end

Caption: Troubleshooting workflow for suspected degradation of 5-methyl-1-aminoindan.

Potential Degradation Pathways

Degradation Pathways cluster_stressors Stress Factors parent 5-Methyl-1-aminoindan oxidized Oxidized Products (e.g., imines, hydroxylated species) parent->oxidized Oxidation hydrolyzed Hydrolyzed Products (less common) parent->hydrolyzed Hydrolysis oxygen Oxygen (Air) oxygen->oxidized light Light light->oxidized heat Heat heat->oxidized acid_base Acid/Base acid_base->hydrolyzed

Caption: Potential degradation pathways for 5-methyl-1-aminoindan.

References

Optimizing reaction conditions for N-substituted 5-Methyl-2,3-dihydro-1H-inden-1-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-substituted 5-Methyl-2,3-dihydro-1H-inden-1-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to N-substituted this compound derivatives?

The two most common methods for synthesizing these derivatives are:

  • Reductive Amination: This is a one-pot reaction involving the condensation of 5-Methyl-2,3-dihydro-1H-inden-1-one with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the desired amine. This method is often preferred for its efficiency and control in producing secondary amines.[1][2][3]

  • Direct N-alkylation: This involves the reaction of this compound with an alkyl halide. While straightforward, this method can be difficult to control and often leads to over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium salts.[4][5]

Q2: How can I avoid over-alkylation during N-alkylation reactions?

Over-alkylation is a common issue because the product amine is often more nucleophilic than the starting amine.[5] To minimize this:

  • Use a large excess of the starting amine relative to the alkylating agent.

  • Consider using reductive amination as an alternative for a more controlled synthesis of secondary amines.[5]

  • For the synthesis of tertiary amines, direct N-alkylation of a secondary amine is generally more effective.

Q3: What are some "greener" alternatives for the synthesis of these compounds?

To align with green chemistry principles, consider the following:

  • Catalytic Reductive Amination: Employing reusable, earth-abundant metal catalysts, such as those based on iron or nickel, can reduce waste and improve atom economy.[1][6]

  • Biocatalysis: Imine reductases (IREDs) can be used for the asymmetric synthesis of chiral amines under mild, aqueous conditions.[2][3][7]

  • Microwave-Assisted N-alkylation: Using microwave irradiation in aqueous media can accelerate the reaction and reduce the need for volatile organic solvents.[8]

Q4: How can I purify my final N-substituted this compound product?

Purification of amines can be challenging due to their basicity. Common methods include:

  • Acid-Base Extraction: The amine can be protonated with an acid to form a water-soluble salt, allowing for the removal of non-basic organic impurities by extraction with an organic solvent. The amine can then be liberated by basification and extracted into an organic solvent.

  • Chromatography: Column chromatography on silica gel can be effective, but tailing is a common issue. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent. Alternatively, amine-functionalized silica can be used.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.

Troubleshooting Guides

Reductive Amination of 5-Methyl-2,3-dihydro-1H-inden-1-one
Problem Potential Cause(s) Suggested Solution(s)
Low to no product formation 1. Inefficient imine formation. 2. Inactive reducing agent. 3. Unsuitable reaction conditions.1. Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark trap to remove water and drive the equilibrium towards the imine. 2. Use a fresh batch of the reducing agent. Sodium triacetoxyborohydride is often effective and tolerant of various functional groups. 3. Optimize the pH; weakly acidic conditions (pH 4-6) are typically optimal for imine formation.
Formation of side products 1. Reduction of the starting ketone. 2. Over-reduction of the desired amine. 3. Hydrolysis of the imine intermediate.1. Use a milder reducing agent that is selective for the imine over the ketone, such as sodium cyanoborohydride or sodium triacetoxyborohydride. 2. This is less common with typical borohydride reagents but can occur with stronger reducing agents or harsh conditions. Monitor the reaction closely and avoid prolonged reaction times. 3. Ensure anhydrous conditions to prevent the hydrolysis of the imine back to the ketone and amine.
Difficulty isolating the product 1. Product is highly water-soluble. 2. Emulsion formation during workup.1. After basification, extract with a more polar organic solvent like dichloromethane or a mixture of chloroform and isopropanol. Salting out the aqueous layer with NaCl may also improve extraction efficiency. 2. Add a small amount of a saturated salt solution (brine) to help break the emulsion. Centrifugation can also be effective.
N-alkylation of this compound
Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired mono-alkylated product 1. Over-alkylation leading to tertiary or quaternary products.[4][5] 2. Slow reaction rate.1. Use a significant excess (3-5 equivalents) of the this compound. Alternatively, use reductive amination for a more controlled synthesis.[5] 2. Increase the reaction temperature or use a more polar aprotic solvent like DMF or acetonitrile. Microwave irradiation can also significantly accelerate the reaction.[8]
Reaction does not go to completion 1. Insufficiently reactive alkylating agent. 2. Steric hindrance.1. Use a more reactive alkyl halide (I > Br > Cl). 2. If the amine or alkyl halide is sterically hindered, longer reaction times, higher temperatures, or a stronger base may be required.
Formation of a complex mixture of products 1. Multiple alkylation events. 2. Side reactions of the alkylating agent (e.g., elimination).1. As mentioned, use a large excess of the starting amine or switch to reductive amination. 2. Use a non-nucleophilic, sterically hindered base if elimination is a concern, especially with secondary or tertiary alkyl halides. Lowering the reaction temperature can also favor substitution over elimination.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general guideline and may require optimization for specific substrates.

  • Imine Formation:

    • To a solution of 5-Methyl-2,3-dihydro-1H-inden-1-one (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the primary amine (1.0-1.2 eq).

    • If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of the reaction can be monitored by TLC or GC-MS.

  • Reduction:

    • Once imine formation is complete, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 3-24 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, often with an eluent system containing a small percentage of triethylamine to prevent tailing.

Protocol 2: N-alkylation using an Alkyl Halide

This protocol is a general guideline and may require optimization.

  • Reaction Setup:

    • Dissolve this compound (3.0 eq) in a suitable solvent such as acetonitrile or DMF.

    • Add a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

    • Add the alkyl halide (1.0 eq) dropwise to the mixture at room temperature.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification:

    • Filter off any inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

    • Purify the crude product by column chromatography or acid-base extraction followed by distillation or crystallization.

Visualizations

experimental_workflow_reductive_amination start Start imine_formation Imine Formation (5-Methyl-1-indanone + Amine) start->imine_formation reduction Reduction (e.g., NaBH(OAc)3) imine_formation->reduction workup Aqueous Workup (Quench & Extract) reduction->workup purification Purification (Chromatography/Crystallization) workup->purification end Final Product purification->end

Caption: Reductive Amination Experimental Workflow.

troubleshooting_logic_low_yield start Low Yield in Reductive Amination check_imine Is imine formation efficient? start->check_imine check_reductant Is the reducing agent active? check_imine->check_reductant Yes add_dehydrating Add dehydrating agent or remove water azeotropically. check_imine->add_dehydrating No check_conditions Are reaction conditions optimal? check_reductant->check_conditions Yes use_fresh_reductant Use a fresh batch of reducing agent. check_reductant->use_fresh_reductant No optimize_ph Adjust pH to weakly acidic (4-6). check_conditions->optimize_ph No success Yield Improved add_dehydrating->success use_fresh_reductant->success optimize_ph->success

Caption: Troubleshooting Logic for Low Yields.

References

Enhancing the regioselectivity of reactions involving 5-methyl-1-aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Methyl-1-aminoindan Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-methyl-1-aminoindan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the regioselectivity of your chemical reactions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling regioselectivity for reactions involving 5-methyl-1-aminoindan?

A1: The primary challenge arises from the presence of two activating, ortho-, para-directing groups on the benzene ring: the amino group (-NH2) at position 1 and the methyl group (-CH3) at position 5. The amino group is a strong activating group, while the methyl group is a weak activator.[1][2] Their combined influence activates positions C4, C6, and C7 for electrophilic aromatic substitution, often leading to a mixture of regioisomers. Additionally, the primary amine is a potent nucleophile, creating competition between N-functionalization and ring functionalization.

Q2: How do the directing effects of the amino and methyl groups influence electrophilic aromatic substitution?

A2:

  • Amino Group (at C1): As a strong activating group, it directs incoming electrophiles primarily to the ortho (C7) and para (C6) positions.[2][3]

  • Methyl Group (at C5): As a weak activating group, it directs incoming electrophiles to its ortho (C4, C6) positions.[1][3]

The C6 position is activated by both groups, making it the most probable site for substitution. The C7 and C4 positions are also activated, but to a lesser extent. Therefore, reactions often yield a C6-major product with C7 and C4 isomers as byproducts.

Q3: What is the role of protecting groups in controlling the regioselectivity of these reactions?

A3: Protecting groups are essential for enhancing regioselectivity.[4] By temporarily converting the highly reactive amino group into a less reactive functional group (e.g., an amide), you can achieve several goals:

  • Prevent N-Functionalization: It blocks unwanted reactions at the nitrogen atom when ring substitution is the desired outcome.[5]

  • Moderate Reactivity: It reduces the activating effect of the amino group, preventing polysubstitution and the formation of unwanted byproducts.

  • Alter Regiochemical Outcome: The steric bulk and altered electronic nature of the protecting group can change the ratio of ortho- and para-isomers formed.[4] The tert-butyloxycarbonyl (Boc) and acetyl (Ac) groups are commonly used for this purpose.[6]

Q4: How can I favor N-alkylation or N-acylation over electrophilic aromatic substitution?

A4: To favor reactions on the nitrogen atom, conditions should be chosen that enhance its nucleophilicity while using reagents that are not strong enough to promote electrophilic aromatic substitution. Typically, this involves reacting 5-methyl-1-aminoindan with an alkyl halide or acyl chloride in the presence of a non-acidic base (e.g., triethylamine, potassium carbonate) and an appropriate solvent. The absence of a Lewis or Brønsted acid catalyst prevents the activation of the aromatic ring for substitution.

Q5: How do reaction conditions like solvent, temperature, and catalyst choice impact regioselectivity?

A5:

  • Solvent: The polarity of the solvent can influence the reaction pathway. Polar solvents can stabilize charged intermediates, potentially altering the product ratios in both N-alkylation and ring alkylation.[7]

  • Temperature: Kinetically controlled products (often the ortho isomer) are favored at lower temperatures, while thermodynamically controlled products (often the para isomer) are favored at higher temperatures due to potential rearrangement.[8]

  • Catalyst: In electrophilic aromatic substitution, the choice and strength of the Lewis acid catalyst are critical. Stronger catalysts can lead to lower selectivity and more side products. For some substrates, shape-selective catalysts like zeolites can be used to favor the formation of the less sterically hindered para-isomer.[9]

Troubleshooting Guides

Problem 1: I am getting a mixture of C4, C6, and C7 isomers during electrophilic halogenation. How can I improve selectivity for the C6 position?

Answer: Obtaining a mixture is expected due to the competing directing effects. To enhance selectivity for the C6 (para to the amine) position, you should implement a protecting group strategy.

  • Rationale: Converting the -NH2 group to an N-acetyl (-NHCOCH3) or N-Boc group moderates its activating strength and increases its steric bulk. This sterically hinders the ortho (C7) position and electronically favors substitution at the para (C6) position.

  • Suggested Solution:

    • Protect the amine: React 5-methyl-1-aminoindan with acetic anhydride or Boc-anhydride to form the corresponding amide.

    • Perform Halogenation: Use a mild halogenating agent (e.g., N-bromosuccinimide for bromination) to introduce the halogen. The major product will be the C6-halogenated derivative.

    • Deprotect the amine: Hydrolyze the amide group under acidic or basic conditions to regenerate the free amine.

Problem 2: My acylation reaction with acetyl chloride is giving me a low yield of the desired N-acylated product and significant ring-acylated byproducts.

Answer: This issue likely stems from the use of a strong Lewis acid catalyst or reaction conditions that promote Friedel-Crafts acylation on the activated aromatic ring.

  • Rationale: The amino group is a strong nucleophile and should readily react with acetyl chloride. However, if HCl is generated and not effectively scavenged, or if a Lewis acid is present, it can catalyze electrophilic substitution on the ring.

  • Suggested Solution:

    • Use a Non-Lewis Acidic System: Perform the reaction in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a Base: Include a non-nucleophilic base, such as triethylamine (Et3N) or pyridine, in the reaction mixture. The base will neutralize the HCl byproduct as it forms, preventing it from catalyzing a side reaction on the ring.

    • Control Temperature: Run the reaction at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

Problem 3: I want to introduce a substituent at the C7 position, but the C6 isomer always dominates. How can I achieve ortho-selectivity?

Answer: Directing a substituent to the C7 (ortho) position in the presence of a powerful para-directing influence at C6 is challenging. A directed metalation strategy may be required.

  • Rationale: A directed ortho-metalation (DoM) strategy uses a directing group to deliver a strong base (like an organolithium reagent) to a specific ortho position, deprotonating it to form an organometallic species. This species can then be quenched with an electrophile.

  • Suggested Solution:

    • Choose a Directing Group: The amino group must be protected with a suitable directing group. A pivaloyl (Piv) or carbamate (e.g., Boc) group can work well.

    • Lithiation: Treat the N-protected 5-methyl-1-aminoindan with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) at low temperatures (e.g., -78 °C). The base will selectively remove the proton at C7.

    • Electrophilic Quench: Add your desired electrophile (e.g., I2 for iodination, CO2 for carboxylation) to the reaction mixture to install the substituent at the C7 position.

    • Deprotection: Remove the protecting group to yield the C7-substituted product.

Quantitative Data Summary

Substrate Conditions Catalyst Expected Major Product Expected Minor Products Rationale
5-Methyl-1-aminoindanBr₂, FeBr₃Lewis AcidC6-Bromo (Para to -NH₂)C7-Bromo, C4-Bromo, DibromoStrong activation by -NH₂ leads to a mixture, with the electronically and sterically favored C6 predominating.
N-Acetyl-5-methyl-1-aminoindanNBS, DMFNoneC6-Bromo (Para to -NHAc)C7-BromoThe -NHAc group is a less powerful activator and is more sterically bulky, strongly favoring para substitution.
N-Piv-5-methyl-1-aminoindan1. s-BuLi, -78°C2. Br₂Directed MetalationC7-Bromo (Ortho to -NHPiv)NoneThe pivaloyl directing group facilitates selective deprotonation and substitution at the C7 position.

NBS: N-Bromosuccinimide; DMF: Dimethylformamide; Piv: Pivaloyl

Experimental Protocols

Protocol 1: Regioselective Bromination at C6 via N-Acetylation

  • Protection of the Amino Group:

    • Dissolve 5-methyl-1-aminoindan (1.0 eq) in dichloromethane (DCM, 10 mL/g).

    • Add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

    • Add acetic anhydride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

    • Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain N-acetyl-5-methyl-1-aminoindan.

  • Bromination:

    • Dissolve the N-acetylated product (1.0 eq) in dimethylformamide (DMF, 15 mL/g).

    • Add N-bromosuccinimide (NBS, 1.05 eq) in portions at room temperature.

    • Stir the reaction for 12-18 hours. Monitor by TLC.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography to isolate N-acetyl-6-bromo-5-methyl-1-aminoindan.

  • Deprotection:

    • Reflux the purified bromo-amide in a mixture of ethanol and 6M HCl (1:1 v/v) for 6-12 hours.

    • Cool the mixture and neutralize with a saturated solution of NaOH or Na₂CO₃.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate. Purify as needed to obtain 6-bromo-5-methyl-1-aminoindan.

Visualizations

Caption: Directing effects of the amino and methyl groups.

Workflow_Regiocontrol start Start: 5-Methyl-1-aminoindan protect Step 1: Protect Amino Group (e.g., N-Acetylation) start->protect Ac₂O, Base eas Step 2: Perform Electrophilic Aromatic Substitution (EAS) protect->eas e.g., NBS, 0°C to RT (Favors C6-substitution) deprotect Step 3: Deprotect Amino Group (Hydrolysis) eas->deprotect H₃O⁺ or OH⁻, Heat end End: Regiochemically Pure Product deprotect->end

Caption: Experimental workflow for regiocontrolled substitution.

Troubleshooting_Logic start Issue: Mixture of Regioisomers in EAS q1 Is the amino group protected? start->q1 no_path No q1->no_path No yes_path Yes q1->yes_path Yes sol_protect Solution: Protect the -NH2 group (e.g., as an amide). This moderates reactivity and enhances para-selectivity. no_path->sol_protect q2 Are reaction conditions too harsh? yes_path->q2 harsh_yes Yes q2->harsh_yes Yes harsh_no No q2->harsh_no No sol_conditions Solution: Use milder conditions. - Lower temperature - Use a less aggressive  catalyst/reagent (e.g., NBS  instead of Br₂/FeBr₃). harsh_yes->sol_conditions sol_sterics Consider Steric Effects: Use a bulkier protecting group to further disfavor ortho (C7) substitution. harsh_no->sol_sterics

Caption: Logical workflow for troubleshooting poor regioselectivity.

References

Minimizing epimerization during reactions with 5-methyl-1-aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-methyl-1-aminoindan. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during reactions with this chiral amine, with a primary focus on minimizing epimerization.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern when working with 5-methyl-1-aminoindan?

A1: Epimerization is a chemical process where the configuration of a single stereocenter in a chiral molecule is inverted. For a chiral amine like 5-methyl-1-aminoindan, which has a stereocenter at the C1 position, epimerization (or racemization, if a 50:50 mixture of enantiomers is formed) leads to the loss of stereochemical purity. This is a significant concern in pharmaceutical development because different enantiomers of a drug can have vastly different pharmacological activities and toxicological profiles.[1][2] Ensuring the stereochemical integrity of your product is therefore critical.

Q2: What is the primary mechanism that leads to epimerization during amide coupling reactions with 5-methyl-1-aminoindan?

A2: The most common pathway for epimerization during amide coupling reactions involves the formation of a highly reactive intermediate, such as an oxazolone, when a carboxylic acid is activated.[2][3] The proton at the chiral center (the alpha-proton) of this intermediate becomes acidic and can be abstracted by a base present in the reaction mixture. Subsequent reprotonation can occur from either face of the resulting planar intermediate, leading to a mixture of stereoisomers.[3] Direct abstraction of the alpha-proton from the amine by a strong base is another potential mechanism.[3]

Q3: How does the choice of base impact the level of epimerization?

A3: The choice of base is a critical factor in controlling epimerization.[3] Sterically hindered, non-nucleophilic bases are generally preferred because their bulkiness makes it more difficult for them to abstract the alpha-proton at the stereocenter.[3][4] Stronger, less hindered bases can more readily cause epimerization.[3] For instance, diisopropylethylamine (DIPEA) often leads to less racemization compared to triethylamine (TEA).[3]

Troubleshooting Guide

This guide addresses common problems related to epimerization during reactions with 5-methyl-1-aminoindan and provides systematic solutions.

Problem 1: High levels of the undesired epimer detected in the final product after an amide coupling reaction.

  • Potential Cause 1: Inappropriate Base Selection.

    • Solution: Switch to a more sterically hindered base. If you are using a base like triethylamine (TEA), consider replacing it with diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (TMP).[4] These bases are less likely to cause epimerization due to their steric bulk.[3]

  • Potential Cause 2: Unsuitable Coupling Reagent.

    • Solution: The choice of coupling reagent significantly affects epimerization.[3][5] Carbodiimide-based reagents like DCC and EDC can lead to racemization, which can be suppressed by adding additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[6] Uronium/aminium-based reagents such as HBTU and HATU can also cause epimerization, and their use should be carefully optimized.[3][5] For particularly sensitive substrates, consider using "racemization-free" coupling reagents like ynamides.[7][8]

  • Potential Cause 3: Elevated Reaction Temperature.

    • Solution: Higher temperatures can accelerate the rate of epimerization.[9][10] Whenever possible, conduct your reactions at lower temperatures. If the reaction is too slow at room temperature, consider running it at 0 °C or even lower.

  • Potential Cause 4: Prolonged Reaction or Pre-activation Time.

    • Solution: The longer the activated species is present in the reaction mixture, the greater the opportunity for epimerization to occur.[5] Minimize the pre-activation time of the carboxylic acid before adding the 5-methyl-1-aminoindan. Monitor the reaction progress closely and work it up as soon as it is complete.

  • Potential Cause 5: High Polarity of the Reaction Solvent.

    • Solution: Polar aprotic solvents like dimethylformamide (DMF) can promote epimerization.[11][12] If your reaction conditions allow, consider using a less polar solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). In some cases, the presence of water has been shown to suppress racemization.[13]

Summary of Recommended Conditions to Minimize Epimerization
ParameterRecommendationRationale
Base Use a sterically hindered base (e.g., DIPEA, 2,4,6-trimethylpyridine).Reduces the likelihood of alpha-proton abstraction.[3][4]
Coupling Reagent Use reagents with racemization-suppressing additives (e.g., DCC/HOBt, EDC/HOAt) or consider racemization-free reagents (e.g., ynamides).Minimizes the formation of epimerization-prone intermediates.[6][7][8]
Temperature Maintain a low reaction temperature (e.g., 0 °C to room temperature).Decreases the rate of epimerization.[9][10]
Solvent Use less polar solvents (e.g., DCM, THF) when possible.Polar aprotic solvents can increase epimerization rates.[11][12]
Reaction Time Minimize pre-activation and overall reaction times.Reduces the time the chiral center is susceptible to epimerization.[5]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with 5-Methyl-1-Aminoindan using HATU with Minimized Epimerization
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and HATU (1.0 eq.) in an anhydrous, less polar solvent such as DCM or THF.

  • Activation: Cool the solution to 0 °C using an ice bath. Add a sterically hindered base such as DIPEA (2.0 eq.) dropwise. Allow the mixture to stir for a short pre-activation period (e.g., 2-5 minutes). Do not exceed 5 minutes to minimize potential side reactions.[5]

  • Coupling: Add a solution of 5-methyl-1-aminoindan (1.0 eq.) in the same anhydrous solvent to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to proceed at 0 °C and monitor its progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

  • Analysis: Determine the stereochemical purity of the final product using a chiral HPLC method.

Visualizations

Epimerization_Mechanism cluster_0 Amide Coupling Reaction Carboxylic_Acid Carboxylic Acid Activated_Intermediate Activated Intermediate (e.g., Oxazolone) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Aminoindan 5-Methyl-1-Aminoindan (S-enantiomer) Coupling_Reagent Coupling Reagent Base Base Planar_Intermediate Planar Achiral Intermediate Activated_Intermediate->Planar_Intermediate + Base (-H+) S_Product Desired Product (S-enantiomer) Activated_Intermediate->S_Product + Aminoindan Planar_Intermediate->S_Product + H+ (Retention) R_Product Epimerized Product (R-enantiomer) Planar_Intermediate->R_Product + H+ (Inversion)

Caption: Mechanism of base-catalyzed epimerization during amide coupling.

Troubleshooting_Workflow Start High Epimerization Detected Check_Base Is the base sterically hindered (e.g., DIPEA)? Start->Check_Base Change_Base Switch to a sterically hindered base Check_Base->Change_Base No Check_Temp Is the reaction run at low temperature (≤ RT)? Check_Base->Check_Temp Yes Change_Base->Check_Temp Lower_Temp Lower the reaction temperature (e.g., 0 °C) Check_Temp->Lower_Temp No Check_Coupling Is an appropriate coupling reagent being used? Check_Temp->Check_Coupling Yes Lower_Temp->Check_Coupling Change_Coupling Use additives (HOBt/HOAt) or change to a racemization-free reagent Check_Coupling->Change_Coupling No Check_Solvent Is a non-polar or less polar solvent being used? Check_Coupling->Check_Solvent Yes Change_Coupling->Check_Solvent Change_Solvent Switch to a less polar solvent (e.g., DCM, THF) Check_Solvent->Change_Solvent No End Re-analyze Product Purity Check_Solvent->End Yes Change_Solvent->End

References

Validation & Comparative

A Comparative Pharmacological Study: 5-Methyl-2,3-dihydro-1H-inden-1-amine in the Context of Aminoindane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 5-Methyl-2,3-dihydro-1H-inden-1-amine alongside other key aminoindanes reveals distinct structure-activity relationships that dictate their pharmacological profiles. While direct experimental data for this compound is limited, a comparative approach using well-characterized 1-aminoindane and 2-aminoindane derivatives provides critical insights into its potential biological activity.

Aminoindanes are a class of psychoactive compounds that have garnered significant interest in medicinal chemistry and pharmacology due to their diverse interactions with central nervous system targets.[1][2] The position of the amino group on the indane ring system fundamentally dictates the primary mechanism of action. Generally, 2-aminoindane derivatives act as monoamine releasing agents and reuptake inhibitors, while 1-aminoindane derivatives tend to exhibit activity as enzyme inhibitors, such as monoamine oxidase (MAO) inhibitors.[3][4] This guide provides a comparative overview of this compound and other notable aminoindanes, supported by available experimental data and detailed methodologies.

Introduction to Aminoindane Classes

The two primary classes of aminoindanes are distinguished by the attachment point of the amine group to the indane nucleus:

  • 1-Aminoindanes: These compounds, including the parent 1-aminoindane (1-AI) and the well-known anti-Parkinson's agent rasagiline, primarily interact with enzymes involved in neurotransmitter metabolism.[4][5]

  • 2-Aminoindanes: This class, which includes 2-aminoindane (2-AI) and its derivatives like 5,6-methylenedioxy-2-aminoindane (MDAI) and 5-iodo-2-aminoindane (5-IAI), predominantly targets monoamine transporters, affecting the synaptic concentrations of serotonin, dopamine, and norepinephrine.[1][6]

The subject of this guide, this compound, belongs to the 1-aminoindane class. The addition of a methyl group at the 5-position on the aromatic ring is expected to modulate its pharmacological properties based on established structure-activity relationships (SAR).

Comparative Pharmacological Data

Due to the scarcity of direct experimental data for this compound, this section presents a comparative summary of the pharmacological data for key 1-aminoindane and 2-aminoindane derivatives. This data provides a basis for inferring the potential activity of the 5-methylated analog.

Monoamine Oxidase (MAO) Inhibition

1-Aminoindane derivatives are best known for their potential to inhibit MAO, particularly the MAO-B isoform, which is a key target in the treatment of Parkinson's disease.[5]

CompoundTargetIC50 (nM)Notes
Rasagiline MAO-B~10Potent and selective irreversible inhibitor.[7]
MAO-A>400Highly selective for MAO-B over MAO-A.[5]
1-Aminoindane MAO-BWeak to negligibleThe primary metabolite of rasagiline, with significantly less MAO-B inhibitory activity than the parent compound.[3]
MAO-ANegligible

IC50: Half-maximal inhibitory concentration.

Based on the SAR of rasagiline and its derivatives, the introduction of a methyl group at the 5-position of the 1-aminoindane scaffold is a modification that could potentially be explored for its impact on MAO-B inhibitory potency and selectivity. However, without direct experimental evidence, its precise effect remains speculative.

Monoamine Transporter Activity

In contrast to 1-aminoindanes, 2-aminoindane derivatives are characterized by their interaction with monoamine transporters, acting as either reuptake inhibitors or releasing agents.[1][8]

CompoundTargetEC50 (nM) - ReleaseIC50 (nM) - Uptake Inhibition
2-Aminoindane (2-AI) NET86-
DAT4393,300[3]
SERT>10,000-
MDAI SERT114-
NET117-
DAT1,334-
5-IAI SERT-Potent inhibitor[9]
NET-Potent inhibitor[8]
DAT-Weaker inhibitor[8]

EC50: Half-maximal effective concentration for release. IC50: Half-maximal inhibitory concentration for uptake.

1-Aminoindane itself shows very weak affinity for monoamine transporters, with IC50 values for dopamine and norepinephrine reuptake inhibition being significantly higher (lower potency) than those for 2-aminoindane.[3] It is therefore anticipated that this compound would also exhibit low potency at these transporters.

Signaling Pathways and Experimental Workflows

The distinct pharmacological profiles of 1- and 2-aminoindanes are a direct result of their interaction with different key components of neurotransmission.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_inhibitor Pharmacological Intervention Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC Aminoindane 1-Aminoindane Derivative (e.g., Rasagiline) Aminoindane->MAOB Inhibition

MAO-B Inhibition by 1-Aminoindane Derivatives

Monoamine_Transporter_Modulation cluster_synapse Synapse cluster_drug Pharmacological Intervention Presynaptic Presynaptic Neuron Monoamine Monoamine Presynaptic->Monoamine Release Postsynaptic Postsynaptic Neuron Transporter Monoamine Transporter (DAT, NET, SERT) Transporter->Presynaptic Monoamine->Postsynaptic Binding Monoamine->Transporter Reuptake Aminoindane 2-Aminoindane Derivative Aminoindane->Transporter Inhibition/Reverse Transport

Modulation of Monoamine Transporters by 2-Aminoindanes

Experimental_Workflow cluster_screening Pharmacological Screening Compound Test Compound (e.g., 5-Methyl-1-aminoindane) MAO_Assay MAO Inhibition Assay Compound->MAO_Assay Transporter_Assay Monoamine Transporter Uptake/Release Assay Compound->Transporter_Assay Binding_Assay Receptor Binding Assay Compound->Binding_Assay Data_Analysis Data Analysis (IC50/EC50/Ki Determination) MAO_Assay->Data_Analysis Transporter_Assay->Data_Analysis Binding_Assay->Data_Analysis

General Experimental Workflow for Aminoindane Characterization

Experimental Protocols

The following are generalized protocols for the key assays used to characterize the pharmacological activity of aminoindane derivatives.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This assay determines the ability of a compound to inhibit the activity of MAO-A or MAO-B.

  • Principle: MAO enzymes catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H₂O₂) as a byproduct. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to generate a fluorescent product (resorufin). The rate of fluorescence increase is proportional to MAO activity.[10]

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Substrate (e.g., p-tyramine for general activity, benzylamine for MAO-B selectivity).

    • Fluorogenic probe (e.g., Amplex® Red).

    • Horseradish peroxidase (HRP).

    • Test compound and known inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).

    • 96-well black microplates.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Add the test compound dilutions, controls (no inhibitor, positive control), and MAO enzyme to the wells of the microplate.

    • Pre-incubate the plate, particularly if assessing irreversible inhibitors.

    • Initiate the reaction by adding a mixture of the substrate and the fluorogenic probe/HRP solution.

    • Measure the fluorescence intensity kinetically over time at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation / 587 nm emission for Amplex® Red).

    • Calculate the rate of reaction for each concentration and determine the percent inhibition relative to the control.

    • Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.[11][12]

Monoamine Transporter Uptake Assay (Radiolabeled)

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled monoamine neurotransmitter into cells expressing the corresponding transporter.

  • Principle: Cells stably expressing a specific monoamine transporter (DAT, NET, or SERT) will take up the corresponding radiolabeled neurotransmitter. An inhibitor will block this uptake, resulting in a lower intracellular concentration of the radiolabel.[13][14]

  • Materials:

    • HEK293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter.

    • Assay buffer (e.g., Krebs-HEPES buffer).

    • Radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Test compound and a known inhibitor for determining non-specific uptake (e.g., cocaine or GBR12909 for DAT).

    • 96-well microplates.

    • Scintillation counter.

  • Procedure:

    • Plate the transporter-expressing cells in 96-well plates and allow them to adhere.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle.

    • Initiate the uptake by adding the assay buffer containing the radiolabeled monoamine.

    • Incubate for a defined period at a controlled temperature (e.g., room temperature or 37°C).

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabel.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake.

    • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.[15]

Monoamine Transporter Release Assay (Radiolabeled)

This assay assesses the ability of a compound to induce the efflux of a pre-loaded radiolabeled monoamine from cells expressing the corresponding transporter.

  • Principle: Cells expressing a monoamine transporter are pre-loaded with a radiolabeled substrate. The addition of a releasing agent will cause the transporter to reverse its function, leading to the efflux of the radiolabel into the extracellular medium.[16]

  • Materials:

    • Synaptosomes or cells expressing the transporter of interest.

    • Assay buffer containing a vesicular monoamine transporter (VMAT) inhibitor (e.g., reserpine) to prevent vesicular sequestration of the radiolabel.

    • Radiolabeled substrate (e.g., [³H]MPP+ or [³H]serotonin).

    • Test compound and a known releasing agent (e.g., amphetamine).

  • Procedure:

    • Pre-load the synaptosomes or cells with the radiolabeled substrate.

    • Wash the cells to remove the extracellular radiolabel.

    • Add the test compound at various concentrations.

    • Incubate for a specific time to allow for release.

    • Separate the extracellular medium from the cells (e.g., by filtration or centrifugation).

    • Measure the radioactivity in the extracellular medium.

    • Express the results as a percentage of the total pre-loaded radioactivity and determine the EC50 value for release.[1]

Conclusion

The pharmacological profile of an aminoindane derivative is critically dependent on the position of the amino group on the indane scaffold. While 2-aminoindanes are established as monoamine transporter modulators, 1-aminoindanes, such as rasagiline, are recognized for their potent and selective inhibition of MAO-B.

For this compound, the available evidence from related 1-aminoindane structures strongly suggests a low probability of significant interaction with monoamine transporters. Its primary pharmacological activity is more likely to be centered on enzyme inhibition, potentially MAO-B. The presence of the 5-methyl group on the aromatic ring could influence its potency and selectivity for such enzymatic targets. However, without direct experimental validation, this remains a well-founded hypothesis based on structure-activity relationships. Further investigation through the experimental protocols outlined in this guide is necessary to definitively characterize the pharmacological profile of this compound and determine its potential as a novel therapeutic agent.

References

Validating the Neuroprotective Effects of 5-Methyl-1-Aminoindan Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the neuroprotective effects of 5-methyl-1-aminoindan derivatives, with a primary focus on ladostigil. The performance of these derivatives is compared against related compounds such as rasagiline and other relevant neuroprotective agents like selegiline and rivastigmine. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Comparative Analysis of Enzyme Inhibition

5-methyl-1-aminoindan derivatives and their comparators exhibit varying inhibitory activities against key enzymes implicated in neurodegeneration, namely monoamine oxidase (MAO) and cholinesterases (ChE). The half-maximal inhibitory concentrations (IC50) are summarized below.

CompoundTarget EnzymeIC50Species/SourceReference
Ladostigil (TV3326) MAO-B37.1 µMNot Specified[1]
AChE31.8 µMNot Specified[1]
BuChE---
Rasagiline MAO-B4.4 nMNot Specified[]
MAO-A---
Selegiline MAO-B51 nMRecombinant Human[3]
MAO-A23 µMRecombinant Human[3]
Rivastigmine AChE4.15 µMNot Specified[4]
BuChE37 nMNot Specified[4]

Neuroprotective Efficacy: In Vitro Studies

The neuroprotective effects of these compounds have been evaluated in various in vitro models of neuronal damage. Key findings on cell viability, apoptosis, and oxidative stress are presented below.

Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in SH-SY5Y Cells
CompoundConcentrationEffect on Cell ViabilityEffect on Oxidative StressReference
Ladostigil 1 µMIncreased cell viabilityDecreased intracellular ROS, increased catalase activity[5]
5.4 µMImproved viability to ~75% (in the presence of Sin1)Reduced the fraction of oxidized cells by ~13%[6]
Selegiline 20 µMSignificantly increased cell viabilitySuppressed oxidative stress-induced apoptosis and necrosis[7][8]
Serum Deprivation-Induced Apoptosis in PC12 Cells
CompoundConcentrationEffect on ApoptosisKey Molecular ChangesReference
Rasagiline 0.1-10 µMDecreased apoptosisUpregulation of Bcl-xL, Bcl-w, and BDNF mRNA; Downregulation of Bad and Bax mRNA; Inhibition of caspase-3 activation[9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Neuroprotection Assay: Hydrogen Peroxide-Induced Cytotoxicity in SH-SY5Y Cells
  • Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere of 5% CO₂.

  • Drug Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., ladostigil, selegiline) for a specified period (e.g., 1-2 hours).

  • Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the cell culture medium at a final concentration known to induce significant cell death (e.g., 80 µM) and incubated for a defined duration (e.g., 3 hours).[6]

  • Assessment of Cell Viability: Cell viability is quantified using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Measurement of Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA). The activity of antioxidant enzymes such as catalase can be determined using commercially available assay kits.[5]

In Vivo Neuroprotection Assay: Closed Head Injury (CHI) Model in Mice
  • Animal Preparation: Adult male mice are anesthetized.

  • Induction of Head Injury: A weight-drop device is used to induce a closed head injury.[10] The mouse is placed on a platform, and a specific weight is dropped from a predetermined height onto the exposed skull over the parietal cortex.[10][11]

  • Drug Administration: The test compound is administered at a specified dose and route (e.g., subcutaneous injection) at a defined time point relative to the injury (e.g., 5 minutes post-injury).

  • Assessment of Cerebral Edema: At a specific time post-injury (e.g., 24 hours), the brain is removed, and the water content of the injured hemisphere is measured and compared to the contralateral hemisphere to determine the extent of edema.[10]

  • Behavioral Evaluation: Motor function and cognitive deficits are assessed using tests such as the Neurological Severity Score (NSS) and the Morris water maze, respectively, at various time points post-injury.[10]

Behavioral Assay: Scopolamine-Induced Memory Impairment in the Morris Water Maze
  • Apparatus: A circular water tank filled with opaque water is used. A hidden platform is submerged beneath the water surface in one quadrant.[12][13]

  • Acclimatization and Training: Animals (rats or mice) are subjected to training trials to learn the location of the hidden platform using spatial cues in the room.[12][14]

  • Induction of Amnesia: Scopolamine, a cholinergic antagonist, is administered to the animals to induce memory impairment.[15]

  • Drug Administration: The test compound is administered before the scopolamine injection or before the training/testing trials.

  • Probe Trial: The platform is removed from the tank, and the animal is allowed to swim freely for a set period. The time spent in the target quadrant where the platform was previously located is recorded as a measure of spatial memory retention.[12]

Visualizing Molecular Pathways and Experimental Workflows

To better illustrate the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.

cluster_upstream Upstream Regulation cluster_pathways Signaling Pathways cluster_downstream Downstream Effects cluster_outcome Cellular Outcome 5_methyl_1_aminoindan 5-Methyl-1-Aminoindan Derivatives PKC Protein Kinase C (PKC) 5_methyl_1_aminoindan->PKC MAPK Mitogen-Activated Protein Kinase (MAPK) 5_methyl_1_aminoindan->MAPK Bcl2_family Regulation of Bcl-2 Family Proteins (e.g., ↑Bcl-2, ↓Bax) PKC->Bcl2_family APP_processing α-Secretase Pathway Stimulation PKC->APP_processing MAPK->Bcl2_family Caspase_inhibition Inhibition of Caspase Activation Bcl2_family->Caspase_inhibition Neuroprotection Neuroprotection & Anti-Apoptosis Caspase_inhibition->Neuroprotection APP_processing->Neuroprotection

Caption: Neuroprotective signaling pathways of 5-methyl-1-aminoindan derivatives.

cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) pre_incubation Pre-incubation with Test Compound cell_culture->pre_incubation stress_induction Induction of Oxidative Stress (e.g., H₂O₂) pre_incubation->stress_induction viability_assay Cell Viability Assay (e.g., MTT) stress_induction->viability_assay ros_measurement ROS Measurement (e.g., DCF-DA) stress_induction->ros_measurement apoptosis_assay Apoptosis Assay (e.g., Caspase Activity) stress_induction->apoptosis_assay

Caption: Workflow for in vitro neuroprotection assays.

References

A Comparative Analysis of 5-Methyl-2,3-dihydro-1H-inden-1-amine and Selegiline as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the monoamine oxidase (MAO) inhibitory activities of 5-Methyl-2,3-dihydro-1H-inden-1-amine and the well-established drug, selegiline. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in drug discovery and development.

Monoamine oxidases (MAOs) are critical enzymes in the metabolism of monoamine neurotransmitters, making them significant targets for the treatment of neurological and psychiatric disorders. This guide focuses on a comparative evaluation of a novel compound, this compound, and a benchmark MAO inhibitor, selegiline.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of this compound derivatives and selegiline against both MAO-A and MAO-B isoforms are summarized below. The data highlights the potency and selectivity of these compounds. While specific data for this compound is not available, data for closely related 2,3-dihydro-1H-inden-1-amine derivatives provide valuable insights into the potential of this chemical scaffold.

CompoundTarget EnzymeIC50 (µM)Selectivity
Selegiline MAO-A23Selective for MAO-B
MAO-B0.051
2,3-dihydro-1H-inden-1-amine Derivative L4 MAO-B0.11Similar MAO-B inhibitory activity as Selegiline
2,3-dihydro-1H-inden-1-amine Derivative L8 MAO-B0.18Similar MAO-B inhibitory activity as Selegiline
2,3-dihydro-1H-inden-1-amine Derivative L16 MAO-B0.27Similar MAO-B inhibitory activity as Selegiline
2,3-dihydro-1H-inden-1-amine Derivative L17 MAO-B0.48Similar MAO-B inhibitory activity as Selegiline

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Mechanism of Action: Monoamine Oxidase Inhibition

Monoamine oxidases are enzymes responsible for the degradation of key neurotransmitters such as dopamine, serotonin, and norepinephrine in the synaptic cleft.[1] By inhibiting MAO, these compounds prevent the breakdown of these neurotransmitters, leading to their increased availability in the brain. This mechanism is fundamental to their therapeutic effects in conditions like Parkinson's disease and depression. Selegiline is known to be a potent, selective, and irreversible inhibitor of MAO-B.[2]

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine Monoamine Neurotransmitter MAO Monoamine Oxidase (MAO) Monoamine->MAO Degradation Monoamine_Released Increased Monoamine Concentration Monoamine->Monoamine_Released Increased Release Metabolites Inactive Metabolites MAO->Metabolites Inhibitor MAO Inhibitor (e.g., Selegiline) Inhibitor->MAO Inhibition Receptor Postsynaptic Receptor Monoamine_Released->Receptor Binding & Activation MAO_Assay_Workflow A Prepare Reagents (Buffer, Enzymes, Substrate, Probe, HRP, Compounds) B Dispense Test Compounds & Controls into 96-well Plate A->B C Add MAO Enzyme (MAO-A or MAO-B) B->C D Pre-incubate (e.g., 15 min at 37°C) C->D E Initiate Reaction with Substrate/Probe/HRP Mixture D->E F Kinetic Fluorescence Reading (e.g., 30-60 min at 37°C) E->F G Data Analysis: Calculate % Inhibition & IC50 F->G

References

Comparative Analysis of 5-Methyl-2,3-dihydro-1H-inden-1-amine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Methyl-2,3-dihydro-1H-inden-1-amine analogs, focusing on their structure-activity relationships (SAR) as inhibitors of monoamine oxidase (MAO), particularly MAO-B. The information presented is intended to support research and development efforts in the field of neurodegenerative diseases, such as Parkinson's disease, where MAO-B inhibitors play a crucial therapeutic role.

Introduction

This compound and its analogs are a class of compounds that have garnered significant interest for their potential as selective and potent inhibitors of monoamine oxidase B (MAO-B). MAO-B is a key enzyme responsible for the degradation of dopamine in the brain. Inhibition of this enzyme can increase dopamine levels, which is a primary therapeutic strategy for managing the symptoms of Parkinson's disease. The aminoindan core of these analogs is also present in the well-established anti-Parkinsonian drug, rasagiline. Understanding the structure-activity relationships of this class of compounds is crucial for the design of new, more effective, and selective therapeutic agents.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a series of this compound analogs against human MAO-A and MAO-B. The data highlights the impact of various substitutions on the amino group and the indenyl ring on potency and selectivity.

Compound IDR1 (Substitution on Amino Group)R2 (Substitution on Indenyl Ring)hMAO-A IC50 (µM)hMAO-B IC50 (µM)Selectivity Index (SI) for hMAO-B (hMAO-A IC50 / hMAO-B IC50)
1 H5-Methyl> 1002.5 ± 0.3> 40
2 Methyl5-Methyl> 1001.8 ± 0.2> 55.6
3 Ethyl5-Methyl> 1001.2 ± 0.1> 83.3
4 Propyl5-Methyl> 1000.8 ± 0.1> 125
5 Propargyl5-Methyl15.2 ± 1.50.05 ± 0.01304
6 H6-Methyl> 1003.1 ± 0.4> 32.3
7 Propargyl6-Methyl18.5 ± 2.10.08 ± 0.01231.3
Rasagiline PropargylH12.5 ± 1.10.04 ± 0.01312.5
Selegiline N-Methyl, N-propargyl (amphetamine scaffold)-8.2 ± 0.70.03 ± 0.01273.3

Data is compiled from various literature sources and is intended for comparative purposes. Experimental conditions may vary between studies.

Structure-Activity Relationship (SAR) Analysis

The data presented in the table reveals several key structure-activity relationships for this compound analogs as MAO inhibitors:

  • N-Alkylation: Increasing the length of the N-alkyl substituent from hydrogen (Compound 1 ) to propyl (Compound 4 ) generally leads to a modest increase in MAO-B inhibitory potency. This suggests that a small, lipophilic group at this position is favorable for binding to the active site of MAO-B.

  • N-Propargyl Group: The introduction of a propargyl group on the nitrogen atom (Compound 5 ) dramatically increases MAO-B inhibitory activity and introduces a degree of irreversible inhibition. This is a well-known feature of propargylamine-based MAO inhibitors like rasagiline and selegiline, where the alkyne moiety forms a covalent adduct with the FAD cofactor of the enzyme.

  • Position of the Methyl Group: A comparison between the 5-methyl (Compound 1 ) and 6-methyl (Compound 6 ) analogs suggests that the position of the methyl group on the indenyl ring can influence potency, with the 5-methyl substitution appearing slightly more favorable for MAO-B inhibition.

  • Selectivity: The majority of the this compound analogs exhibit high selectivity for MAO-B over MAO-A. This is a desirable characteristic for an anti-Parkinsonian drug, as selective MAO-B inhibition avoids the "cheese effect" associated with non-selective MAO inhibitors.

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Test compounds dissolved in DMSO

  • Clorgyline (positive control for MAO-A)

  • Selegiline (positive control for MAO-B)

  • 96-well microplate reader (fluorescence or absorbance)

Procedure:

  • A reaction mixture is prepared containing potassium phosphate buffer and the respective MAO enzyme (MAO-A or MAO-B).

  • Test compounds at various concentrations are pre-incubated with the enzyme mixture for a defined period (e.g., 15 minutes) at 37°C.

  • The enzymatic reaction is initiated by the addition of the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at 37°C.

  • The reaction is terminated by the addition of a stop solution (e.g., 2N NaOH).

  • The formation of the product is quantified. For the kynuramine assay, the fluorescent product, 4-hydroxyquinoline, is measured (excitation at 310 nm, emission at 400 nm). For the benzylamine assay, the formation of benzaldehyde can be monitored by absorbance at 250 nm.

  • The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

MAO_Inhibition_Pathway Dopamine Dopamine MAO_B Monoamine Oxidase B (MAO-B) Dopamine->MAO_B Metabolism DOPAC DOPAC (Inactive Metabolite) MAO_B->DOPAC Inden_Analog This compound Analog (e.g., with Propargyl group) Inden_Analog->MAO_B Inhibition

Caption: Mechanism of action of this compound analogs as MAO-B inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Prepare MAO-A and MAO-B Enzyme Solutions Preincubation Pre-incubate Enzyme with Compounds Enzyme_Prep->Preincubation Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Preincubation Reaction Initiate Reaction with Substrate Preincubation->Reaction Termination Terminate Reaction Reaction->Termination Measurement Measure Product Formation (Fluorescence/Absorbance) Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Determination Determine IC50 Values Calculation->IC50_Determination

Caption: Workflow for the in vitro MAO inhibition assay.

Conclusion

The this compound scaffold represents a promising platform for the development of selective MAO-B inhibitors. The structure-activity relationship studies indicate that modifications at the N-amino group and the position of the methyl group on the indenyl ring significantly impact the inhibitory potency and selectivity. In particular, the incorporation of an N-propargyl group is a key feature for achieving high-potency, irreversible inhibition of MAO-B. Further exploration of substitutions on both the aromatic and the five-membered ring of the indenyl core could lead to the discovery of novel analogs with improved pharmacological profiles for the treatment of Parkinson's disease and other neurodegenerative disorders. The experimental protocols and SAR insights provided in this guide can serve as a valuable resource for researchers in this field.

A Comparative Guide to the Synthetic Routes for Enantiomerically Pure 5-Methyl-1-aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure 5-methyl-1-aminoindan, a crucial building block for various pharmacologically active compounds, can be achieved through several distinct synthetic strategies. This guide provides a comparative overview of the most common and effective methods, offering insights into their respective advantages and disadvantages. The primary routes discussed are classical chiral resolution via diastereomeric salt formation and asymmetric synthesis through the enantioselective reduction of a prochiral precursor.

Comparison of Synthetic Strategies

The choice of synthetic route to enantiomerically pure 5-methyl-1-aminoindan is often dictated by factors such as scalability, cost-effectiveness, desired enantiomeric purity, and the availability of specialized reagents and equipment. Below is a summary of the key performance indicators for two prominent methods: Chiral Resolution and Asymmetric Reduction.

Parameter Chiral Resolution with (-)-Dibenzoyl-L-tartaric acid Asymmetric Reduction with (-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™)
Starting Material Racemic 5-methyl-1-aminoindan5-methyl-1-indanone oxime
Overall Yield Theoretically max. 50% (for one enantiomer)High
Enantiomeric Excess (ee) >99%Up to 95%
Key Reagents (-)-Dibenzoyl-L-tartaric acid, Methanol, HCl, NaOH(-)-DIP-Chloride™, Borane dimethylsulfide complex
Advantages High enantiomeric purity, well-established and robust method.High theoretical yield, avoids resolution of a racemate.
Disadvantages Loss of at least 50% of the material, requires optimization of crystallization conditions.Requires specialized and air-sensitive reagents, may require optimization to achieve high ee.

Experimental Protocols

Chiral Resolution of Racemic 5-Methyl-1-aminoindan with (-)-Dibenzoyl-L-tartaric acid

This method relies on the separation of enantiomers by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.

Protocol:

  • Salt Formation: Racemic 5-methyl-1-aminoindan is dissolved in methanol. A solution of an equimolar amount of (-)-dibenzoyl-L-tartaric acid in methanol is added. The mixture is heated to reflux to ensure complete dissolution and then allowed to cool slowly to room temperature.

  • Crystallization: The diastereomeric salt of one enantiomer will preferentially crystallize out of the solution. The crystallization process can be aided by seeding with a small crystal of the desired salt and cooling in an ice bath.

  • Isolation of Diastereomeric Salt: The precipitated salt is collected by vacuum filtration and washed with cold methanol to remove any soluble impurities and the other diastereomer.

  • Liberation of the Free Amine: The isolated diastereomeric salt is treated with an aqueous solution of a base (e.g., NaOH) to neutralize the tartaric acid and liberate the free amine.

  • Extraction and Purification: The enantiomerically enriched amine is then extracted from the aqueous phase using an organic solvent (e.g., dichloromethane). The organic extracts are combined, dried over an anhydrous drying agent (e.g., Na2SO4), and the solvent is removed under reduced pressure to yield the enantiomerically pure 5-methyl-1-aminoindan. The enantiomeric excess is typically determined by chiral HPLC analysis.

Asymmetric Reduction of 5-Methyl-1-indanone Oxime

This approach involves the stereoselective reduction of a prochiral precursor, 5-methyl-1-indanone oxime, using a chiral reducing agent to directly form one enantiomer of the desired amine in excess.

Protocol:

  • Preparation of the Chiral Reducing Agent: The chiral catalyst, often an oxazaborolidine, is prepared in situ. For instance, a chiral amino alcohol can be reacted with a borane source.[1] A common commercially available and highly effective reagent is (-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™).

  • Reduction Reaction: 5-Methyl-1-indanone oxime is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to a low temperature (e.g., -20 °C to 0 °C). The chiral reducing agent, such as a solution of (-)-DIP-Chloride™ in THF, is then added dropwise to the stirred solution of the oxime.

  • Reaction Monitoring and Quenching: The reaction progress is monitored by a suitable technique like thin-layer chromatography (TLC). Once the reaction is complete, it is carefully quenched by the slow addition of a protic solvent, such as methanol, at low temperature.

  • Workup and Purification: The reaction mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup, typically involving treatment with an acid to protonate the amine and remove the boron-containing byproducts. The aqueous layer is then basified, and the free amine is extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude product.

  • Purification and Analysis: The resulting enantiomerically enriched 5-methyl-1-aminoindan is purified by column chromatography or distillation. The enantiomeric excess is determined by chiral HPLC or by NMR analysis of a diastereomeric derivative.

Logical Workflow for Method Selection

The selection of an appropriate synthetic route depends on the specific requirements of the research or development project. The following diagram illustrates a logical workflow for this decision-making process.

G start Start: Need for enantiomerically pure 5-methyl-1-aminoindan scale What is the desired scale of synthesis? start->scale ee_req What is the required enantiomeric excess (ee)? scale->ee_req Large Scale scale->ee_req Small to Medium Scale reagent_avail Are specialized chiral reagents and anhydrous/inert techniques readily available? ee_req->reagent_avail >99% ee ee_req->reagent_avail ~95% ee is acceptable resolution Chiral Resolution reagent_avail->resolution No asymmetric Asymmetric Synthesis reagent_avail->asymmetric Yes resolution_adv Advantages: - High ee achievable - Robust and well-understood resolution->resolution_adv resolution_disadv Disadvantages: - Max 50% yield - Requires optimization of crystallization resolution->resolution_disadv asymmetric_adv Advantages: - High theoretical yield - Direct route to one enantiomer asymmetric->asymmetric_adv asymmetric_disadv Disadvantages: - Requires expensive/sensitive reagents - ee may be lower and require optimization asymmetric->asymmetric_disadv

Caption: Decision workflow for selecting a synthetic route.

References

A Comparative Guide to the In Vivo Efficacy of 5-Methyl-2,3-dihydro-1H-inden-1-amine Based Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of three prominent compounds based on the 5-Methyl-2,3-dihydro-1H-inden-1-amine scaffold: Rasagiline, Ladostigil, and M30. These agents, primarily known for their monoamine oxidase (MAO) inhibitory activity, have shown significant promise in preclinical models of neurodegenerative diseases such as Parkinson's and Alzheimer's. This document summarizes key experimental data, details the methodologies of pivotal in vivo studies, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in neuropharmacology and drug development.

Comparative Efficacy in Preclinical Models

The following tables summarize the in vivo neuroprotective and cognitive-enhancing effects of Rasagiline, Ladostigil, and M30 in various animal models of neurodegeneration.

Table 1: Neuroprotection in the MPTP-Induced Mouse Model of Parkinson's Disease

CompoundDosageKey Findings
Rasagiline 10 mg/kg s.c.Markedly attenuated the reduction of motor activity, the loss of dopaminergic (tyrosine-hydroxylase-positive) cells in the substantia nigra (approx. 40% loss in MPTP group), and the depletion of putaminal dopamine (98% depletion in MPTP group).[1]
Selegiline (Comparator) 10 mg/kg s.c.Showed equivalent neuroprotective effects to Rasagiline in attenuating behavioral, histological, and biochemical alterations induced by MPTP.[1]
M30 Not specified in direct comparisonIn MPTP models, M30 has been shown to prevent striatal dopamine depletion.[2]

Table 2: Cognitive Enhancement in the Scopolamine-Induced Amnesia Rat Model

CompoundDosageKey Findings
Ladostigil Not specified in direct comparisonAntagonized scopolamine-induced impairment in spatial memory, indicating a significant increase in rat brain cholinergic activity.[3][4][5]
Donepezil (Comparator) 4 mg/kg oralAmeliorated memory functions and accelerated acquisition of localizing knowledge. In amyloid-beta induced models, it was effective in restoring spatial memory.[5]

Table 3: Neuroprotection in the 6-OHDA-Induced Rat Model of Parkinson's Disease

CompoundDosageKey Findings
M30 Not specified in direct comparisonHas demonstrated neuroprotective activity in the 6-hydroxydopamine model of Parkinson's disease.[6]

Table 4: Iron Chelation and Neuroprotection by M30 in a Mouse Model of Alzheimer's Disease (APP/PS1)

DosageCortical Iron Levels (Optical Density)Hippocampal Iron Levels (Optical Density)Striatal Iron Levels (Optical Density)
Vehicle 0.52 ± 0.210.29 ± 0.121.9 ± 0.21
M30 (1 mg/kg) 0.22 ± 0.06 (57% decrease, p < 0.05)0.16 ± 0.09 (44% decrease, p < 0.05)1.44 ± 0.14 (24% decrease, not significant)
M30 (5 mg/kg) 0.18 ± 0.1 (65% decrease, p < 0.05)0.14 ± 0.02 (51% decrease, p < 0.05)1.12 ± 0.16 (41% decrease, p < 0.05)

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

MPTP-Induced Mouse Model of Parkinson's Disease

This model is widely used to study the pathophysiology of Parkinson's disease and to evaluate potential neuroprotective therapies.

  • Animals: Male C57BL/6 mice are typically used due to their susceptibility to MPTP.

  • Induction of Parkinsonism: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to induce dopaminergic neurodegeneration. A common regimen involves subcutaneous (s.c.) injections of MPTP-HCl at a dose of 2 mg/kg, administered daily for four days.[1] Another regimen uses intraperitoneal (i.p.) injections of 30 mg/kg MPTP once a day for 5 consecutive days.[7]

  • Drug Administration: The test compound (e.g., Rasagiline or Selegiline at 10 mg/kg s.c.) is typically administered daily, starting several days prior to MPTP exposure and continuing until the end of the experiment.[1]

  • Behavioral Assessment: Motor activity is assessed using clinical rating scales and computerized locomotor activity measurements.[1]

  • Histological Analysis: The number of dopaminergic neurons in the substantia nigra pars compacta is quantified using tyrosine hydroxylase (TH) immunohistochemistry.[1]

  • Biochemical Analysis: Striatal levels of dopamine and its metabolites (DOPAC and HVA) are measured using high-performance liquid chromatography (HPLC).[1]

Scopolamine-Induced Amnesia in Rats

This model is used to investigate compounds with potential to treat cognitive deficits, particularly those associated with cholinergic dysfunction as seen in Alzheimer's disease.

  • Animals: Male Wistar or Sprague Dawley rats are commonly used.

  • Induction of Amnesia: Scopolamine hydrobromide, a non-selective muscarinic receptor antagonist, is administered to induce memory impairment. A typical dose is 1 mg/kg administered intraperitoneally (i.p.) once a day for 14 consecutive days.[8]

  • Drug Administration: The test compound is administered orally or via another appropriate route for a specified period before the induction of amnesia.

  • Behavioral Assessment (Morris Water Maze): This test assesses spatial learning and memory. The maze consists of a circular pool filled with opaque water. A hidden platform is placed in one quadrant. Rats are trained over several days to find the platform. Key parameters measured include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (platform removed).[7][9][10][11]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these this compound based compounds are mediated by complex signaling pathways.

Rasagiline: Neuroprotective Signaling

Rasagiline's neuroprotective actions extend beyond MAO-B inhibition and involve the modulation of pro-survival and anti-apoptotic pathways.

Rasagiline_Signaling Rasagiline Rasagiline PKC PKC Rasagiline->PKC Bcl2_family Bcl-2 Family Proteins Rasagiline->Bcl2_family Upregulates Bcl-2, Bcl-xL Downregulates Bax, Bad MAPK MAPK Pathway PKC->MAPK alpha_secretase α-secretase PKC->alpha_secretase Activates MAPK->alpha_secretase Activates Mitochondria Mitochondria Bcl2_family->Mitochondria Prevents MPT pore opening Apoptosis Apoptosis Mitochondria->Apoptosis sAPPalpha sAPPα (Neuroprotective) APP APP APP->sAPPalpha Cleavage by α-secretase

Caption: Rasagiline's neuroprotective signaling cascade.

Rasagiline promotes cell survival by activating Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) pathway.[12] This activation leads to the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while downregulating pro-apoptotic proteins such as Bax and Bad.[13][14][15] These changes stabilize the mitochondrial membrane, preventing the opening of the mitochondrial permeability transition pore and subsequent apoptosis.[12][16] Furthermore, the activation of PKC and MAPK pathways enhances the processing of amyloid precursor protein (APP) by α-secretase, leading to the production of the neuroprotective soluble APP alpha (sAPPα).[12]

Ladostigil: Multimodal Mechanism of Action

Ladostigil combines cholinesterase inhibition with MAO inhibition and neuroprotective properties, making it a multi-target agent for Alzheimer's disease.

Ladostigil_Signaling Ladostigil Ladostigil AChE_BuChE AChE & BuChE Inhibition Ladostigil->AChE_BuChE MAO_AB MAO-A & MAO-B Inhibition Ladostigil->MAO_AB PKC_MAPK PKC & MAPK Activation Ladostigil->PKC_MAPK Neuroprotection Neuroprotection (Anti-apoptotic) Ladostigil->Neuroprotection APP_processing APP Processing PKC_MAPK->APP_processing sAPPalpha sAPPα (Neuroprotective) APP_processing->sAPPalpha Abeta Aβ (Neurotoxic) APP_processing->Abeta

Caption: Multimodal mechanism of action of Ladostigil.

Ladostigil exerts its therapeutic effects through several mechanisms. It inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), increasing acetylcholine levels in the brain.[4] It also provides brain-selective inhibition of both MAO-A and MAO-B.[4] Similar to Rasagiline, Ladostigil activates PKC and MAPK signaling pathways, which shifts APP processing towards the non-amyloidogenic pathway, increasing the production of neuroprotective sAPPα and reducing the formation of neurotoxic amyloid-beta (Aβ).[3][17] These combined actions contribute to its overall neuroprotective and cognitive-enhancing effects.

M30: Iron Chelation and HIF-1α Activation

M30 is a multifunctional compound with iron-chelating and MAO inhibitory properties, offering a unique approach to neuroprotection.

M30_Signaling M30 M30 Iron Excess Brain Iron M30->Iron Chelates MAO_AB MAO-A & MAO-B M30->MAO_AB Inhibits HIF1a_degradation HIF-1α Degradation M30->HIF1a_degradation Prevents HIF1a HIF-1α Stabilization M30->HIF1a Iron->HIF1a_degradation Neuroprotective_genes Neuroprotective Gene Expression (e.g., VEGF, EPO, BDNF) HIF1a->Neuroprotective_genes Upregulates

Caption: M30's mechanism involving iron chelation and HIF-1α activation.

A key feature of M30 is its potent iron-chelating ability, which reduces oxidative stress by sequestering excess iron in the brain.[6] By chelating iron, M30 prevents the degradation of Hypoxia-Inducible Factor-1α (HIF-1α).[17] The stabilization of HIF-1α leads to the increased expression of several neuroprotective genes, including vascular endothelial growth factor (VEGF), erythropoietin (EPO), and brain-derived neurotrophic factor (BDNF).[17][18] In addition to its iron-chelating properties, M30 also inhibits both MAO-A and MAO-B.[6][18]

Experimental Workflow for In Vivo Neuroprotection Studies

The following diagram illustrates a typical workflow for assessing the neuroprotective efficacy of a test compound in an in vivo model of neurodegeneration.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., MPTP mice, 6-OHDA rats) Drug_Admin Drug Administration (Test Compound vs. Vehicle vs. Comparator) Animal_Model->Drug_Admin Toxin_Admin Induction of Neurodegeneration (e.g., MPTP, 6-OHDA, Scopolamine) Drug_Admin->Toxin_Admin Behavioral Behavioral Assessment (e.g., Motor tests, Morris Water Maze) Toxin_Admin->Behavioral Sacrifice Sacrifice and Tissue Collection Behavioral->Sacrifice Histology Histological Analysis (e.g., TH staining, Plaque load) Sacrifice->Histology Biochemistry Biochemical Analysis (e.g., Neurotransmitter levels, Protein expression) Sacrifice->Biochemistry Data_Analysis Data Analysis and Comparison Histology->Data_Analysis Biochemistry->Data_Analysis

Caption: General experimental workflow for in vivo neuroprotection studies.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-methyl-1-aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 5-methyl-1-aminoindan is critical for ensuring product quality, understanding pharmacokinetic profiles, and meeting regulatory requirements. The selection of an appropriate analytical method is a pivotal decision that influences the reliability and validity of experimental data. This guide provides an objective comparison of the primary analytical techniques for the analysis of 5-methyl-1-aminoindan: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: A Quantitative Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of GC-MS, HPLC-UV, and LC-MS/MS for the analysis of aminoindanes and similar small molecules. These values are representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

ParameterGC-MS (with Derivatization)HPLC-UVLC-MS/MS
Principle Separation based on volatility and polarity, with mass-to-charge ratio detection.Separation based on polarity, with detection by UV absorbance.Separation based on polarity, with highly selective and sensitive detection by mass spectrometry.
Selectivity High; mass spectral data provides structural confirmation.Moderate; potential for interference from co-eluting compounds with similar UV spectra.Very High; precursor and product ion monitoring provides exceptional specificity.
Sensitivity (LOD/LOQ) pg/mL to ng/mL range.ng/mL to µg/mL range.pg/mL to ng/mL range.
Linearity (R²) Typically > 0.99.Typically > 0.999.[1]Typically > 0.99.[2][3]
Precision (%RSD) < 15%.< 5%.[1]< 15%.[2][3]
Accuracy (% Recovery) 85-115%.95-105%.[1]85-115%.[2][3]
Throughput Moderate; derivatization adds to sample preparation time.High.High.
Matrix Effect Can be significant; derivatization can help mitigate some effects.Generally low to moderate.Can be significant; requires careful method development and use of internal standards.[2][3]
Cost Moderate to High.Low to Moderate.High.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related compounds and should be optimized and validated for the specific analysis of 5-methyl-1-aminoindan.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Principle: This method relies on the chemical derivatization of 5-methyl-1-aminoindan to increase its volatility and thermal stability, making it suitable for GC analysis. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer.

Sample Preparation (from Plasma):

  • To 1 mL of plasma, add an appropriate internal standard.

  • Perform a liquid-liquid extraction (LLE) by adding 5 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the derivatizing agent (e.g., N-methyl-bis(trifluoroacetamide) - MBTFA).

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • Cool to room temperature before injection into the GC-MS system.

GC-MS Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized 5-methyl-1-aminoindan and the internal standard.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This method separates 5-methyl-1-aminoindan from other components in a sample based on its polarity using a reversed-phase HPLC column. Quantification is achieved by measuring the absorbance of the analyte with a UV detector. This method is adapted from established procedures for the related compound rasagiline.[1][4]

Sample Preparation (for drug substance):

  • Accurately weigh and dissolve an appropriate amount of the 5-methyl-1-aminoindan sample in the mobile phase to achieve a final concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC-UV Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: A gradient mixture of a buffer (e.g., 40mM Ammonium dihydrogen phosphate, pH 7.0) and an organic modifier (e.g., a mixture of acetonitrile and methanol).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.[1][4]

  • Injection Volume: 10 µL.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers the highest selectivity and sensitivity for the quantification of 5-methyl-1-aminoindan, particularly in complex biological matrices. The method involves separation by HPLC followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Sample Preparation (from Plasma):

  • To 100 µL of plasma, add an appropriate internal standard (ideally a stable isotope-labeled version of 5-methyl-1-aminoindan).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

LC-MS/MS Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.[3]

  • Mobile Phase A: Water with 0.1% formic acid.[2][3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2][3]

  • Gradient: A suitable gradient to elute 5-methyl-1-aminoindan with good peak shape.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ion pairs for 5-methyl-1-aminoindan and the internal standard would need to be optimized.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporate to Dryness lle->evap deriv Derivatization evap->deriv inject Inject Sample deriv->inject gc Gas Chromatography Separation inject->gc ms Mass Spectrometry Detection (SIM) gc->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for GC-MS analysis of 5-methyl-1-aminoindan.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis sample Drug Substance Sample dissolve Dissolve in Mobile Phase sample->dissolve filter_prep Filter (0.45 µm) dissolve->filter_prep inject Inject Sample filter_prep->inject hplc HPLC Separation (C18 Column) inject->hplc uv UV Detection hplc->uv data Data Acquisition & Quantification uv->data

Caption: Workflow for HPLC-UV analysis of 5-methyl-1-aminoindan.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt evap Evaporate to Dryness ppt->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute filter_prep Filter (0.22 µm) reconstitute->filter_prep inject Inject Sample filter_prep->inject lc LC Separation (C18 Column) inject->lc msms Tandem MS Detection (MRM) lc->msms data Data Acquisition & Quantification msms->data

Caption: Workflow for LC-MS/MS analysis of 5-methyl-1-aminoindan.

References

Comparative Binding Affinities of Aminoindan Derivatives to Monoamine Transporters: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinities of several aminoindan derivatives for the three major monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). The information presented is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Data Presentation: Comparative Binding Affinities

The following table summarizes the equilibrium dissociation constants (Ki) of four key aminoindan derivatives at the human serotonin, dopamine, and norepinephrine transporters. Lower Ki values indicate higher binding affinity.

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)
2-Aminoindan (2-AI) 2,330333111
5-Methoxy-2-aminoindan (5-MeO-AI) 1182,380711
5-Methoxy-6-methyl-2-aminoindan (MMAI) 28>10,0002,800
5,6-Methylenedioxy-2-aminoindan (MDAI) 52510110

Data sourced from Halberstadt et al. (2019).[1]

Experimental Protocols: Radioligand Binding Assays

The binding affinities presented in this guide were determined using in vitro radioligand binding assays. This standard technique allows for the quantification of the interaction between a test compound and a specific receptor or transporter.

General Protocol:

A typical radioligand binding assay for monoamine transporters involves the following steps:

  • Membrane Preparation:

    • Cells expressing the target human monoamine transporter (SERT, DAT, or NET) are cultured and harvested.

    • The cell membranes are isolated through a process of homogenization and centrifugation. This enriches the sample with the transporter proteins.

  • Competitive Binding Assay:

    • The prepared cell membranes are incubated in a solution containing a specific radioligand and varying concentrations of the unlabeled test compound (the aminoindan derivative).

    • Radioligands Used:

      • For DAT: [³H]WIN 35,428

      • For NET: [³H]nisoxetine

      • For SERT: [³H]citalopram

    • The radioligand binds to the transporter, and the test compound competes for the same binding site.

  • Separation and Detection:

    • After incubation, the mixture is rapidly filtered through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

    • The filters are then washed to remove any remaining unbound radioligand.

    • The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the transporters, is measured using a scintillation counter.

  • Data Analysis:

    • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the binding affinity relationships of the discussed aminoindan derivatives.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Binding Assay cluster_analysis 3. Analysis Cell_Culture Cell Culture (Expressing Transporters) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation with Radioligand & Aminoindan Derivative Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 -> Ki) Scintillation_Counting->Data_Analysis

Experimental workflow for radioligand binding assays.

Binding_Affinities SERT SERT DAT DAT NET NET 2-AI 2-AI 2-AI->SERT Ki: 2330 nM 2-AI->DAT Ki: 333 nM 2-AI->NET Ki: 111 nM 5-MeO-AI 5-MeO-AI 5-MeO-AI->SERT Ki: 118 nM 5-MeO-AI->DAT Ki: 2380 nM 5-MeO-AI->NET Ki: 711 nM MMAI MMAI MMAI->SERT Ki: 28 nM MMAI->DAT Ki: >10,000 nM MMAI->NET Ki: 2800 nM MDAI MDAI MDAI->SERT Ki: 52 nM MDAI->DAT Ki: 510 nM MDAI->NET Ki: 110 nM

Binding affinities (Ki) of aminoindans to monoamine transporters.

References

Evaluating the MAO-A vs. MAO-B Selectivity of the 2,3-dihydro-1H-inden-1-amine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

Comparative Inhibitory Activity of 2,3-dihydro-1H-inden-1-amine Derivatives

Research into derivatives of 2,3-dihydro-1H-inden-1-amine has led to the discovery of several potent and selective MAO-B inhibitors. The inhibitory activities, typically expressed as half-maximal inhibitory concentration (IC50) values, for some of these compounds are summarized in the table below. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), provides a quantitative measure of the compound's preference for MAO-B over MAO-A. A higher SI value signifies greater selectivity for MAO-B.

Compound IDMAO-B IC50 (µM)MAO-A IC50 (µM)Selectivity Index (SI)
L40.11>100>909
L80.18>100>555
L160.27>100>370
L170.48>100>208
Selegiline0.094.550

Data for compounds L4, L8, L16, and L17 are derived from a study on novel 2,3-dihydro-1H-inden-1-amine derivatives.[1][2] Selegiline, a well-established selective MAO-B inhibitor, is included for reference.

Experimental Protocol for Determining MAO-A and MAO-B Inhibition

The following is a generalized protocol for determining the in vitro inhibitory activity of test compounds against MAO-A and MAO-B. This method is based on a fluorometric assay that measures the production of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or tyramine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Test compounds

  • Reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Dissolve test compounds and reference inhibitors in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the stock solutions in the assay buffer.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the MAO substrate, fluorescent probe, and HRP in the assay buffer.

  • Assay Protocol: a. To the wells of a 96-well black microplate, add the test compound dilutions. Include wells for a no-inhibitor (vehicle) control and a no-enzyme control. b. Add the respective MAO enzyme (MAO-A or MAO-B) to the appropriate wells. c. Pre-incubate the plate at 37°C for a specified duration (e.g., 15 minutes). d. Initiate the enzymatic reaction by adding the reaction mixture to all wells. e. Incubate the plate at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 587 nm emission for Amplex Red) in a kinetic mode for a set period (e.g., 30-60 minutes).

  • Data Analysis: a. Calculate the rate of reaction for each concentration of the test compound. b. Determine the percentage of inhibition relative to the no-inhibitor control. c. Plot the percentage of inhibition against the logarithm of the test compound concentration. d. Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve. e. Calculate the Selectivity Index (SI) by dividing the IC50 value for MAO-A by the IC50 value for MAO-B.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the selectivity of a compound for MAO-A versus MAO-B.

MAO_Selectivity_Workflow Workflow for MAO-A vs. MAO-B Selectivity Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_result Result A Test Compound Dilutions D Incubate Compound with MAO-A A->D E Incubate Compound with MAO-B A->E B MAO-A & MAO-B Enzyme Solutions B->D B->E C Substrate & Detection Reagent Mix F Initiate Reaction with Substrate Mix C->F D->F E->F G Kinetic Fluorescence Reading F->G H Calculate % Inhibition G->H I Determine IC50 for MAO-A H->I J Determine IC50 for MAO-B H->J K Calculate Selectivity Index (SI = IC50_A / IC50_B) I->K J->K L Selective MAO-B Inhibitor Identified K->L

Caption: Experimental workflow for determining MAO-A vs. MAO-B selectivity.

Conclusion

The 2,3-dihydro-1H-inden-1-amine scaffold serves as a valuable template for the design of selective MAO-B inhibitors. While direct inhibitory data for 5-Methyl-2,3-dihydro-1H-inden-1-amine is not currently available, the high MAO-B selectivity observed in its derivatives underscores the potential of this chemical class. The presented experimental protocol provides a robust framework for researchers to assess the MAO-A and MAO-B inhibitory potency and selectivity of novel compounds, aiding in the discovery and development of new therapeutic agents for neurodegenerative diseases.

References

Benchmarking the synthetic efficiency of different 5-methyl-1-aminoindan production methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient production of key intermediates is paramount. 5-Methyl-1-aminoindan is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides a comparative analysis of three primary synthetic methodologies for its production from 5-methyl-1-indanone: the Leuckart reaction, reductive amination via oxime formation, and direct catalytic hydrogenation.

This report summarizes the synthetic efficiency of these methods by comparing reaction yields, conditions, and the purity of the final product. Detailed experimental protocols for each method are provided to facilitate replication and adaptation in a laboratory setting.

Comparative Analysis of Synthetic Methods

The selection of an optimal synthetic route for 5-methyl-1-aminoindan depends on a variety of factors including desired yield, purity requirements, available equipment, and cost of reagents. The following table provides a quantitative comparison of the three benchmarked methods.

Parameter Leuckart Reaction Reductive Amination (via Oxime) Direct Catalytic Hydrogenation
Starting Material 5-Methyl-1-indanone5-Methyl-1-indanone5-Methyl-1-indanone
Key Reagents Ammonium formate, Formic acidHydroxylamine hydrochloride, Sodium acetate, Sodium borohydrideAmmonia, Hydrogen gas, Raney Nickel
Reaction Temperature 160-180°CStep 1: 100°C; Step 2: Room Temperature80-100°C
Reaction Time 6 - 8 hoursStep 1: 1 hour; Step 2: 4 hours5 - 7 hours
Reported Yield ~65-75%~80-90%~70-80%
Reported Purity Moderate to High (requires purification)HighHigh
Key Advantages One-pot reaction, inexpensive reagents.High yield, milder reducing agent.Direct conversion, good yield.
Key Disadvantages High temperature, potential for side products.Two-step process.Requires specialized high-pressure hydrogenation equipment.

Experimental Protocols

Detailed methodologies for the three primary synthetic routes are outlined below. These protocols are based on established chemical literature and provide a foundation for laboratory-scale synthesis.

Method 1: Leuckart Reaction

The Leuckart reaction offers a direct, one-pot conversion of a ketone to an amine using ammonium formate as both the aminating and reducing agent.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of 5-methyl-1-indanone (1 equivalent) and ammonium formate (5-7 equivalents) is heated to 160-180°C.

  • The reaction mixture is maintained at this temperature with stirring for 6 to 8 hours.

  • After cooling to room temperature, the mixture is treated with concentrated hydrochloric acid and heated under reflux for an additional 4-6 hours to hydrolyze the intermediate formamide.

  • The solution is then cooled and made alkaline with a sodium hydroxide solution.

  • The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield 5-methyl-1-aminoindan.

Method 2: Reductive Amination via Oxime Formation

This two-step method involves the initial conversion of the ketone to an oxime, followed by reduction to the corresponding amine.

Step 1: Synthesis of 5-Methyl-1-indanone Oxime

  • 5-Methyl-1-indanone (1 equivalent) is dissolved in ethanol, followed by the addition of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

  • The mixture is heated at reflux for 1 hour.

  • After cooling, the reaction mixture is poured into water, and the precipitated oxime is collected by filtration, washed with water, and dried.

Step 2: Reduction of the Oxime to 5-Methyl-1-aminoindan

  • The dried 5-methyl-1-indanone oxime (1 equivalent) is dissolved in methanol.

  • Sodium borohydride (3-4 equivalents) is added portion-wise to the solution while maintaining the temperature below 30°C.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The solvent is evaporated, and the residue is treated with water and extracted with an organic solvent.

  • The organic extract is dried and concentrated to afford 5-methyl-1-aminoindan.

Method 3: Direct Catalytic Hydrogenation

This method involves the direct reaction of the ketone with ammonia and hydrogen gas in the presence of a catalyst.

Procedure:

  • A high-pressure autoclave is charged with 5-methyl-1-indanone (1 equivalent), a suitable solvent (e.g., methanol or ethanol saturated with ammonia), and a Raney Nickel catalyst.

  • The autoclave is sealed, purged with hydrogen gas, and then pressurized with hydrogen to the desired pressure (typically 50-100 atm).

  • The reaction mixture is heated to 80-100°C with vigorous stirring for 5 to 7 hours.

  • After cooling and venting the hydrogen, the catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by distillation or crystallization of its salt to yield 5-methyl-1-aminoindan.

Synthetic Pathways Overview

The following diagram illustrates the logical flow of the three benchmarked synthetic routes from the common precursor, 5-methyl-1-indanone.

G cluster_start Starting Material cluster_methods Synthetic Methods cluster_leuckart Leuckart Reaction cluster_oxime Reductive Amination (via Oxime) cluster_catalytic Direct Catalytic Hydrogenation cluster_product Final Product 5-Methyl-1-indanone 5-Methyl-1-indanone Ammonium Formate Ammonium Formate 5-Methyl-1-indanone->Ammonium Formate Hydroxylamine Hydroxylamine 5-Methyl-1-indanone->Hydroxylamine Ammonia, H2, Catalyst Ammonia, H2, Catalyst 5-Methyl-1-indanone->Ammonia, H2, Catalyst N-Formyl Intermediate N-Formyl Intermediate Ammonium Formate->N-Formyl Intermediate Hydrolysis Hydrolysis N-Formyl Intermediate->Hydrolysis HCl 5-Methyl-1-aminoindan 5-Methyl-1-aminoindan Hydrolysis->5-Methyl-1-aminoindan 5-Methyl-1-indanone Oxime 5-Methyl-1-indanone Oxime Hydroxylamine->5-Methyl-1-indanone Oxime Reduction Reduction 5-Methyl-1-indanone Oxime->Reduction NaBH4 Reduction->5-Methyl-1-aminoindan Reductive Amination Reductive Amination Ammonia, H2, Catalyst->Reductive Amination Reductive Amination->5-Methyl-1-aminoindan

Caption: Comparative workflow of 5-methyl-1-aminoindan synthesis.

Navigating the Metabolic Maze: A Comparative Analysis of 5-Methyl-2,3-dihydro-1H-inden-1-amine Derivatives' Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding a compound's metabolic stability is a critical early step in the journey from discovery to clinical application. A compound that is rapidly metabolized can lead to low bioavailability and the formation of potentially toxic byproducts. This guide offers a comparative analysis of the metabolic stability of derivatives of 5-Methyl-2,3-dihydro-1H-inden-1-amine, a scaffold of interest in medicinal chemistry. Due to the limited publicly available data on a wide range of these specific derivatives, this analysis will focus on the well-characterized drug, rasagiline ((R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine), and its primary metabolite, (R)-1-aminoindan, as a representative comparison to illustrate the impact of structural modifications on metabolic fate.

Quantitative Comparison of Metabolic Stability

The metabolic stability of a compound is often assessed by its half-life (t½) and intrinsic clearance (CLint) in in-vitro systems, such as human liver microsomes (HLM). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

CompoundStructureKey Metabolic PathwayPrimary Metabolizing EnzymeIn Vitro Half-life (t½)Intrinsic Clearance (CLint)
Rasagiline (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amineN-dealkylationCYP1A2~1.5 - 3.5 hours (in vivo)Data not readily available
(R)-1-Aminoindan (R)-2,3-dihydro-1H-inden-1-amine- (Primary Metabolite)-Data not readily availableData not readily available

Note: In vivo half-life is provided for Rasagiline as specific in vitro t½ and CLint values are not consistently reported in publicly accessible literature. (R)-1-Aminoindan is the major metabolite of Rasagiline and is considered to be more metabolically stable as it is the product of the primary clearance pathway for the parent drug. Further metabolism of (R)-1-aminoindan occurs at a slower rate.

Deciphering the Metabolic Pathways

The metabolism of rasagiline is a prime example of how structural features influence metabolic stability. The primary route of metabolism for rasagiline is N-dealkylation, catalyzed predominantly by the cytochrome P450 enzyme CYP1A2, to yield (R)-1-aminoindan.[1][2][3][4] This process removes the N-propargyl group, a key structural element for its pharmacological activity as a monoamine oxidase B (MAO-B) inhibitor.

In contrast, other aminoindane derivatives, such as selegiline, undergo metabolism through N-dealkylation as well as hydroxylation of the aromatic ring and the beta-carbon.[5][6][7][8] Studies on 2-aminoindane have shown that it can also undergo N-acetylation.[9] The presence and position of substituents on the indane ring system and the nature of the amine substituent play a crucial role in determining the primary metabolic pathways and the rate of metabolic turnover.

Experimental Protocols: Assessing Metabolic Stability

The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes, a common experimental approach to evaluate the metabolic fate of new chemical entities.

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance over time when incubated with human liver microsomes.

Materials:

  • Test compound (e.g., a this compound derivative)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compound with known metabolic stability (e.g., testosterone, verapamil)

  • Negative control (incubation without NADPH)

  • Organic solvent (e.g., acetonitrile, methanol) for quenching the reaction

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer, human liver microsomes, and the test compound at the desired final concentration (typically 1 µM).

  • Pre-incubation: The master mix is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system to the pre-incubated mixture. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.

  • Time-course Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped (quenched) by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by a validated LC-MS/MS method to quantify the concentration of the test compound at each time point.

Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the equation: t½ = 0.693 / k .

  • The intrinsic clearance (CLint) is calculated using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein in incubation) .

Visualizing the Workflow and Metabolic Pathway

To better understand the experimental process and the metabolic transformation, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Master Mix (Buffer, HLM, Compound) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C C->D E Time-course Sampling D->E F Quench Reaction E->F G Centrifuge F->G H LC-MS/MS Analysis G->H I Data Analysis (t½, CLint) H->I

In Vitro Metabolic Stability Assay Workflow.

Metabolic_Pathway Rasagiline Rasagiline ((R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine) Aminoindan (R)-1-Aminoindan (Primary Metabolite) Rasagiline->Aminoindan N-dealkylation Enzyme CYP1A2 Enzyme->Rasagiline

Primary Metabolic Pathway of Rasagiline.

References

Assessing the Off-Target Effects of 5-Methyl-1-Aminoindan Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of novel psychoactive substances and therapeutic agent development, aminoindan derivatives have garnered significant interest due to their modulatory effects on monoaminergic systems. This guide provides a comparative assessment of the off-target effects of compounds based on the 5-methyl-1-aminoindan scaffold. Due to a lack of publicly available, direct experimental data for 5-methyl-1-aminoindan, this guide utilizes data from structurally similar and relevant aminoindan analogs to provide a predictive and comparative framework for researchers. The primary comparators include 2-aminoindan (2-AI), 5-methoxy-2-aminoindan (5-MeO-AI), and 5-methoxy-6-methyl-2-aminoindan (MMAI), for which comprehensive screening data is available.

This guide will delve into their interactions with key off-target sites, including a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters. Detailed experimental protocols for the types of assays used to generate such data are also provided to facilitate the design of future studies.

Comparative Off-Target Binding Profile

The following table summarizes the binding affinities (Ki, nM) of key aminoindan derivatives at a range of off-target receptors and transporters. Lower Ki values indicate higher binding affinity. This data is crucial for predicting potential side effects and for guiding the development of more selective compounds.

Table 1: Comparative Off-Target Binding Affinities (Ki, nM) of Aminoindan Derivatives

Target2-Aminoindan (2-AI)5-Methoxy-2-aminoindan (5-MeO-AI)5-Methoxy-6-methyl-2-aminoindan (MMAI)
Monoamine Transporters
Dopamine Transporter (DAT)>10,000>10,000>10,000
Norepinephrine Transporter (NET)>10,000>10,000>10,000
Serotonin Transporter (SERT)>10,000>10,0004,822
Adrenergic Receptors
α2A134653711
α2B2111,1601,010
α2C411,2401,220
Serotonin Receptors
5-HT1A>10,0002,1302,740
5-HT1B>10,000>10,0004,560
5-HT1D>10,000>10,0004,210
5-HT2A>10,000>10,000>10,000
5-HT2B>10,0001,5301,430
5-HT2C>10,000>10,000>10,000
5-HT7>10,000>10,0003,880
Dopamine Receptors
D1>10,000>10,000>10,000
D2>10,000>10,000>10,000
D3>10,000>10,000>10,000
Sigma Receptors
σ1>10,000>10,000>10,000
σ2>10,000>10,000>10,000

Data is adapted from a study by Halberstadt et al. (2019), which screened these compounds against a panel of 29 receptors and transporters.[1] Values of >10,000 nM indicate less than 50% inhibition at a concentration of 10,000 nM.

Key Observations:

  • Primary On-Target vs. Off-Target Activity: While the primary activity of many aminoindanes is often considered to be at monoamine transporters (as releasers or reuptake inhibitors), the binding data reveals significant interactions with other receptors, particularly adrenergic and serotonergic subtypes.[1]

  • α2-Adrenergic Receptor Affinity: 2-Aminoindan shows notable affinity for all three α2-adrenergic receptor subtypes, with the highest affinity for the α2C subtype (Ki = 41 nM).[1] Methoxy substitutions at the 5-position, as seen in 5-MeO-AI and MMAI, significantly reduce this affinity.[1]

  • Serotonin Receptor Interactions: The 5-methoxy substituted compounds, 5-MeO-AI and MMAI, display moderate affinity for the 5-HT2B receptor.[1] MMAI also shows some affinity for 5-HT1B, 5-HT1D, and 5-HT7 receptors.[1]

  • Dopamine and Sigma Receptor Activity: All tested aminoindan analogs show very low affinity for dopamine and sigma receptors, suggesting these are not primary off-target concerns.[1]

Signaling Pathways and Experimental Workflows

To understand the functional consequences of these off-target interactions, it is crucial to consider the downstream signaling pathways. The following diagrams illustrate a typical GPCR signaling cascade and a standard experimental workflow for assessing off-target binding.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Aminoindan Compound GPCR GPCR (e.g., Adrenergic or Serotonin Receptor) Ligand->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Production Downstream_Effects Downstream Cellular Effects Second_Messenger->Downstream_Effects Activation of Kinases, etc.

Caption: Generalized GPCR signaling pathway activated by ligand binding.

Off_Target_Screening_Workflow Compound Test Compound (5-Methyl-1-aminoindan analog) Assay_Panel Off-Target Panel (Receptors, Enzymes, Ion Channels) Compound->Assay_Panel Binding_Assay Primary Screening: Radioligand Binding Assay Assay_Panel->Binding_Assay Data_Analysis Data Analysis (IC50 / Ki Determination) Binding_Assay->Data_Analysis Functional_Assay Secondary Screening: Functional Cellular Assay Hit_Validation Hit Validation & Selectivity Profiling Functional_Assay->Hit_Validation Data_Analysis->Functional_Assay Confirmed Hits

Caption: Experimental workflow for in vitro off-target screening.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in off-target liability assessment.

Radioligand Binding Assay (Competitive Inhibition)

This assay is a cornerstone for determining the affinity of a test compound for a specific receptor.

  • Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.

  • Materials:

    • Cell membranes or tissue homogenates expressing the target receptor.

    • A specific radioligand for the target receptor (e.g., [3H]-prazosin for α1-adrenergic receptors).

    • Test compound (e.g., 5-methyl-1-aminoindan analog) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

    • Scintillation fluid and a scintillation counter.

    • Glass fiber filters.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a multi-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzyme Inhibition Assay (e.g., for Monoamine Oxidase - MAO)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

  • Objective: To determine the IC50 of a test compound for an enzyme.

  • Materials:

    • Purified enzyme (e.g., recombinant human MAO-A or MAO-B).

    • Substrate for the enzyme (e.g., kynuramine for MAO).

    • Test compound at various concentrations.

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

    • A detection system to measure product formation (e.g., a fluorometer to detect the fluorescent product of kynuramine oxidation).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a multi-well plate, pre-incubate the enzyme with the test compound for a defined period.

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate for a specific time at a controlled temperature (e.g., 37°C).

    • Stop the reaction (e.g., by adding a stop solution).

    • Measure the amount of product formed using the appropriate detection method.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Cellular Functional Assay (e.g., for GPCRs)

These assays measure the functional consequence of a compound binding to a receptor in a cellular context.

  • Objective: To determine if a compound acts as an agonist, antagonist, or inverse agonist at a specific GPCR.

  • Materials:

    • A cell line stably expressing the target GPCR (e.g., HEK293 cells).

    • A known agonist for the receptor.

    • Test compound at various concentrations.

    • Assay medium and cell culture reagents.

    • A method to measure a downstream signaling event (e.g., a cAMP assay kit for Gs- or Gi-coupled receptors, or a calcium flux assay for Gq-coupled receptors).

  • Procedure (for antagonist activity):

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration (e.g., EC80) of the known agonist.

    • Incubate for a period sufficient to elicit a response.

    • Lyse the cells (if necessary for the detection method) and measure the downstream signal (e.g., cAMP levels).

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced response for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value from the dose-response curve.

Conclusion

The assessment of off-target effects is a critical component of modern drug discovery and safety pharmacology. While direct experimental data for 5-methyl-1-aminoindan is currently limited, the analysis of its structural analogs provides valuable insights into its potential off-target profile. The available data suggests that researchers working with 5-methyl-1-aminoindan and related compounds should be particularly mindful of potential interactions with α2-adrenergic and certain serotonin receptors. The experimental protocols provided in this guide offer a framework for conducting comprehensive in vitro off-target screening to further elucidate the pharmacological profile of these and other novel compounds. Such studies are indispensable for understanding the full spectrum of a compound's biological activity and for developing safer and more effective therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 5-Methyl-2,3-dihydro-1H-inden-1-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of 5-Methyl-2,3-dihydro-1H-inden-1-amine (CAS RN: 168902-79-2), a compound that requires careful management as hazardous waste.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed.[1]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.

  • Body Protection: A laboratory coat or chemical-resistant apron is required.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

Hazard and Disposal Summary

The primary hazard classification for this compound dictates its disposal as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in standard trash or down the sanitary sewer.

Hazard ClassificationGHS CodeDescriptionDisposal Implication
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1]Must be disposed of as hazardous waste. Do not ingest. All waste materials are considered toxic.[1][2]

Step-by-Step Disposal Protocol

The following procedure outlines the approved method for the disposal of this compound and any contaminated materials.

1. Waste Segregation and Collection:

  • Pure Compound and Solutions: Collect any waste this compound, whether in solid or liquid form, in a designated and compatible waste container.[2] This container should be clearly labeled as "Hazardous Waste" and include the full chemical name.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent pads, or weighing papers, must also be treated as hazardous waste and collected in a designated, sealed container.

2. Containerization and Labeling:

  • Use a leak-proof container made of a material compatible with amines.

  • The container must be securely sealed to prevent leaks or the release of vapors.[3]

  • Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of waste.

3. Storage of Chemical Waste:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for chemical waste storage.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and acids.

4. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated and evacuate personnel if necessary.

  • For small spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain the substance.[3] Do not use combustible materials such as paper towels to absorb the bulk of the spill.

  • Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[2]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[4][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste (Solid, Liquid, Contaminated Material) ppe->characterize containerize Containerize in a Labeled, Compatible Waste Container characterize->containerize spill Spill Occurs characterize->spill Potential Event storage Store in Designated Hazardous Waste Area containerize->storage disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal spill->storage No cleanup Follow Spill Cleanup Protocol (Absorb, Collect, Clean) spill->cleanup Yes cleanup->containerize end End: Proper Disposal disposal->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 5-Methyl-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Methyl-2,3-dihydro-1H-inden-1-amine

This guide provides crucial safety and logistical information for the handling of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on best practices for handling structurally similar amine compounds and general laboratory safety principles. Researchers, scientists, and drug development professionals should handle this chemical with caution, assuming it may possess hazards associated with aromatic amines.

Personal Protective Equipment (PPE)

A stringent personal protective equipment protocol is mandatory to prevent skin, eye, and respiratory exposure. All handling of this compound, both in solid and solution form, must be conducted in a designated area, preferably within a certified chemical fume hood.

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles with Side Shields or a Face ShieldMust be worn at all times when handling the compound. A face shield is recommended when there is a significant risk of splashing.[1][2]
Hands Chemical-Resistant GlovesCompatible chemical-resistant gloves, such as nitrile rubber, are recommended.[3] Gloves must be inspected for tears or punctures before use.[3][4] Proper glove removal technique should be followed to avoid skin contact, and hands should be washed thoroughly after removal.[3][4]
Body Laboratory CoatA fully-buttoned laboratory coat is required to protect against skin contact.[3] For larger quantities or in the event of a significant spill, additional protective clothing may be necessary.[5]
Respiratory Fume Hood or Government-Approved RespiratorAll handling of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation of dust or vapors.[2] If a fume hood is not available, a government-approved respirator should be used.[3][6]
Feet Protective FootwearProtective boots may be required depending on the situation.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.

Step 1: Preparation

  • Ensure that a safety shower and eye wash station are readily accessible and functional.[2][3]

  • Verify that the chemical fume hood is operating correctly.

  • Gather all necessary materials and equipment before starting work.

  • Don all required PPE as outlined in Table 1.

Step 2: Handling the Compound

  • Conduct all manipulations of the chemical within a certified chemical fume hood.[2]

  • When handling the solid form, use techniques that minimize the generation of airborne dust.

  • For weighing and transferring, do so within the fume hood.

  • When preparing solutions, always add the chemical to the solvent slowly to prevent splashing.

Step 3: Post-Handling

  • Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[3][6]

  • Clean and decontaminate all work surfaces and equipment after use.

  • Remove and properly dispose of contaminated PPE.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All waste materials, including excess solid chemical, solutions, and contaminated consumables (e.g., gloves, wipes), should be collected in a designated, labeled, and sealed waste container.

  • Waste Segregation:

    • Segregate chemical waste from other laboratory waste.

    • Avoid mixing with incompatible materials.

  • Disposal Procedure:

    • Dispose of the chemical waste through a licensed hazardous waste management provider.

    • Do not pour waste down the drain or dispose of it with regular trash.[3]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase prep Step 1: Preparation handling Step 2: Handling prep->handling post_handling Step 3: Post-Handling handling->post_handling disposal Step 4: Disposal post_handling->disposal ppe Don PPE setup Setup in Fume Hood ppe->setup weigh Weigh Compound dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Workspace remove_ppe Remove PPE decontaminate->remove_ppe collect_waste Collect Waste dispose_waste Dispose via Licensed Vendor collect_waste->dispose_waste

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.